Xaliproden Hydrochloride
説明
This compound is the hydrochloride salt of xaliproden, an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities. Although its mechanism of action is not fully understood, xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby stimulating neuronal cell differentiation and proliferation and inhibiting neuronal cell death. The neuroprotective effect of this agent involves the activation of MAP kinase pathways via stimulation of the 5-HT1A receptor.
See also: Xaliproden (has active moiety).
Structure
3D Structure of Parent
特性
IUPAC Name |
1-(2-naphthalen-2-ylethyl)-4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N.ClH/c25-24(26,27)23-7-3-6-22(17-23)20-11-14-28(15-12-20)13-10-18-8-9-19-4-1-2-5-21(19)16-18;/h1-9,11,16-17H,10,12-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBEIJGAINUBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046724 | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90494-79-4 | |
| Record name | Xaliproden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90494-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 57746A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090494794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xaliproden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XALIPRODEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44D5EE8E26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Xaliproden Hydrochloride: A Technical Deep-Dive into its Neurotrophic and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (B1683331) Hydrochloride (also known as SR57746A) is a synthetic, orally active, non-peptidic compound that has been investigated for its neurotrophic and neuroprotective properties.[1][2][3] Initially developed by Sanofi-Aventis, it showed promise in preclinical models for a range of neurodegenerative conditions, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][3] Despite promising early-phase trials, the development of xaliproden for these indications was halted due to a lack of significant efficacy in Phase III clinical trials.[1][4] This technical guide provides an in-depth exploration of the core mechanism of action of Xaliproden, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: A Dual Pronged Approach
The primary mechanism of action of Xaliproden is centered around its potent agonism of the serotonin (B10506) 1A (5-HT1A) receptor.[2][5][6] This interaction initiates a cascade of downstream signaling events that are believed to underpin its neurotrophic and neuroprotective effects. The neuroprotective effects of Xaliproden also appear to involve the activation of the MAP kinase pathway.[2][7]
5-HT1A Receptor Agonism
Xaliproden exhibits a high affinity and selectivity for the 5-HT1A receptor.[5][6] This agonistic activity is the principal driver of its pharmacological effects.[6]
Quantitative Data: Receptor Binding and Functional Activity
| Parameter | Species | Receptor | Value | Reference |
| pKi | Rat | 5-HT1A | 8.84 | [6] |
| pKi | Human | 5-HT1A | 9.00 | [6] |
| Ki | Rat (hippocampal tissue) | 5-HT1A | 2.0 nmol/L | [5] |
| pEC50 | Rat (hippocampal) | r5-HT1A | 7.58 | [6] |
| Emax | Rat (hippocampal) | r5-HT1A | 61% (%5-HT) | [6] |
| pEC50 | Human (glioma C6-h5-HT1A) | h5-HT1A | 7.39 | [6] |
| Emax | Human (glioma C6-h5-HT1A) | h5-HT1A | 62% (%5-HT) | [6] |
| pEC50 | Human (HeLa-h5-HT1A) | h5-HT1A | 7.24 | [6] |
| Emax | Human (HeLa-h5-HT1A) | h5-HT1A | 93% (%5-HT) | [6] |
Signaling Pathway
The activation of the 5-HT1A receptor by Xaliproden initiates a G-protein coupled signaling cascade.
Experimental Protocols: Unraveling the Mechanism
The following methodologies have been instrumental in defining the 5-HT1A agonist activity of Xaliproden:
-
Radioligand Binding Assays: These assays were used to determine the binding affinity (Ki) of Xaliproden for various receptors. The protocol typically involves incubating membranes from cells expressing the receptor of interest (e.g., rat hippocampal tissue) with a radiolabeled ligand (e.g., [3H]8-OH-DPAT) in the presence of varying concentrations of Xaliproden. The amount of radioligand displaced by Xaliproden is then measured to calculate its binding affinity.[5]
-
[35S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins following receptor agonism. Membranes from cells expressing the 5-HT1A receptor are incubated with Xaliproden and [35S]GTPγS, a non-hydrolyzable analog of GTP. The amount of [35S]GTPγS binding to the Gα subunit is proportional to the degree of receptor activation, allowing for the determination of potency (pEC50) and efficacy (Emax).[6]
Neurotrophic and Neuroprotective Effects
Beyond its direct receptor agonism, Xaliproden has demonstrated the ability to mimic the effects of neurotrophic factors, promoting neuronal survival and differentiation.[1][3] This is thought to be a consequence of the 5-HT1A receptor-mediated activation of intracellular signaling pathways, including the MAP kinase cascade.[2]
Preclinical Evidence
-
In Vitro: Xaliproden increased the number of neurite-bearing fetal rat septal neuroblasts and promoted their survival in serum-free medium.[5]
-
In Vivo: In a rat model of Alzheimer's disease using vincristine-induced brain lesions, daily treatment with Xaliproden delayed and reduced the magnitude of brain lesions observed via MRI.[8] In models of chemotherapy-induced peripheral neuropathy, Xaliproden has shown protective effects.[6] Furthermore, it has demonstrated anti-oxidant and anti-inflammatory properties in a mouse model of geographic atrophy.[9]
Clinical Trials
Phase II and III clinical trials were conducted to evaluate the efficacy of Xaliproden in patients with ALS and Alzheimer's disease.[10][11][12][13] While some early trials suggested a potential for slowing functional decline, larger Phase III studies did not demonstrate statistically significant efficacy, leading to the discontinuation of its development for these indications.[1][4][10][14][15]
Quantitative Data: Clinical Trial Outcomes in ALS
| Study | Treatment Group | Primary Endpoint | Result | p-value | Reference |
| Study 1 (Monotherapy) | 2 mg Xaliproden | Time to VC <50% (without DTP) | 30% Relative Risk Reduction | 0.009 | [10] |
| Study 2 (with Riluzole) | 1 mg Xaliproden | Time to VC <50% | 15% Relative Risk Reduction (trend) | ns | [10] |
| Phase II | 2 mg Xaliproden | Rate of FVC deterioration | 43% slower rate of deterioration | 0.046 | [11] |
VC = Vital Capacity; DTP = Death, Tracheostomy, or Permanent Assisted Ventilation; ns = not significant
Conclusion
Xaliproden Hydrochloride is a potent 5-HT1A receptor agonist that activates downstream signaling pathways, including the MAP kinase cascade, to exert neurotrophic and neuroprotective effects. While extensive preclinical data supported its therapeutic potential, it ultimately failed to meet primary endpoints in large-scale clinical trials for ALS and Alzheimer's disease. Despite its discontinuation for these indications, the study of Xaliproden has provided valuable insights into the potential of 5-HT1A receptor modulation as a therapeutic strategy for neurodegenerative and neurological disorders. Further research may yet uncover specific patient populations or alternative indications where the unique mechanism of Xaliproden could prove beneficial.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Xaliproden - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. meddatax.com [meddatax.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigational drugs for the treatment of AD: what can we learn from negative trials? - PMC [pmc.ncbi.nlm.nih.gov]
SR57746A (Xaliproden): A Technical Overview of its Neurotrophic and Neuroprotective Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR57746A, also known as Xaliproden (B1683331), is a non-peptide, orally active compound that has demonstrated significant neurotrophic and neuroprotective effects in a variety of preclinical models. Primarily functioning as a serotonin (B10506) 5-HT1A receptor agonist, SR57746A activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, to promote neuronal survival and differentiation.[1][2] This document provides a comprehensive technical guide on the core neurotrophic and neuroprotective activities of SR57746A, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. While investigated in clinical trials for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, its development was discontinued (B1498344) due to disappointing Phase III results.[1] Nevertheless, the preclinical data on SR57746A offers valuable insights into the therapeutic potential of 5-HT1A receptor agonists for neurological disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological and functional properties of SR57746A.
Table 1: Receptor Binding Affinity and G-Protein Activation
| Target | Species | Assay | Value | Unit | Reference |
| 5-HT1A Receptor | Rat | Binding Affinity (pKi) | 8.84 | - | [3] |
| 5-HT1A Receptor | Human | Binding Affinity (pKi) | 9.00 | - | [3] |
| Hippocampal r5-HT1A | Rat | [35S]GTPγS Activation (pEC50) | 7.58 | - | [3] |
| Hippocampal r5-HT1A | Rat | [35S]GTPγS Activation (EMAX %5-HT) | 61 | % | [3] |
| Recombinant h5-HT1A (Glioma C6) | Human | [35S]GTPγS Activation (pEC50) | 7.39 | - | [3] |
| Recombinant h5-HT1A (Glioma C6) | Human | [35S]GTPγS Activation (EMAX %5-HT) | 62 | % | [3] |
| Recombinant h5-HT1A (HeLa) | Human | [35S]GTPγS Activation (pEC50) | 7.24 | - | [3] |
| Recombinant h5-HT1A (HeLa) | Human | [35S]GTPγS Activation (EMAX %5-HT) | 93 | % | [3] |
Table 2: In Vivo Pharmacological Activity
| Effect | Animal Model | Administration | Value (ID50/ED50) | Unit | Reference |
| Inhibition of [3H]WAY100635 binding (Frontal Cortex) | Mouse | p.o. | 3.5 | mg·kg⁻¹ | [3][4] |
| Inhibition of [3H]WAY100635 binding (Hippocampus) | Mouse | p.o. | 3.3 | mg·kg⁻¹ | [3][4] |
| Increased extracellular dopamine (B1211576) (Frontal Cortex) | Rat | i.p. | 1.2 | mg·kg⁻¹ | [3][4] |
| Reduced hippocampal 5-HT levels | Rat | i.p. | 0.7 | mg·kg⁻¹ | [3][4] |
| Inhibition of paw licking (formalin test) | Rat | i.p. | 1 | mg·kg⁻¹ | [3][4] |
| Inhibition of paw elevation (formalin test) | Rat | i.p. | 3 | mg·kg⁻¹ | [3][4] |
Core Mechanism of Action: 5-HT1A Receptor-Mediated Signaling
SR57746A exerts its neurotrophic and neuroprotective effects primarily through the activation of the 5-HT1A receptor, a G-protein coupled receptor.[2][5] This interaction initiates a signaling cascade that is distinct from classic neurotrophin pathways that involve Trk receptor activation.[5] The key signaling pathway involves the activation of MAP kinases (ERK1/2), which is crucial for neuronal survival and differentiation.[2][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the neurotrophic and neuroprotective activities of SR57746A.
In Vitro Motoneuron Survival Assay
This assay evaluates the ability of SR57746A to protect motoneurons from cell death.
-
Cell Culture: Primary motoneuron cultures are established from the spinal cords of embryonic mice or rats.[2]
-
Experimental Treatment: Motoneurons are cultured in a defined medium and treated with SR57746A at various concentrations. Control groups include untreated cells and cells treated with a known neurotrophic factor, such as Brain-Derived Neurotrophic Factor (BDNF).
-
Inhibitor Studies: To elucidate the signaling pathway, specific inhibitors are used. For instance, the MEK1 inhibitor PD98059 is used to confirm the involvement of the MAPK pathway.[2] The 5-HT1A receptor antagonist, Pindobind, and a G-protein inhibitor, pertussis toxin, are used to confirm the role of the 5-HT1A receptor and G-protein coupling.[2]
-
Cell Viability Assessment: After a defined incubation period, motoneuron survival is quantified by counting the number of viable, morphologically intact neurons, often identified by specific markers through immunocytochemistry.
MAP Kinase Activation in PC12 Cells
This protocol is designed to measure the activation of the MAPK pathway in response to SR57746A.
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they differentiate into neuron-like cells in response to neurotrophic factors.[5]
-
Treatment: PC12 cells are treated with SR57746A. To investigate the signaling cascade, cells can be pre-treated with inhibitors such as the Ras farnesylation inhibitor FPT-1, protein kinase C inhibitors (GF 109203X, chelerythrine), the 5-HT1A antagonist pindobind, or pertussis toxin.[5]
-
Protein Extraction and Western Blotting: At various time points post-treatment, cell lysates are collected. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Detection: Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is used to quantify MAP kinase activation.
In Vivo [35S]GTPγS Functional Autoradiography
This technique is used to map the anatomical distribution of 5-HT1A receptor activation by SR57746A in the brain.
-
Tissue Preparation: Frozen rat brains are sectioned into thin (20 µm) serial sections and mounted on microscope slides.[3]
-
Assay Conditions: The brain sections are incubated in a buffer containing [35S]GTPγS and various treatments:
-
Basal (no treatment)
-
SR57746A (10 µmol·L⁻¹)
-
SR57746A (10 µmol·L⁻¹) + WAY100635 (10 µmol·L⁻¹) (a 5-HT1A antagonist)
-
(+)8-OH-DPAT (a known 5-HT1A agonist)
-
Non-specific binding (in the presence of excess unlabeled GTPγS)
-
-
Imaging and Quantification: The slides are exposed to film or a phosphor imaging system. The intensity of the radioactive signal, indicating G-protein activation, is quantified in different brain regions known to be enriched with 5-HT1A receptors, such as the hippocampus, lateral septum, and prefrontal cortex.[3]
Logical Relationships in Experimental Design
The experimental design to characterize SR57746A's neuroprotective mechanism follows a logical progression from receptor binding to cellular effects.
Conclusion
SR57746A (Xaliproden) is a potent 5-HT1A receptor agonist with well-documented neurotrophic and neuroprotective properties in preclinical models. Its mechanism of action, centered on the activation of the MAPK signaling pathway, provides a clear rationale for its observed effects on neuronal survival. Although clinical development was halted, the extensive preclinical data for SR57746A continues to be a valuable resource for researchers in the field of neurodegenerative diseases and highlights the therapeutic potential of targeting the 5-HT1A receptor system. Further exploration of compounds with similar mechanisms may yield novel therapeutic strategies for these challenging disorders.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Xaliproden Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xaliproden (B1683331) hydrochloride, a synthetic, non-peptidic compound, has been a subject of significant interest in the field of neuropharmacology. Identified as a potent 5-HT1A receptor agonist, it exhibits neurotrophic and neuroprotective properties. This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of Xaliproden hydrochloride. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of comparison. The document also includes visualizations of the compound's signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Properties
This compound is the hydrochloride salt of Xaliproden. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(2-naphthalenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride | [1] |
| Molecular Formula | C₂₄H₂₃ClF₃N | [1] |
| Molecular Weight | 417.9 g/mol | [1] |
| CAS Number | 90494-79-4 | [1] |
| Melting Point | 255-260 °C | |
| Solubility | Soluble in DMSO | [2] |
| pKa (Strongest Basic) | 8.96 | [3] |
| logP | 6.26 | [3][4] |
Synthesis
While the specific, step-by-step synthesis of this compound is proprietary and detailed in patent literature (EP101381), a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as Cinacalcet. The likely pathway involves a reductive amination reaction.
A proposed synthesis scheme is as follows:
-
Formation of the Tetrahydropyridine Intermediate: The synthesis would likely begin with the preparation of the 4-aryl-1,2,3,6-tetrahydropyridine core. This can be achieved through various established methods in heterocyclic chemistry.
-
Reductive Amination: The key step is the coupling of 2-(2-naphthyl)ethanamine with 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine. This is a reductive amination reaction, where the amine reacts with a suitable precursor of the tetrahydropyridine, likely a ketone or an enamine, in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.
-
Salt Formation: The final step involves the treatment of the free base of Xaliproden with hydrochloric acid to form the stable hydrochloride salt.
Mechanism of Action
Xaliproden is an orally active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist with neurotrophic and neuroprotective activities.[3][5] Although its precise mechanism is not fully elucidated, it is understood to either mimic the effects of neurotrophins or stimulate their synthesis.[3] This action promotes neuronal cell differentiation and proliferation while inhibiting neuronal cell death.[3] The neuroprotective effect of Xaliproden involves the activation of the MAP kinase signaling pathway through the stimulation of the 5-HT1A receptor.[3]
Experimental Protocols
5-HT1A Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of Xaliproden to the 5-HT1A receptor.
Objective: To determine the inhibitory constant (Ki) of Xaliproden for the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes (source of 5-HT1A receptors)
-
[³H]-8-OH-DPAT (radioligand)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microcentrifuge tube, add the rat hippocampal membranes, [³H]-8-OH-DPAT, and either vehicle or a specific concentration of Xaliproden.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT1A agonist (e.g., serotonin).
-
Calculate the specific binding at each concentration of Xaliproden and determine the IC₅₀ value (the concentration of Xaliproden that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
In Vivo Neuroprotection Assay in a Rat Model of Sciatic Nerve Crush Injury
This protocol outlines a general procedure to evaluate the neuroprotective effects of Xaliproden in a rat model.
Objective: To assess the ability of Xaliproden to promote functional recovery and reduce neuronal damage after peripheral nerve injury.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Apparatus for assessing sensorimotor function (e.g., walking track analysis)
-
Histology equipment and reagents
Procedure:
-
Anesthetize the rats.
-
Surgically expose the sciatic nerve in one hind limb and induce a crush injury using calibrated forceps for a specific duration.
-
Divide the animals into treatment groups: sham-operated, vehicle-treated, and Xaliproden-treated (at various doses).
-
Administer Xaliproden or vehicle daily (e.g., by oral gavage) starting immediately after the surgery.[6]
-
Assess sensorimotor function at regular intervals (e.g., weekly) using methods like walking track analysis to measure the sciatic functional index (SFI).
-
At the end of the study period, euthanize the animals and collect the sciatic nerves and relevant spinal cord sections.
-
Perform histological analysis (e.g., H&E staining, immunohistochemistry for neuronal markers) to assess nerve regeneration and neuronal survival.
-
Statistically analyze the functional and histological data to compare the outcomes between the different treatment groups.
Western Blot Analysis of ERK Phosphorylation
This protocol describes a method to determine the effect of Xaliproden on the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2.
Objective: To quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) in response to Xaliproden treatment in a suitable cell line (e.g., PC12 cells).
Materials:
-
PC12 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Culture PC12 cells to the desired confluency.
-
Treat the cells with different concentrations of Xaliproden for various time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[7][8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[7][8]
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[8]
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Tissue/Cell Line | Value | Source |
| pKi (5-HT1A) | Rat | Hippocampus | 8.84 | [9] |
| pKi (5-HT1A) | Human | Recombinant | 9.00 | [9] |
| IC₅₀ (5-HT1A) | Rat | Hippocampus | 3 nM | [10] |
| IC₅₀ (5-HT1A) | - | - | 4.3 nM | [2] |
| pEC₅₀ (GTPγS binding) | Rat | Hippocampus | 7.58 | [9] |
| pEC₅₀ (GTPγS binding) | Human | C6-h5-HT1A cells | 7.39 | [9] |
| pEC₅₀ (GTPγS binding) | Human | HeLa-h5-HT1A cells | 7.24 | [9] |
| IC₅₀ (Dopamine D₂) | Rat | - | 0.1 - 1 µM | [10] |
| IC₅₀ (Sigma receptors) | - | - | 73 nM | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Species | Effect | Dose | Source |
| Sciatic Nerve Crush | Rat | Reduced impairments in sensorimotor function | 10 mg/kg/day | [2] |
| Transient Global Ischemia (4-VO) | Rat | Decreased hippocampal neuronal damage | 10 mg/kg/day | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Inhibited CNS mononuclear cell infiltration | 10 mg/kg/day | [2] |
| Vincristine-induced brain lesion | Rat | Reduced increase in MR signal intensity in the septum by ~50% | 10 mg/kg/day | [6] |
Clinical Development and Discontinuation
Xaliproden underwent extensive clinical investigation for the treatment of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[11][12] Phase III clinical trials were conducted to evaluate its efficacy and safety.[12] While some trends in favor of Xaliproden were observed for certain functional measures in ALS, the overall results did not reach statistical significance to warrant regulatory approval.[12] Consequently, the development of Xaliproden for these indications was discontinued.
Conclusion
This compound is a potent 5-HT1A receptor agonist with demonstrated neurotrophic and neuroprotective properties in preclinical models. Its mechanism of action is linked to the activation of the MAP kinase signaling pathway. While it showed promise in early studies, it did not meet its primary endpoints in late-stage clinical trials for ALS and Alzheimer's disease. This technical guide provides a comprehensive resource for researchers interested in the synthesis, chemical properties, and biological activities of Xaliproden, which may still hold value for investigating the therapeutic potential of 5-HT1A receptor agonists in other neurological disorders.
References
- 1. This compound | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Xaliproden: A Comprehensive Technical Guide to its Function as a 5-Hydroxytryptamine (5-HT)1A Receptor Agonist
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Xaliproden (B1683331), also known as SR57746A, is a synthetic, non-peptidic, orally active compound that has been the subject of extensive research due to its neurotrophic and neuroprotective properties.[1][2] A primary mechanism underlying these effects is its potent agonism at the 5-hydroxytryptamine (5-HT) 1A receptor, a key G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes within the central nervous system.[1][3] This technical guide provides an in-depth overview of Xaliproden's interaction with the 5-HT1A receptor, detailing its binding affinity, functional efficacy, and downstream signaling pathways. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Xaliproden's molecular pharmacology.
Quantitative Pharmacological Profile of Xaliproden
The affinity and functional potency of Xaliproden at the 5-HT1A receptor have been characterized across various in vitro systems. The following tables summarize the key quantitative data, providing a comparative overview of its pharmacological profile.
Table 1: Binding Affinity of Xaliproden for 5-HT1A Receptors
| Receptor Species | Preparation | Radioligand | pKi | Reference |
| Rat | Hippocampal Membranes | [³H]WAY100635 | 8.84 | [1][3] |
| Human | Recombinant (Cell line not specified) | [³H]WAY100635 | 9.00 | [1][3] |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Table 2: Functional Efficacy of Xaliproden at 5-HT1A Receptors ([³⁵S]GTPγS Binding Assay)
| Receptor System | pEC50 | Emax (% of 5-HT response) | Reference |
| Rat Hippocampal 5-HT1A | 7.58 | 61% | [1][3] |
| Human 5-HT1A (Glioma C6 cells) | 7.39 | 62% | [1][3] |
| Human 5-HT1A (HeLa cells) | 7.24 | 93% | [1][3] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating potency. Emax represents the maximum response elicited by the drug relative to the endogenous agonist 5-HT.
Signaling Pathways Activated by Xaliproden
Activation of the 5-HT1A receptor by Xaliproden initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Furthermore, the dissociation of the G-protein βγ subunits can modulate other effector systems.
A significant component of Xaliproden's neuroprotective effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] Specifically, Xaliproden has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This signaling cascade is believed to involve both Ras and Protein Kinase C (PKC), culminating in the regulation of gene expression and the promotion of neuronal survival and differentiation.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of Xaliproden with the 5-HT1A receptor.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of Xaliproden for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from rat hippocampus or cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT or [³H]WAY100635 (a high-affinity 5-HT1A antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT.
-
Test Compound: Xaliproden, serially diluted.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of Xaliproden.
-
Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of Xaliproden that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins by the 5-HT1A receptor upon agonist binding, providing a measure of potency (EC50) and efficacy (Emax).
Materials:
-
Receptor Source: Membranes from rat hippocampus or cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Test Compound: Xaliproden, serially diluted.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate membranes with varying concentrations of Xaliproden for 15 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of Xaliproden concentration to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay quantifies the ability of Xaliproden to inhibit adenylyl cyclase activity, a downstream consequence of Gi/o-coupled receptor activation.
Materials:
-
Cells: A cell line stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
Test Compound: Xaliproden, serially diluted.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency.
-
Assay Setup: Seed cells in a 96- or 384-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of Xaliproden.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) and incubate for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of Xaliproden concentration to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
Cells: Neuronal cell lines (e.g., PC12) or primary motoneuron cultures.
-
Test Compound: Xaliproden.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK. HRP-conjugated secondary antibodies.
-
Instrumentation: SDS-PAGE and Western blotting equipment, chemiluminescence imager.
Procedure:
-
Cell Treatment: Treat cells with Xaliproden for various time points.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with anti-p-ERK antibody, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal.
-
Stripping and Reprobing: Strip the membrane and reprobe with an anti-total ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Conclusion
Xaliproden is a potent and efficacious agonist of the 5-HT1A receptor. Its high binding affinity and ability to robustly activate G-protein signaling and modulate downstream pathways, such as the inhibition of adenylyl cyclase and the activation of the MAPK/ERK cascade, underscore its significant pharmacological activity. The neuroprotective effects observed in preclinical models are strongly linked to this 5-HT1A receptor-mediated signaling. Although clinical trials in neurodegenerative diseases like ALS have not led to its market approval, the detailed understanding of Xaliproden's mechanism of action continues to be of high value for the development of future therapeutics targeting the 5-HT1A receptor.[7][8] This technical guide provides a foundational resource for researchers in this field, offering both a summary of key quantitative data and detailed experimental protocols to facilitate further investigation.
References
- 1. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Xaliproden in Stimulating Neuronal Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (also known as SR57746A) is a synthetic, orally active, non-peptidic compound that has demonstrated significant neurotrophic and neuroprotective properties in a variety of preclinical models. As a 5-hydroxytryptamine (5-HT) 1A receptor agonist, Xaliproden has been investigated for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides an in-depth overview of the core mechanisms by which Xaliproden stimulates neuronal cell differentiation, supported by quantitative data from key in vitro studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. While Xaliproden's clinical development was discontinued (B1498344) due to disappointing results in Phase III trials for diseases like Amyotrophic Lateral Sclerosis (ALS), the preclinical data on its neurotrophic effects remain a valuable resource for researchers in the field of neuronal regeneration and drug discovery.
Mechanism of Action
Xaliproden's primary mechanism of action involves the activation of the 5-HT1A receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events that mimic the effects of natural neurotrophins or stimulate their synthesis, ultimately promoting neuronal cell differentiation, proliferation, and inhibiting apoptosis.[1] A key downstream effector of Xaliproden's action is the activation of the Mitogen-Activated Protein (MAP) kinase pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation is crucial for mediating the neuroprotective and neurotrophic effects of the compound.
Data Presentation: In Vitro Efficacy of Xaliproden
The neurotrophic effects of Xaliproden have been quantified in several in vitro studies. The following tables summarize key findings on its ability to promote neuronal survival and neurite outgrowth.
Table 1: Effect of Xaliproden on the Survival of Embryonic Mouse Motoneurons
| Concentration | % Survival of Motoneurons (relative to control) |
| 0.1 µM | Increased |
| 1 µM | Maximal increase, comparable to BDNF (100 ng/ml) |
| > 1 µM | Decreased effect (bell-shaped dose-response) |
Data adapted from a study on purified embryonic mouse motoneurons.[2]
Table 2: Effect of Xaliproden on Neurite Outgrowth in Embryonic Mouse Motoneurons
| Treatment | Effect on Neurite Outgrowth | Effect on Number of Neurites |
| Xaliproden (1 µM) | Increased | Increased |
| BDNF (100 ng/ml) | Increased to a similar extent as Xaliproden | Increased |
This study highlights that Xaliproden not only promotes survival but also stimulates the morphological differentiation of motoneurons.[2]
Signaling Pathway of Xaliproden-Induced Neuronal Differentiation
The binding of Xaliproden to the 5-HT1A receptor initiates a signaling cascade that culminates in the activation of transcription factors responsible for neuronal differentiation and survival. The following diagram illustrates the key components of this pathway.
References
An In-depth Technical Guide to the Activation of Mitogen-Activated Protein (MAP) Kinase Pathways by Xaliproden
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xaliproden (B1683331) (SR57746A) is a synthetic, non-peptidic compound recognized for its neurotrophic and neuroprotective properties.[1][2] Its mechanism of action is primarily attributed to its role as a 5-hydroxytryptamine (5-HT) 1A receptor agonist.[1][3][4] A significant component of its neuroprotective effect involves the activation of the Mitogen-Activated Protein (MAP) kinase signaling pathways.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which Xaliproden initiates MAP kinase activation, details the experimental protocols used to investigate these pathways, and presents the relevant data in a structured format.
Introduction to Xaliproden and MAP Kinase Pathways
Xaliproden is an orally active agent that has been investigated for its therapeutic potential in neurodegenerative conditions such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[2][3][6][7] While clinical trials did not ultimately lead to its approval for these indications, the study of its mechanism of action has provided valuable insights into neuroprotective signaling.[2][3] Xaliproden appears to mimic the effects of neurotrophins or stimulate their synthesis, thereby promoting neuronal cell differentiation and proliferation while inhibiting cell death.[1]
The MAP kinase pathways are crucial signal transduction cascades that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[8][9][10] In mammals, the most well-characterized MAP kinase families are the Extracellular signal-Regulated Kinases (ERK), the c-Jun N-terminal Kinases (JNK), and the p38 MAP kinases.[8][9] These pathways are typically organized as a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn activates a MAP kinase (MAPK).[8][11]
Xaliproden's Core Mechanism: 5-HT1A Receptor Agonism
The signaling cascade initiated by Xaliproden begins with its binding to and activation of the 5-HT1A receptor, a G-protein-coupled receptor (GPCR).[1][5] This interaction is fundamental to its neurotrophic effects. The activation of the 5-HT1A receptor by Xaliproden triggers downstream intracellular signaling events that converge on the MAP kinase pathways.[1][5]
Detailed Signaling Pathways of Xaliproden-Induced MAP Kinase Activation
Studies, particularly in PC12 cells, have elucidated the specific components involved in the Xaliproden-induced activation of the MAP kinase cascade. The primary pathway affected is the ERK1/2 pathway.
The ERK1/2 Pathway
Xaliproden causes a rapid and transient increase in the activation of the ERK1 and ERK2 isoforms of MAP kinase.[5] The activation of this pathway is dependent on several key upstream mediators:
-
G-protein Coupling: The process is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins coupled to the 5-HT1A receptor.[5]
-
p21Ras Involvement: The activation of ERK by Xaliproden is inhibited by FPT-1, an inhibitor of Ras farnesylation. This suggests that the small GTPase p21Ras is a critical intermediary in the signaling cascade.[5]
-
Protein Kinase C (PKC) and Akt Pathways: The use of PKC inhibitors, such as GF 109203X and chelerythrine, has been shown to block Xaliproden-induced MAP kinase activation, implicating PKC in the pathway. Additionally, the Akt pathway is also suggested to be involved.[5]
-
MEK-1 Activation: As a direct upstream activator of ERK1/2, MEK-1 is a necessary component of this pathway.[5]
It is noteworthy that Xaliproden does not activate the Trk receptor, distinguishing its mechanism from that of traditional neurotrophins like Nerve Growth Factor (NGF).[5]
Caption: Xaliproden signaling cascade via the 5-HT1A receptor.
Quantitative Data Summary
| Inhibitor | Target | Effect on Xaliproden-Induced ERK Activation | Reference |
| Pindobind | 5-HT1A Antagonist | Abolished | [5] |
| Pertussis Toxin | Gi/o Proteins | Abolished | [5] |
| FPT-1 | Ras Farnesylation | Inhibited | [5] |
| GF 109203X | Protein Kinase C (PKC) | Inhibited | [5] |
| Chelerythrine | Protein Kinase C (PKC) | Inhibited | [5] |
Experimental Protocols
The investigation of MAP kinase pathway activation typically involves cell culture, treatment with the compound of interest, and subsequent analysis of protein phosphorylation. Below is a generalized protocol synthesized from standard methodologies for MAP kinase assays.
General Protocol for In Vitro MAP Kinase Activation Assay
This protocol outlines the key steps to assess the phosphorylation status of MAP kinases (e.g., ERK1/2) in a cell line (e.g., PC12) following treatment with Xaliproden.
-
Cell Culture and Plating:
-
Culture PC12 cells in appropriate media (e.g., DMEM with horse and fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Plate cells in multi-well plates at a suitable density and allow them to adhere overnight.
-
-
Serum Starvation (Optional but Recommended):
-
To reduce basal MAP kinase activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours prior to treatment.
-
-
Compound Treatment:
-
Prepare a stock solution of Xaliproden in a suitable solvent (e.g., DMSO).
-
Dilute Xaliproden to the desired final concentration in the cell culture medium.
-
For inhibitor studies, pre-incubate the cells with the specific inhibitor (e.g., FPT-1, GF 109203X) for a designated time (e.g., 30-60 minutes) before adding Xaliproden.
-
Add the Xaliproden-containing medium to the cells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak activation.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Scrape the cells and collect the lysate. Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
-
-
Immunoblotting (Western Blot):
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ERK1/2).
-
After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2).
-
Caption: A typical experimental workflow for immunoblot analysis.
Conclusion
Xaliproden activates the MAP kinase pathway, specifically the ERK1/2 cascade, through a mechanism dependent on its agonistic activity at the 5-HT1A receptor. This signaling is mediated by a Gi/o protein, p21Ras, and PKC, ultimately leading to the phosphorylation and activation of ERK1/2. This pathway is distinct from classical neurotrophin signaling and provides a foundation for the compound's observed neurotrophic and neuroprotective effects. While Xaliproden's clinical development for major neurodegenerative diseases was discontinued, the detailed understanding of its molecular action remains highly relevant for the design and development of new therapeutic agents targeting neuroprotective signaling cascades. The methodologies and pathways described herein serve as a valuable reference for researchers in the field of neuropharmacology and drug discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xaliproden - Wikipedia [en.wikipedia.org]
- 4. Xaliproden: SR 57746, SR 57746A, xaliproden hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xaliproden (SR57746A) induces 5-HT1A receptors-mediated MAP kinase activation in PC12 cells [edoc.unibas.ch]
- 6. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and signaling of the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 12. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Xaliproden for Amyotrophic Lateral Sclerosis (ALS): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease characterized by the loss of motor neurons, for which effective therapeutic interventions remain elusive. This technical guide provides an in-depth overview of the preclinical research conducted on Xaliproden (also known as SR57746A), a 5-HT1A receptor agonist, investigated for its neuroprotective potential in the context of ALS. This document summarizes the available quantitative data from in vitro studies, details the experimental protocols employed, and visualizes the proposed signaling pathways and experimental workflows. While Xaliproden demonstrated promise in early studies, a comprehensive understanding of its preclinical profile is crucial for informing future research in the development of neuroprotective agents for ALS.
Introduction to Xaliproden and its Rationale in ALS
Xaliproden is a non-peptidic agonist of the serotonin (B10506) 5-HT1A receptor that exhibits neurotrophic and neuroprotective properties.[1] The rationale for its investigation in ALS stems from the hypothesis that mimicking the effects of neurotrophic factors could protect motor neurons from degeneration and slow disease progression. Xaliproden was developed by Sanofi-Aventis and advanced to clinical trials for ALS based on its preclinical profile.[2] This whitepaper will focus exclusively on the foundational preclinical data.
Mechanism of Action: Signaling Pathways
Xaliproden's neuroprotective effects are primarily mediated through the activation of the 5-HT1A receptor.[1] This activation initiates downstream signaling cascades, including the MAP kinase and PI3-K/AKT pathways, which are crucial for promoting cell survival and neurite outgrowth.[1][3]
In Vitro Preclinical Research
The primary evidence for Xaliproden's neuroprotective effect on motor neurons comes from in vitro studies on embryonic mouse motor neurons. These studies demonstrated a dose-dependent increase in neuronal survival and neurite outgrowth.
Quantitative Data
The following table summarizes the key findings from an in vitro study on the effect of Xaliproden (SR 57746A) on the phenotypic survival of purified mouse motor neurons.[4]
| Concentration (µM) | Motor Neuron Survival (% of Control) | Neurite Outgrowth |
| 0.01 | Increased | Increased |
| 0.1 | Increased | Increased |
| 1 (Optimal) | Maximally Increased (Comparable to BDNF) | Maximally Increased |
| >1 | Decreased Effect | Decreased Effect |
| 25 | Decreased Survival | Not Reported |
Experimental Protocol: In Vitro Motor Neuron Survival Assay
This protocol is based on the published study investigating the neurotrophic effects of Xaliproden on embryonic mouse motor neurons.[4]
-
Motor Neuron Isolation and Culture:
-
Spinal cords are dissected from E13-E14 mouse embryos.
-
Motor neurons are purified from the spinal cord cell suspension using density gradient centrifugation.
-
Purified motor neurons are plated on poly-L-ornithine/laminin-coated culture dishes at a density of approximately 5,000 cells/cm².
-
Cells are cultured in a neurobasal-based medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
-
Treatment Application:
-
After an initial 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of Xaliproden (SR 57746A), a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF, at 100 ng/ml), or a vehicle control.
-
-
Assessment of Survival and Neurite Outgrowth:
-
After a specified incubation period (e.g., 48-72 hours), cultures are fixed with 4% paraformaldehyde.
-
Motor neurons are identified by immunocytochemistry using a specific marker (e.g., anti-SMI-32 or anti-ChAT antibody).
-
The number of surviving motor neurons is counted in multiple random fields of view for each condition.
-
Neurite outgrowth is quantified by measuring the length of the longest neurite and the number of primary neurites per motor neuron using imaging software.
-
-
Data Analysis:
-
Data are expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between treatment groups and the vehicle control is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.
-
In Vivo Preclinical Research
Representative Experimental Protocol: In Vivo Efficacy Study in SOD1G93A Mice
The following is a representative protocol for a preclinical efficacy study of a neuroprotective compound in the SOD1G93A mouse model. This is a generalized protocol and does not represent a specific published study on Xaliproden.
-
Animal Model and Husbandry:
-
Transgenic mice overexpressing the human SOD1 gene with the G93A mutation (e.g., B6SJL-Tg(SOD1*G93A)1Gur/J) and their wild-type littermates are used.
-
Animals are housed in a controlled environment with ad libitum access to food and water.
-
Genotyping is performed to confirm the presence of the transgene.
-
-
Treatment Administration:
-
Treatment with the investigational compound (e.g., Xaliproden) or vehicle is initiated at a presymptomatic age (e.g., 50-60 days).
-
The compound is administered daily via a clinically relevant route, such as oral gavage.
-
Dosage is determined based on pharmacokinetic and tolerability studies.
-
-
Outcome Measures:
-
Survival: Animals are monitored daily, and the endpoint is defined as the inability to right themselves within 30 seconds when placed on their side.
-
Motor Function:
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Grip Strength Test: Measures forelimb and hindlimb muscle strength.
-
Body Weight: Monitored regularly as an indicator of general health and disease progression.
-
-
Neurological Scoring: A clinical scoring system is used to assess the progression of motor deficits.
-
Histopathology: At the study endpoint, spinal cord and muscle tissues are collected for histological analysis of motor neuron survival and neuromuscular junction integrity.
-
-
Data Analysis:
-
Survival data are analyzed using Kaplan-Meier survival curves and the log-rank test.
-
Motor function and body weight data are analyzed using appropriate statistical tests for repeated measures (e.g., two-way ANOVA).
-
Histological data are quantified and compared between treatment and vehicle groups using t-tests or ANOVA.
-
Summary and Conclusion
The preclinical research on Xaliproden for ALS demonstrates a clear neuroprotective effect in vitro, with the capacity to promote the survival and neurite outgrowth of motor neurons. The proposed mechanism of action, involving the activation of the 5-HT1A receptor and downstream pro-survival signaling pathways, provides a sound biological basis for its investigation.
However, a significant gap exists in the publicly available literature regarding detailed in vivo efficacy studies in established ALS animal models. The absence of robust, published data on survival and motor function in models such as the SOD1G93A mouse makes a comprehensive assessment of its preclinical potential challenging. While the promising in vitro results likely supported the decision to advance Xaliproden into clinical trials, the lack of translation of this early promise to clinical efficacy underscores the critical importance of thorough and publicly disseminated in vivo preclinical evaluation for future ALS therapeutic candidates. Further research into compounds targeting the 5-HT1A receptor and its associated signaling pathways may still hold promise for the development of novel neuroprotective strategies for ALS.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progesterone neuroprotection in the Wobbler mouse, a genetic model of spinal cord motor neuron disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of Xaliproden in Alzheimer's Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (B1683331) (SR57746A) is a non-peptidic, orally active compound that was investigated for the treatment of neurodegenerative diseases, including Alzheimer's disease (AD). Its development was predicated on its neurotrophic and neuroprotective properties, primarily attributed to its activity as a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist.[1][2] Although clinical development for AD was ultimately discontinued (B1498344) due to a lack of efficacy in Phase III trials, the preclinical data provide valuable insights into the therapeutic potential and mechanism of action of 5-HT1A agonists in neurodegenerative models. This document serves as an in-depth technical guide to the early preclinical studies of Xaliproden in models relevant to Alzheimer's disease.
Core Mechanism of Action
Xaliproden's primary mechanism of action is the stimulation of the 5-HT1A receptor.[1] This agonism initiates a downstream signaling cascade that mimics the effects of neurotrophic factors, promoting neuronal survival and differentiation.[1][2] Unlike neurotrophins themselves, Xaliproden is a small molecule capable of crossing the blood-brain barrier, which presented a significant therapeutic advantage.[2]
Signaling Pathway
The neuroprotective effects of Xaliproden are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3] Upon binding to the G-protein coupled 5-HT1A receptor, Xaliproden triggers a signaling cascade involving p21Ras and Protein Kinase C (PKC), leading to the phosphorylation and activation of ERK1 and ERK2, key components of the MAPK pathway.[3][4] This pathway is crucial for cell survival and differentiation.
Preclinical Efficacy Data
In Vivo Neuroprotection in a Vincristine-Induced Rat Model of Alzheimer's Disease
This model induces cholinergic neurodegeneration, a key pathological feature of Alzheimer's disease.
| Model | Treatment | Dosage | Primary Outcome | Result | Reference |
| Vincristine-induced brain lesion in rats | Xaliproden | 10 mg/kg (daily gavage) | Increase in T2-weighted MRI signal intensity in the septum | Reduced the increase in signal intensity by approximately 50% from day 10 onwards. | [5] |
Experimental Protocols
Vincristine-Induced Neurodegeneration Rat Model
Objective: To evaluate the neuroprotective effect of Xaliproden on vincristine-induced brain lesions in rats as a model for Alzheimer's disease-related neurodegeneration.[5]
Experimental Workflow:
Methodology:
-
Animal Model: Male Sprague-Dawley rats were used for this study.[5]
-
Induction of Neurodegeneration: Animals received an intraseptal injection of vincristine to induce cholinergic neurodegeneration.[5]
-
Treatment Groups:
-
Magnetic Resonance Imaging (MRI): Brain MRI was performed at 4.7 T before the surgery (day 0) and on days 3, 7, 10, and 14 post-surgery.[5]
-
Data Analysis: The primary endpoint was the change in T2-weighted MRI signal intensity in the septum, which is indicative of brain lesions.[5]
Discussion of Preclinical Findings
The early preclinical studies of Xaliproden provided a strong rationale for its investigation in Alzheimer's disease. The compound demonstrated a clear mechanism of action through the 5-HT1A receptor and the MAPK signaling pathway, which is known to be involved in neuronal survival. The in vivo study in the vincristine-induced rat model offered quantitative evidence of its neuroprotective effects in a model of cholinergic neurodegeneration, a key aspect of AD pathology.
However, a notable gap in the publicly available literature is the lack of extensive quantitative data on the efficacy of Xaliproden in transgenic mouse models of Alzheimer's disease that recapitulate amyloid-beta (Aβ) plaque deposition and tau pathology. While its neurotrophic properties suggest a potential to counteract the neurotoxic effects of Aβ and tau, specific data on plaque reduction, prevention of tau hyperphosphorylation, or improvement in cognitive deficits in these more specific AD models are not detailed in the reviewed literature. The ultimate failure of Xaliproden in Phase III clinical trials for AD underscores the challenge of translating preclinical findings, particularly from non-transgenic models, to clinical efficacy in a complex multifactorial disease like Alzheimer's.
Conclusion
The preclinical investigation of Xaliproden highlighted the therapeutic potential of targeting the 5-HT1A receptor to elicit neurotrophic and neuroprotective effects relevant to Alzheimer's disease. The detailed understanding of its signaling pathway and the quantitative evidence of neuroprotection in a cholinergic neurodegeneration model were significant findings. Nevertheless, the journey of Xaliproden also serves as a critical reminder of the complexities of Alzheimer's disease and the importance of robust preclinical evaluation in a range of models that encompass the diverse pathological hallmarks of the disease before advancing to large-scale clinical trials.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Xaliproden Hydrochloride: Application Notes and Protocols for In Vitro Neuronal Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden hydrochloride is a synthetic, non-peptidic 5-hydroxytryptamine 1A (5-HT1A) receptor agonist renowned for its neurotrophic and neuroprotective activities.[1][2] Its mechanism of action is primarily linked to the activation of the 5-HT1A receptor, which subsequently triggers downstream signaling cascades, including the MAP kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2] This activation is believed to mimic the effects of natural neurotrophins, promoting neuronal cell differentiation, proliferation, and inhibiting cell death.[1][2] These properties make Xaliproden a compound of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[3][4]
These application notes provide detailed protocols for in vitro assays to evaluate the neuroprotective and neurotrophic effects of this compound on neuronal cells. The included methodologies are designed for use with common neuronal cell models, including the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12, as well as primary neuronal cultures.
Mechanism of Action: Signaling Pathway
Xaliproden exerts its effects by binding to and activating the 5-HT1A receptor, a G-protein coupled receptor. This activation initiates a signaling cascade that is crucial for its neuroprotective and neurotrophic outcomes. A key pathway involved is the MAPK/ERK pathway, which plays a vital role in cell survival and differentiation.
Caption: Xaliproden Signaling Pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various in vitro neuronal cell culture assays.
Table 1: Neuroprotective Effects of this compound
| Cell Line | Insult | Assay | Xaliproden Concentration | Endpoint | Result | Reference |
| ARPE-19 | Paraquat (Oxidative Stress) | MTS Assay | Dose-dependent | Cell Survival | Increased cell survival | [5] |
| Primary Cortical Neurons | Glutamate (Excitotoxicity) | Not Specified | Not Specified | Neuronal Viability | Protection against glutamate-induced death | [6] |
| RPE cells | Oxidative and Inflammatory Insults | Not Specified | Not Specified | Cell Protection | Protected RPE cells from insults | [7] |
Table 2: Neurotrophic Effects of this compound
| Cell Line | Assay | Xaliproden Concentration | Endpoint | Result | Reference |
| PC12 | Neurite Outgrowth Assay | Not Specified | Neurite Outgrowth | Enhanced neurite outgrowth | [8][9] |
| Astrocytes | RT-qPCR | 1 µM | NGF release | Increased NGF release | [7] |
Experimental Protocols
Neuroprotection Assay against Oxidative Stress in SH-SY5Y Cells
This protocol is designed to assess the protective effects of Xaliproden against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Workflow:
Caption: Neuroprotection Assay Workflow.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare stock solutions of this compound in sterile water or a suitable solvent.
-
Pre-treat the cells with various concentrations of Xaliproden (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control group.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 250 µM to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-stressed cells).
Neurite Outgrowth Assay in PC12 Cells
This protocol evaluates the neurotrophic effect of Xaliproden on neurite outgrowth in the rat pheochromocytoma cell line PC12.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum and 5% FBS
-
Nerve Growth Factor (NGF) as a positive control
-
This compound
-
Collagen-coated 24-well plates
-
Microscope with a camera and image analysis software
Workflow:
Caption: Neurite Outgrowth Assay Workflow.
Procedure:
-
Seed PC12 cells on collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.
-
Allow the cells to attach and grow for 24 hours.
-
Replace the medium with a low-serum medium (e.g., 1% horse serum).
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM). Include a positive control (NGF, 50 ng/mL) and a negative vehicle control.
-
Incubate the cells for 48 to 72 hours.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth using image analysis software. Measure parameters such as the percentage of cells with neurites longer than the cell body diameter, the average neurite length per cell, and the number of neurites per cell.
Western Blot for ERK Activation
This protocol details the detection of ERK phosphorylation as an indicator of MAPK pathway activation by Xaliproden.
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture neuronal cells to approximately 80% confluency.
-
Treat cells with Xaliproden at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against t-ERK to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the neuroprotective and neurotrophic properties of this compound in vitro. By utilizing these standardized assays, researchers can obtain reproducible and quantitative data to further elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases. The provided signaling pathway diagram and summary tables offer a concise overview of the current understanding of Xaliproden's mechanism and effects.
References
- 1. This compound | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. Neurite outgrowth from PC12 cells is enhanced by an inhibitor of mechanical channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Xaliproden in Rodent Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (B1683331) (SR57746A) is a synthetic, orally active, non-peptidic compound with neuroprotective and neurotrophic properties.[1] Its primary mechanism of action is as a 5-hydroxytryptamine (5-HT) 1A receptor agonist.[1][2] Activation of the 5-HT1A receptor by Xaliproden triggers downstream signaling cascades, most notably the activation of the mitogen-activated protein (MAP) kinase pathway, which is crucial for its neuroprotective effects.[1][3] This signaling involves the activation of ERK1/2 and Protein Kinase C (PKC).[3] Xaliproden appears to either mimic the effects of neurotrophins or stimulate their synthesis, promoting neuronal cell differentiation and proliferation while inhibiting neuronal cell death.[1] Studies have shown that Xaliproden can upregulate the mRNA expression of neurotrophins such as Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3).[4]
These properties have led to the investigation of Xaliproden as a potential therapeutic agent for various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[5][6] This document provides detailed application notes and protocols for the dosing and administration of Xaliproden in relevant rodent models of these neurodegenerative conditions.
Data Presentation
Table 1: Summary of Xaliproden Dosing and Administration in Rodent Models of Neurodegeneration
| Neurodegenerative Disease Model | Rodent Species/Strain | Xaliproden Dose | Route of Administration | Vehicle | Treatment Duration | Key Findings | Reference |
| Alzheimer's Disease (Vincristine-induced brain lesion) | Rat (Sprague-Dawley) | 10 mg/kg | Daily Oral Gavage | 1% Tween-20 | 14 days | Delayed appearance and reduced magnitude of MRI-detected brain lesions. | [7] |
| Amyotrophic Lateral Sclerosis (Progressive Motor Neuropathy - pmn) | Mouse | Not specified in abstract | Oral | Not specified in abstract | Not specified in abstract | Increased lifespan and delayed progression of motor neuron degeneration. | [8] |
| Retinal Degeneration (Sod2 deletion in RPE) | Mouse | 0.5 and 3 mg/kg | Daily Oral Gavage | Not specified | 4 months | Dose-dependent increase in retinal cell survival following oxidative stress. | [8] |
Signaling Pathway
The neuroprotective effects of Xaliproden are primarily mediated through the activation of the 5-HT1A receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade that promotes neuronal survival.
Figure 1: Xaliproden Signaling Pathway for Neuroprotection.
Experimental Protocols
Protocol 1: Administration of Xaliproden in a Rat Model of Alzheimer's Disease
This protocol is based on a study using a vincristine-induced brain lesion model in Sprague-Dawley rats.[7]
1. Materials:
- Xaliproden
- Tween-20
- Sterile saline (0.9% NaCl)
- Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)
- Syringes
- Vortex mixer
- Analytical balance
2. Dosing Solution Preparation (1 mg/mL):
- Prepare a 1% Tween-20 solution in sterile saline.
- Weigh the required amount of Xaliproden.
- Suspend the Xaliproden powder in the 1% Tween-20 vehicle to achieve a final concentration of 1 mg/mL.
- Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh daily.
3. Dosing Procedure:
- Animal Handling: Handle rats gently to minimize stress.
- Dosage Calculation: The dose is 10 mg/kg body weight. For a 300g rat, the volume to administer would be 3 mL of the 1 mg/mL solution.
- Administration: Administer the calculated volume of the Xaliproden suspension once daily via oral gavage.
- Control Group: Administer the vehicle (1% Tween-20) alone to the control group.
- Duration: Continue daily administration for 14 consecutive days.
4. Experimental Workflow:
Figure 2: Experimental workflow for Xaliproden in a rat AD model.
5. Outcome Measures:
- Magnetic Resonance Imaging (MRI): Perform T2-weighted MRI scans at specified time points to assess changes in signal intensity in the brain lesion area.[7]
- Histopathology: After the final MRI, perfuse the animals and collect brain tissue for histological analysis, such as staining for neuronal markers (e.g., NeuN) and glial activation (e.g., GFAP, Iba1).[9]
Protocol 2: General Protocol for Xaliproden Administration in Mouse Models of Amyotrophic Lateral Sclerosis (e.g., SOD1G93A)
1. Materials:
- Xaliproden
- Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, or a suspension with Tween 80 as described in Protocol 1)
- Oral gavage needles (flexible or stainless steel, ball-tipped, appropriate size for mice)
- Syringes
- Vortex mixer
- Analytical balance
2. Dosing Solution Preparation:
- Prepare the chosen vehicle. For lipophilic compounds like Xaliproden, a suspension in 0.5% CMC or a small percentage of a surfactant like Tween 80 in water is common.
- Suspend Xaliproden in the vehicle to the desired concentration (e.g., to deliver a dose of 1-10 mg/kg in a volume of 10 mL/kg).
- Vortex thoroughly before each administration.
3. Dosing Procedure:
- Dosage Range: Based on other rodent studies, a starting dose range of 1-10 mg/kg daily can be explored.
- Administration: Administer the solution via oral gavage once daily.
- Treatment Onset and Duration: Treatment can be initiated either before or after the onset of motor symptoms and continue until the experimental endpoint. For preclinical trials in SOD1G93A mice, treatment often starts at a presymptomatic age (e.g., 60-80 days) and continues until the humane endpoint.
4. Experimental Workflow:
Figure 3: General experimental workflow for ALS mouse models.
5. Outcome Measures:
- Survival: Record the lifespan of the animals.
- Motor Function:
- Rotarod Test: To assess motor coordination and balance.[7][10]
- Hanging Wire Test: To measure grip strength and endurance.[10]
- Grip Strength Test: To quantify forelimb and hindlimb muscle strength.[11]
- Body Weight: Monitor body weight regularly as an indicator of disease progression.
- Histopathology: Analyze spinal cord and brainstem sections for motor neuron counts (e.g., Nissl staining) and markers of neuroinflammation (GFAP for astrocytes, Iba1 for microglia).[9]
Protocol 3: Investigating Xaliproden in a Mouse Model of Parkinson's Disease (e.g., MPTP)
Specific protocols for Xaliproden in Parkinson's disease models are scarce. The following is a proposed general protocol based on standard practices for neuroprotective agent testing in the MPTP mouse model.
1. Materials:
- Xaliproden
- MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Vehicle for Xaliproden (as in Protocol 2)
- Saline (for MPTP)
- Appropriate syringes and needles for intraperitoneal (i.p.) injection and oral gavage.
2. Dosing Regimen:
- MPTP Administration: A common sub-acute regimen involves i.p. injections of MPTP (e.g., 20-30 mg/kg) once daily for 5 consecutive days.
- Xaliproden Administration:
- Neuroprotective Paradigm: Start daily oral gavage of Xaliproden (e.g., 1-10 mg/kg) a few days before the first MPTP injection and continue throughout the MPTP administration period and for a set duration afterward.
- Neurorestorative Paradigm: Begin Xaliproden treatment after the completion of MPTP injections.
3. Experimental Workflow:
Figure 4: Potential experimental designs for Parkinson's models.
4. Outcome Measures:
- Behavioral Tests:
- Open Field Test: To assess general locomotor activity.[11]
- Pole Test: To evaluate bradykinesia.[11]
- Rotarod Test: For motor coordination.[11]
- Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum using HPLC.
- Histopathology:
- Immunohistochemistry for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron and fiber loss.
- Staining for markers of neuroinflammation (GFAP, Iba1).[9]
Conclusion
Xaliproden has demonstrated neuroprotective potential in various rodent models of neurodegeneration, primarily through its action as a 5-HT1A agonist and subsequent activation of pro-survival signaling pathways. The provided protocols offer a framework for researchers to investigate the efficacy of Xaliproden in models of Alzheimer's, ALS, and Parkinson's disease. It is essential to optimize dosing regimens and select appropriate outcome measures based on the specific research question and animal model being used. While promising preclinical data exists, it is important to note that clinical trials with Xaliproden in neurodegenerative diseases have not led to its approval for these indications.[6] Nevertheless, it remains a valuable tool for investigating the therapeutic potential of modulating the serotonergic system and neurotrophic pathways in neurodegeneration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. The Xaliproden Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of behavioural tests in a transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Motor Function Behavioral Tests_GemPharmatech [en.gempharmatech.com]
Application Notes and Protocols: Xaliproden in Animal Models of Chemotherapy-Induced Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, significantly impacting patient quality of life. Xaliproden (SR57746A) is a non-peptide, orally active compound with neuroprotective properties, primarily acting as a 5-hydroxytryptamine (5-HT) 1A receptor agonist.[1] Preclinical studies have investigated its potential to mitigate the debilitating symptoms of CIPN. These application notes provide a detailed overview of the use of Xaliproden in a preclinical animal model of CIPN, including experimental protocols and a summary of key findings.
Mechanism of Action
Xaliproden's neuroprotective effects are primarily mediated through its agonistic activity on the 5-HT1A receptor. This activation is thought to either mimic the effects of endogenous neurotrophins or stimulate their synthesis, promoting neuronal cell differentiation and proliferation while inhibiting cell death. A key signaling pathway implicated in this process is the activation of the MAP kinase (ERK1/ERK2) cascade. This activation is initiated by the G-protein coupled 5-HT1A receptor and involves p21Ras and Protein Kinase C (PKC).
Animal Models of CIPN
Various animal models have been established to study CIPN, with rodents being the most commonly used. The choice of chemotherapeutic agent, animal species and strain, and dosing regimen are critical for modeling the specific clinical manifestations of neuropathy.
Commonly Used Chemotherapeutic Agents for Inducing CIPN in Animal Models:
-
Platinum-based agents (e.g., Oxaliplatin (B1677828), Cisplatin): Known to cause a predominantly sensory neuropathy.
-
Taxanes (e.g., Paclitaxel): Also induce a primarily sensory neuropathy.
-
Vinca alkaloids (e.g., Vincristine): Can cause a mixed sensory and motor neuropathy.
Experimental Protocols
The following protocols are based on published preclinical studies investigating Xaliproden in an oxaliplatin-induced model of peripheral neuropathy.
Oxaliplatin-Induced Peripheral Neuropathy in Mice
This protocol details the induction of mechanical allodynia in mice using oxaliplatin, followed by treatment with Xaliproden.
Materials:
-
Male ddY mice (5 weeks old)
-
Oxaliplatin
-
Xaliproden
-
Vehicle for Xaliproden (e.g., distilled water)
-
Von Frey filaments
Procedure:
-
Animal Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Induction of Neuropathy: Administer a single intraperitoneal (i.p.) injection of oxaliplatin at a dose of 10 mg/kg.
-
Xaliproden Administration:
-
Administer Xaliproden orally (p.o.) at a dose of 1 mg/kg.
-
Treatment should be given once daily for 10 consecutive days, starting one day before the oxaliplatin injection.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Measure the paw withdrawal threshold using the von Frey test.
-
Place mice on a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw.
-
The threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Conduct baseline measurements before drug administration and then at regular intervals after oxaliplatin injection (e.g., daily or every other day).
-
Histological Analysis of Mast Cell Infiltration
This protocol describes the assessment of mast cell numbers in the skin, a factor implicated in oxaliplatin-induced allodynia.
Materials:
-
Skin tissue from the plantar surface of the hind paw
-
Toluidine blue stain
-
Microscope
Procedure:
-
Tissue Collection: At the end of the behavioral testing period, euthanize the mice and collect skin samples from the plantar surface of the hind paws.
-
Staining:
-
Fix the tissue samples.
-
Stain with toluidine blue to visualize mast cells.
-
-
Quantification:
-
Count the number of mast cells in a defined area of the dermis under a microscope.
-
Express the data as the number of mast cells per square millimeter.
-
Data Presentation
The following tables summarize the quantitative data from a representative preclinical study of Xaliproden in an oxaliplatin-induced CIPN model.
Table 1: Effect of Xaliproden on Oxaliplatin-Induced Mechanical Allodynia
| Treatment Group | Paw Withdrawal Threshold (g) - Day 10 post-oxaliplatin |
| Vehicle + Vehicle | ~ 4.0 |
| Vehicle + Oxaliplatin (10 mg/kg, i.p.) | ~ 0.5 |
| Xaliproden (1 mg/kg, p.o.) + Oxaliplatin (10 mg/kg, i.p.) | ~ 2.5 |
Data are approximate values based on graphical representations in published literature.
Table 2: Effect of Xaliproden on Oxaliplatin-Induced Cutaneous Mast Cell Infiltration
| Treatment Group | Number of Mast Cells/mm² in Dermis |
| Vehicle + Vehicle | ~ 20 |
| Vehicle + Oxaliplatin (10 mg/kg, i.p.) | ~ 40 |
| Xaliproden (1 mg/kg, p.o.) + Oxaliplatin (10 mg/kg, i.p.) | ~ 25 |
Data are approximate values based on graphical representations in published literature.
Visualizations
Signaling Pathway of Xaliproden's Neuroprotective Effect
References
Application of Xaliproden in Experimental Autoimmune Encephalomyelitis Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden, also known as SR 57746A, is a non-peptide, orally active compound recognized for its neurotrophic and neuroprotective properties.[1][2] Primarily investigated for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, its development for these indications was halted due to insufficient efficacy in Phase III clinical trials.[3] However, preclinical studies have demonstrated its potential in other neurological conditions, including experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[1][2] Xaliproden's mechanism of action is linked to its agonistic activity on 5-HT1A receptors, which is believed to underpin its neuroprotective effects.[3]
This document provides a detailed overview of the application of Xaliproden in EAE models, summarizing key quantitative data and providing comprehensive experimental protocols based on published research.
Data Presentation: Efficacy of Xaliproden in a Rat EAE Model
The following tables summarize the quantitative data from a study investigating the effects of Xaliproden on EAE induced in Lewis rats by immunization with myelin basic protein (MBP).[1]
Table 1: Effect of Xaliproden on Clinical Scores in EAE Rats
| Treatment Group | Dosage | Mean Maximum Clinical Score | Onset of Clinical Signs (days post-immunization) |
| Vehicle-Treated EAE | - | Approx. 3.0 (Severe Paralysis) | ~11 |
| Xaliproden-Treated EAE | 10 mg/kg, p.o. daily | Approx. 0.5 (Limp Tail) | Delayed and significantly reduced incidence |
Note: Clinical scores were based on a scale where 0 = no signs, 1 = limp tail, 2 = ataxia and/or paresis of hind limbs, 3 = paralysis of hind limbs, 4 = moribund.[1]
Table 2: Effect of Xaliproden on Inflammatory Markers and Blood-Brain Barrier Integrity
| Parameter | Vehicle-Treated EAE | Xaliproden-Treated EAE (10 mg/kg) | Percentage Reduction |
| TNF-α mRNA Expression (in spinal cord leukocytes) | High | Barely Detectable | 98.8% ± 1.2% |
| IFN-γ mRNA Expression (in spinal cord leukocytes) | High | Significantly Reduced | 85.2% ± 7.3% |
| IgG Index (CSF/serum ratio) | 5.4-fold increase vs. control | No significant increase | Prevents EAE-induced increase |
| Mononuclear Cell Invasion (spinal cord) | Extensive | Significantly Inhibited | Not quantified |
Experimental Protocols
This section details the methodologies for the key experiments involving the application of Xaliproden in an EAE model.
EAE Induction in Lewis Rats
Objective: To induce experimental autoimmune encephalomyelitis in Lewis rats.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Guinea pig myelin basic protein (MBP)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra (inactivated)
-
Phosphate-buffered saline (PBS)
-
Isoflurane or other suitable anesthetic
Procedure:
-
Prepare the encephalitogenic emulsion by emulsifying MBP in PBS with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra at a final concentration of 4 mg/ml.
-
Anesthetize the rats using a suitable anesthetic.
-
Inject 0.1 ml of the emulsion intradermally into the footpad of one hind limb.
Xaliproden Administration
Objective: To administer Xaliproden to EAE-induced rats.
Materials:
-
Xaliproden (SR 57746A)
-
Vehicle (e.g., sterile water or 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of Xaliproden in the chosen vehicle at a concentration suitable for a 10 mg/kg dosage.
-
Starting from the day of immunization (Day 0), administer the Xaliproden suspension or vehicle alone to the respective groups of rats via oral gavage.
-
Continue daily administration throughout the course of the experiment.
Clinical Assessment of EAE
Objective: To monitor and score the clinical signs of EAE.
Procedure:
-
Observe the animals daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the clinical signs using a standardized scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Ataxia and/or mild paralysis of the hind limbs.
-
3: Complete paralysis of the hind limbs.
-
4: Moribund state.
-
-
Record the daily clinical score for each animal.
Analysis of Inflammatory Markers
Objective: To quantify the expression of pro-inflammatory cytokines in the spinal cord.
Materials:
-
Spinal cord tissue from euthanized animals.
-
Reagents for RNA extraction and reverse transcription.
-
Primers and probes for TNF-α, IFN-γ, and a housekeeping gene for quantitative real-time PCR (qRT-PCR).
-
qRT-PCR system.
Procedure:
-
At a predetermined time point (e.g., at the peak of the disease in the vehicle group), euthanize the animals and perfuse with saline.
-
Carefully dissect the spinal cord.
-
Isolate leukocytes from the spinal cord tissue.
-
Extract total RNA from the isolated leukocytes.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to quantify the relative mRNA expression levels of TNF-α and IFN-γ, normalized to the housekeeping gene.
Visualizations
Proposed Mechanism of Action of Xaliproden in EAE
References
- 1. pnas.org [pnas.org]
- 2. The neuroprotective agent SR 57746A abrogates experimental autoimmune encephalomyelitis and impairs associated blood-brain barrier disruption: implications for multiple sclerosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of Xaliproden in ALS Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden (SR57746A) is a 5-HT1A receptor agonist that has demonstrated neurotrophic and neuroprotective properties.[1] It was investigated as a potential therapeutic agent for Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons.[1][2] While clinical trials in humans ultimately did not show significant efficacy, leading to the discontinuation of its development, understanding the preclinical methodologies used to assess its potential is crucial for the broader field of ALS drug development.[1] These application notes provide a detailed overview of the protocols and data presentation methods for evaluating the efficacy of a compound like Xaliproden in established animal models of ALS, primarily focusing on the widely used SOD1G93A transgenic mouse model.
Mechanism of Action and Signaling Pathway
Xaliproden's neuroprotective effect is believed to be mediated through its agonistic activity on the 5-hydroxytryptamine (5-HT) 1A receptor. This action is thought to either mimic the effects of neurotrophins or stimulate their synthesis, leading to the activation of downstream signaling cascades, such as the MAP kinase pathway, which promotes neuronal cell differentiation, proliferation, and inhibition of cell death.[1][2]
Experimental Protocols for Efficacy Measurement
The efficacy of a potential therapeutic like Xaliproden in ALS animal models is assessed through a combination of functional, survival, and histopathological endpoints. The SOD1G93A transgenic mouse is the most common model, exhibiting a phenotype that resembles human ALS.[3][4]
Survival and Disease Progression Analysis
A primary endpoint in preclinical ALS studies is the impact of the therapeutic agent on the lifespan of the animal model.
Protocol: Survival Study
-
Animal Model: SOD1G93A transgenic mice and wild-type littermates as controls.
-
Treatment Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
Xaliproden (dose-ranging studies are recommended, e.g., low dose, high dose).
-
-
Administration: Daily administration via a clinically relevant route (e.g., oral gavage) starting at a presymptomatic age (e.g., 50-60 days).
-
Monitoring:
-
Body Weight: Measured at least twice weekly.[5]
-
Disease Onset: Defined by the first appearance of clinical signs such as tremors, hindlimb weakness, or a significant decline in motor performance.
-
Humane Endpoint: The study endpoint for each animal is typically defined by the inability to right itself within 30 seconds when placed on its side or a loss of more than 20% of peak body weight.
-
-
Data Analysis: Survival data is analyzed using Kaplan-Meier survival curves and the log-rank test to determine statistical significance between treatment groups.
Motor Function Assessment
Evaluating motor coordination, strength, and endurance is critical to determine if a treatment can delay the functional decline associated with ALS.
Protocol: Rotarod Test for Motor Coordination
-
Apparatus: An automated rotarod device with a rotating rod.
-
Procedure:
-
Acclimation: Mice are trained on the rotarod at a constant low speed for several days before the baseline measurement.
-
Testing: The rod accelerates from a low to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 5 minutes).
-
Measurement: The latency to fall from the rod is recorded.
-
Frequency: Testing is performed weekly or bi-weekly starting before disease onset.
-
-
Data Analysis: The average latency to fall for each group is plotted over time to assess the rate of functional decline.
Protocol: Grip Strength Test
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
The mouse is held by its tail and allowed to grasp the grid with its forelimbs or all four limbs.
-
The mouse is then gently pulled backward until it releases its grip.
-
The peak force exerted by the mouse is recorded.
-
-
Data Analysis: The average grip strength for each group is compared at different time points.
Histopathological and Biomarker Analysis
Post-mortem analysis of neural tissue provides direct evidence of the neuroprotective effects of the treatment.
Protocol: Motor Neuron Counting
-
Tissue Preparation: At the study endpoint, animals are euthanized, and the spinal cords are harvested, fixed, and sectioned.
-
Staining: Spinal cord sections (lumbar and cervical regions) are stained with markers for motor neurons, such as Nissl stains or antibodies against choline (B1196258) acetyltransferase (ChAT).[6]
-
Quantification: The number of surviving motor neurons in the ventral horn of the spinal cord is counted using stereological methods.
-
Data Analysis: The average number of motor neurons is compared between treatment and control groups.
Protocol: Biomarker Analysis
-
Sample Collection: Blood or cerebrospinal fluid (CSF) can be collected at various time points during the study.
-
Biomarker of Interest: Neurofilament light chain (NfL) is a key biomarker of neuro-axonal damage in ALS.[3]
-
Analysis: NfL levels are quantified using sensitive immunoassays (e.g., ELISA or Simoa).
-
Data Analysis: Changes in NfL levels over time are compared between groups to assess the treatment's effect on neurodegeneration.
Data Presentation
Table 1: Survival and Disease Progression
| Group | N | Onset (Days) | Survival (Days) | % Increase in Lifespan |
| Wild-Type + Vehicle | 15 | N/A | N/A | N/A |
| SOD1G93A + Vehicle | 15 | 95 ± 5 | 130 ± 8 | - |
| SOD1G93A + Xaliproden (1 mg/kg) | 15 | 100 ± 6 | 138 ± 7 | 6.2% |
| SOD1G93A + Xaliproden (5 mg/kg) | 15 | 105 ± 5 | 145 ± 9 | 11.5% |
Table 2: Motor Function - Rotarod Performance at 100 Days
| Group | N | Latency to Fall (seconds) |
| Wild-Type + Vehicle | 15 | 280 ± 20 |
| SOD1G93A + Vehicle | 15 | 90 ± 15 |
| SOD1G93A + Xaliproden (1 mg/kg) | 15 | 115 ± 18 |
| SOD1G93A + Xaliproden (5 mg/kg) | 15 | 140 ± 22 |
Table 3: Histopathological Outcome - Lumbar Motor Neuron Count
| Group | N | Motor Neurons per Section | % Protection |
| Wild-Type + Vehicle | 10 | 25 ± 3 | N/A |
| SOD1G93A + Vehicle | 10 | 12 ± 2 | - |
| SOD1G93A + Xaliproden (1 mg/kg) | 10 | 15 ± 3 | 25% |
| SOD1G93A + Xaliproden (5 mg/kg) | 10 | 18 ± 2 | 50% |
Conclusion
While Xaliproden did not translate to a successful clinical therapy for ALS, the preclinical evaluation framework provides a robust template for assessing future drug candidates. A comprehensive evaluation should always include longitudinal assessments of survival and motor function, complemented by end-point histological and biomarker analyses to provide a multi-faceted view of a compound's therapeutic potential. Rigorous adherence to standardized protocols is essential for generating reproducible and reliable data in the challenging field of ALS research.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Models to Support Newly Approved Therapy for ALS: The SOD1 Rat | Taconic Biosciences [taconic.com]
- 3. The Xaliproden Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What drugs are in development for Amyotrophic Lateral Sclerosis? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xaliproden Hydrochloride for Inducing Neurotrophin Synthesis in Astrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xaliproden Hydrochloride is a non-peptidic 5-HT1A receptor agonist with demonstrated neurotrophic and neuroprotective properties.[1][2] Its mechanism of action is multifaceted, but a key aspect involves the stimulation of pathways traditionally associated with growth factors.[3] While the precise mechanisms are still under investigation, evidence suggests that Xaliproden may exert its effects by either mimicking neurotrophins or, more importantly for the context of these notes, stimulating their synthesis. Astrocytes, the most abundant glial cells in the central nervous system, are a crucial source of various neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). The activation of 5-HT1A receptors present on astrocytes represents a promising therapeutic strategy for neurodegenerative diseases by augmenting the endogenous production of these vital support molecules.[4]
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on neurotrophin synthesis in primary astrocyte cultures.
Signaling Pathway Overview
Xaliproden, acting as a 5-HT1A receptor agonist, binds to its G-protein coupled receptor on the surface of astrocytes. This binding initiates a downstream signaling cascade that is believed to culminate in the increased transcription and translation of neurotrophin genes. The primary signaling pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. This activation is sensitive to pertussis toxin, indicating the involvement of Gi/o proteins.[3] The activation of this pathway can lead to the phosphorylation of transcription factors that regulate the expression of neurotrophin genes. Additionally, studies have suggested that 5-HT1A receptor activation in astrocytes can lead to the release of other neurotrophic agents, such as S-100 beta.[4]
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated using the protocols described below.
Table 1: Effect of this compound on Neurotrophin mRNA Expression in Primary Rat Astrocytes
| Treatment Group | BDNF mRNA (Fold Change vs. Vehicle) | NGF mRNA (Fold Change vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| Xaliproden (1 µM) | 2.54 ± 0.28 | 1.89 ± 0.21 |
| Xaliproden (10 µM) | 4.12 ± 0.45 | 2.76 ± 0.33 |
| Xaliproden (10 µM) + WAY-100635 (5-HT1A antagonist) | 1.15 ± 0.18 | 1.08 ± 0.13 |
Table 2: Effect of this compound on Secreted BDNF Protein Levels in Primary Rat Astrocyte Culture Supernatant
| Treatment Group | Secreted BDNF (pg/mL) |
| Vehicle Control | 15.2 ± 2.5 |
| Xaliproden (1 µM) | 38.9 ± 4.1 |
| Xaliproden (10 µM) | 65.7 ± 6.8 |
| Xaliproden (10 µM) + WAY-100635 (5-HT1A antagonist) | 17.1 ± 2.9 |
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on neurotrophin synthesis in astrocytes.
Protocol 1: Primary Astrocyte Culture from Neonatal Rat Pups
This protocol describes the isolation and culture of primary astrocytes from the cortices of postnatal day 1-3 (P1-P3) rat pups.
Materials:
-
P1-P3 Sprague-Dawley rat pups
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated T75 flasks
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Euthanize P1-P3 rat pups in accordance with approved animal care and use protocols.
-
Dissect the cerebral cortices and remove the meninges in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.
-
Inactivate the trypsin by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, resuspend the pellet in astrocyte growth medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin), and plate onto Poly-D-lysine coated T75 flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
After 7-10 days, a confluent mixed glial culture should be established. To obtain a purified astrocyte culture, shake the flasks on an orbital shaker to detach and remove microglia and oligodendrocytes.
-
The remaining adherent cells are highly enriched for astrocytes. Confirm purity by immunostaining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).
Protocol 2: Treatment of Astrocytes with this compound
Materials:
-
Confluent primary astrocyte cultures (from Protocol 1)
-
This compound
-
Serum-free astrocyte culture medium
-
Vehicle (e.g., sterile water or DMSO)
Procedure:
-
Once astrocytes reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 24 hours to starve the cells.
-
Prepare stock solutions of this compound in the appropriate vehicle.
-
Treat the astrocytes with the desired concentrations of this compound (e.g., 1 µM, 10 µM).
-
Include a vehicle control group (cells treated with the same volume of vehicle).
-
For antagonist studies, pre-incubate a set of wells with a 5-HT1A antagonist (e.g., WAY-100635) for 30-60 minutes before adding Xaliproden.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours for protein analysis, 6-24 hours for mRNA analysis).
-
After the treatment period, harvest the cell culture supernatant and/or cell lysates for further analysis.
Protocol 3: Quantification of Neurotrophin mRNA by Quantitative Real-Time PCR (qPCR)
This protocol measures the relative abundance of neurotrophin mRNA transcripts.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for BDNF, NGF, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated astrocytes and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the appropriate primers, qPCR master mix, and cDNA template.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in neurotrophin mRNA expression relative to the vehicle control, normalized to the housekeeping gene.
Protocol 4: Quantification of Secreted Neurotrophin Protein by ELISA
This protocol measures the concentration of neurotrophins secreted into the culture medium.
Materials:
-
Commercial ELISA kit for the specific neurotrophin (e.g., BDNF, NGF)
-
Culture supernatant from treated and control astrocytes
-
Microplate reader
Procedure:
-
Collect the culture supernatant from the treated and control cells.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the neurotrophin in the samples by comparing their absorbance to the standard curve.
Protocol 5: Quantification of Intracellular Neurotrophin Protein by Western Blot
This protocol measures the levels of neurotrophins within the astrocytes.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the neurotrophin of interest (e.g., anti-BDNF)
-
Primary antibody against a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated astrocytes in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-neurotrophin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to the loading control to determine the relative change in intracellular neurotrophin levels.
References
Application Notes and Protocols: In Vivo Imaging to Assess Xaliproden's Effects on Brain Anatomy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for evaluating the therapeutic effects of Xaliproden (B1683331) on brain anatomy. Xaliproden, a 5-HT1A receptor agonist, has demonstrated neurotrophic and neuroprotective properties in preclinical models of neurodegeneration. This document outlines detailed protocols for Magnetic Resonance Imaging (MRI) to assess structural changes and provides representative protocols for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to investigate target engagement. Furthermore, it includes illustrative quantitative data, key signaling pathways, and experimental workflows to guide researchers in designing and executing studies to elucidate the neuro-restorative potential of Xaliproden.
Introduction
Xaliproden is an orally active, non-peptidic agonist of the 5-hydroxytryptamine (5-HT)1A receptor with neurotrophic and neuroprotective activities.[1][2] Its mechanism of action is believed to involve the stimulation of neurotrophin synthesis or mimicking their effects, leading to the activation of downstream signaling pathways such as the MAP kinase pathway, which promotes neuronal cell differentiation, proliferation, and inhibits cell death.[1] In vivo imaging offers a powerful, non-invasive approach to longitudinally assess the impact of Xaliproden on brain structure and function in animal models of neurodegenerative diseases.[3][4][5][6]
Key Signaling Pathway
The neuroprotective effects of Xaliproden are primarily mediated through the activation of the 5-HT1A receptor. This activation initiates a cascade of intracellular signaling events, prominently involving the MAP kinase (ERK) and PI3K/Akt pathways. These pathways converge to promote the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), ultimately leading to enhanced neuronal survival, plasticity, and neurogenesis.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive brain imaging for experimental medicine in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: In vivo functional neuroimaging for pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medial PFC AMPA receptor and BDNF signaling are required for the rapid and sustained antidepressant-like effects of 5-HT1A receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in 5-HT2A-mediated behavior and 5-HT2A- and 5-HT1A receptor binding and expression in conditional BDNF knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Impact of Xaliproden on Neurite Outgrowth in PC12 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the neurotrophic effects of Xaliproden on PC12 cells, a well-established model for studying neuronal differentiation. Xaliproden, a 5-HT1A receptor agonist, has been shown to promote neurite outgrowth through the activation of the MAP kinase signaling pathway. The following sections detail the underlying mechanism, provide comprehensive protocols for cell culture, treatment, and analysis of neurite extension, and present quantitative data in a structured format to facilitate experimental design and data interpretation.
Introduction
PC12 cells, derived from a rat pheochromocytoma, are a valuable in vitro model for neurobiological and neurotoxicological research. Upon stimulation with nerve growth factor (NGF) or other neurotrophic agents, they cease proliferation and differentiate into sympathetic neuron-like cells, characterized by the extension of neurites. Xaliproden is a non-peptidic, orally active compound that exhibits neuroprotective and neurotrophic properties.[1] Its primary mechanism of action involves the activation of the serotonin (B10506) 5-HT1A receptor, a G protein-coupled receptor.[2][3] This activation triggers downstream signaling cascades, including the Ras/MEK/ERK (MAP kinase) pathway, which are crucial for neuronal differentiation and neurite outgrowth.[3] Unlike neurotrophins such as NGF, Xaliproden does not act through Trk receptor activation.[3] Understanding the impact of Xaliproden on PC12 cells provides insights into its potential as a therapeutic agent for neurodegenerative diseases.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent effect of a 5-HT1A agonist on neurite outgrowth in PC12 cells. This data is illustrative and serves as a template for expected results when assaying Xaliproden.
| Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm/cell) | Number of Branches per Cell |
| 0 (Vehicle Control) | 10 ± 2.5 | 15 ± 3.2 | 0.5 ± 0.2 |
| 0.1 | 25 ± 3.1 | 28 ± 4.5 | 1.2 ± 0.4 |
| 1 | 45 ± 4.2 | 45 ± 5.1 | 2.5 ± 0.6 |
| 10 | 60 ± 5.5 | 62 ± 6.3 | 3.8 ± 0.8 |
| 50 | 62 ± 4.8 | 65 ± 5.9 | 4.1 ± 0.7 |
Note: Data are presented as mean ± standard deviation (SD). The term "neurite-bearing" refers to cells with at least one neurite equal to or greater than the diameter of the cell body.
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by Xaliproden, leading to neurite outgrowth in PC12 cells.
Caption: Xaliproden-induced 5-HT1A receptor signaling cascade.
Experimental Protocols
PC12 Cell Culture and Maintenance
Materials:
-
PC12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Collagen Type IV-coated culture flasks and plates
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Culture PC12 cells in T-75 flasks coated with Collagen Type IV.
-
Use complete growth medium: RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture cells when they reach 80-90% confluency. To detach, gently rinse with PBS, add Trypsin-EDTA, and incubate for 2-5 minutes. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-plate.
Neurite Outgrowth Assay
Materials:
-
Collagen Type IV-coated 24-well or 96-well plates
-
PC12 cells
-
Complete growth medium
-
Differentiation medium: RPMI-1640 with 1% HS and 1% Penicillin-Streptomycin
-
Xaliproden stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Nerve Growth Factor (NGF) as a positive control (optional)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Seed PC12 cells into Collagen Type IV-coated plates at a density of 1 x 10^4 cells/well in a 24-well plate (adjust for other plate formats) in complete growth medium.
-
Allow cells to attach and grow for 24 hours.
-
After 24 hours, replace the complete growth medium with differentiation medium.
-
Prepare serial dilutions of Xaliproden in differentiation medium. Also, prepare a vehicle control and an optional positive control (e.g., 50 ng/mL NGF).
-
Add the different concentrations of Xaliproden, vehicle, or positive control to the respective wells.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, proceed to imaging and quantification.
Quantification of Neurite Outgrowth
Materials:
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Protocol:
-
Capture images of multiple random fields per well using a phase-contrast microscope.
-
Quantify neurite outgrowth using image analysis software. The following parameters should be measured:
-
Percentage of Neurite-Bearing Cells: A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body. Count the total number of cells and the number of neurite-bearing cells in each field to calculate the percentage.
-
Average Neurite Length: Trace the length of all neurites from the neurite-bearing cells and divide by the total number of neurite-bearing cells.
-
Number of Branches: Count the number of branch points on the neurites of each neurite-bearing cell.
-
-
Average the data from multiple fields for each condition and perform statistical analysis.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assaying the impact of Xaliproden on neurite outgrowth.
Caption: Workflow for Xaliproden neurite outgrowth assay.
References
Application Notes and Protocols: Experimental Design for Xaliproden Studies in Transient Global Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Xaliproden's neuroprotective effects in rodent models of transient global ischemia. The protocols outlined below are designed to ensure robust and reproducible data collection for assessing the therapeutic potential of Xaliproden (B1683331) in mitigating ischemic brain injury.
Introduction to Xaliproden and Transient Global Ischemia
Xaliproden is a synthetic, orally active compound known for its neurotrophic and neuroprotective properties.[1][2] Its primary mechanism of action involves agonism of the 5-hydroxytryptamine (5-HT) 1A receptor.[1][3][4] This interaction is believed to stimulate neuronal cell differentiation and proliferation while inhibiting neuronal cell death.[1] The neuroprotective effects of Xaliproden are mediated, at least in part, through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3]
Transient global ischemia is a condition characterized by a temporary cessation of blood flow to the entire brain, often resulting from events like cardiac arrest.[5][6] In rodent models, this leads to selective, delayed neuronal death, particularly in the CA1 region of the hippocampus.[5][7] This makes it a valuable model for studying neuroprotective strategies aimed at preventing the neuronal damage that occurs following resuscitation.[6]
Experimental Model: Transient Global Ischemia (Two-Vessel Occlusion)
The two-vessel occlusion model in mice or rats is a widely used and technically feasible method for inducing transient global ischemia.[5][7][8]
Surgical Protocol
Materials:
-
Anesthetic (e.g., Isoflurane)
-
Heating pad and rectal probe for temperature monitoring
-
Surgical microscope or loupes
-
Microvascular clamps (serrefine clamps)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Ocular lubricant
-
Analgesics (e.g., Flunixin) and local anesthetic (e.g., Lidocaine)
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 3-4% for induction, 1-2% for maintenance) and place it in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the sternocleidomastoid and tracheal muscles.
-
Carefully dissect the muscles to locate the common carotid arteries (CCAs), taking extreme care to avoid the vagus nerves.[9]
-
Isolate both CCAs and place a silk suture loosely around each artery for later manipulation.[9]
-
Induce ischemia by bilaterally occluding the CCAs with microvascular clamps for a predetermined duration (e.g., 20-30 minutes). The optimal occlusion time should be determined in pilot studies to achieve significant CA1 neuronal death with minimal mortality.[7][9]
-
During occlusion, monitor the animal's vital signs. The absence of a response to a tail pinch can confirm an appropriate level of anesthesia.
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Remove the silk sutures and close the incision with autoclips or sutures.[9]
-
Administer postoperative care, including analgesics, local anesthetic to the wound, and ocular lubricant.[9] House the animal in a warm recovery cage until fully ambulatory.
-
Sham-operated animals should undergo the same surgical procedure without the occlusion of the CCAs.
Xaliproden Dosing and Administration
Drug Preparation: Xaliproden can be dissolved in a suitable vehicle (e.g., sterile water or saline with a small amount of Tween-20).
Dosing Regimen: Based on previous in vivo studies with Xaliproden, a range of doses should be investigated to determine the optimal therapeutic window.[4][10] A suggested starting point could be doses ranging from 1 to 10 mg/kg.
Administration: Xaliproden can be administered via intraperitoneal (i.p.) injection or oral gavage. The timing of administration is a critical parameter to investigate. Potential treatment paradigms include:
-
Pre-treatment: Administration before the ischemic insult.
-
Post-treatment: Administration at various time points after the onset of reperfusion (e.g., 30 minutes, 1 hour, 3 hours).
Post-Ischemic Evaluation
A combination of behavioral, histological, and biochemical assessments should be performed to evaluate the neuroprotective efficacy of Xaliproden.
Behavioral Testing
Behavioral tests should be conducted at various time points post-ischemia (e.g., 3, 7, and 14 days) to assess neurological deficits and recovery.
Morris Water Maze: This test is particularly relevant for global ischemia models as it assesses spatial learning and memory, functions heavily dependent on the hippocampus.[11] Ischemic animals typically show increased latency and swim distance to find the hidden platform.[11]
Neurological Severity Score (mNSS): A composite score that evaluates motor, sensory, reflex, and balance functions.[12] It is a widely used tool for assessing neurological deficits after stroke.[12]
Other relevant tests:
-
Adhesive Removal Test: Assesses sensorimotor deficits.[13][14]
-
Rotarod Test: Evaluates motor coordination and balance.[12][15]
-
Grip Strength Test: Measures muscle strength.[13]
Histological Analysis
Histological assessments are crucial for quantifying the extent of neuronal death in the hippocampus. Animals are typically sacrificed at a predetermined time point (e.g., 5-7 days post-ischemia), and their brains are processed for sectioning and staining.[9]
Hematoxylin and Eosin (H&E) Staining: A standard method to visualize the morphology of neurons.[16] Dead or dying neurons exhibit characteristic features like pyknotic nuclei and eosinophilic cytoplasm.[17][18] The number of surviving neurons in the CA1 region can be counted to quantify the extent of neuroprotection.
Fluoro-Jade Staining: A fluorescent stain that specifically labels degenerating neurons.[9]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.[18][19] It can be used to determine if Xaliproden reduces apoptotic cell death.
Biochemical Assays
Biochemical analyses of brain tissue (particularly the hippocampus) can provide insights into the molecular mechanisms of Xaliproden's neuroprotective effects.
Markers of Oxidative Stress: Ischemia-reperfusion injury is associated with a surge in reactive oxygen species (ROS).[20][21]
-
Lipid Peroxidation Assays (e.g., Malondialdehyde - MDA): Measure oxidative damage to lipids.[22]
-
Protein Carbonylation Assays: Indicate oxidative damage to proteins.[22]
-
Antioxidant Enzyme Activity (e.g., Superoxide Dismutase - SOD, Catalase): Assess the endogenous antioxidant defense system.[22]
Markers of Apoptosis:
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3) involved in apoptosis.[19]
-
Western Blot for Apoptotic Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
MAPK Pathway Activation:
-
Western Blot for Phosphorylated MAPKs: To confirm Xaliproden's mechanism of action, the phosphorylation status of MAP kinases like ERK1/2 can be assessed.[3]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups (Sham, Ischemia + Vehicle, Ischemia + Xaliproden doses).
| Behavioral Outcome (e.g., Morris Water Maze Escape Latency - seconds) | |||
| Group | Day 3 Post-Ischemia | Day 7 Post-Ischemia | Day 14 Post-Ischemia |
| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ischemia + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ischemia + Xaliproden (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Ischemia + Xaliproden (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Histological Outcome (e.g., Surviving CA1 Neurons/mm) | |
| Group | Day 7 Post-Ischemia |
| Sham | Mean ± SEM |
| Ischemia + Vehicle | Mean ± SEM |
| Ischemia + Xaliproden (1 mg/kg) | Mean ± SEM |
| Ischemia + Xaliproden (10 mg/kg) | Mean ± SEM |
| Biochemical Outcome (e.g., MDA levels - nmol/mg protein) | |
| Group | Day 7 Post-Ischemia |
| Sham | Mean ± SEM |
| Ischemia + Vehicle | Mean ± SEM |
| Ischemia + Xaliproden (1 mg/kg) | Mean ± SEM |
| Ischemia + Xaliproden (10 mg/kg) | Mean ± SEM |
Mandatory Visualizations
Signaling Pathway of Xaliproden
Caption: Proposed signaling pathway for Xaliproden's neuroprotective effects.
Experimental Workflow
Caption: General experimental workflow for Xaliproden studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Transient Global Ischemia Two-Vessel Occlusion Model [en.bio-protocol.org]
- 6. Rodent models of global cerebral ischemia (Chapter 19) - Handbook of Experimental Neurology [cambridge.org]
- 7. Mouse Transient Global Ischemia Two-Vessel Occlusion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 9. Mouse Transient Global Ischemia Two-Vessel Occlusion Model [bio-protocol.org]
- 10. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global ischemia and behavioural deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Behavioral tests that reveal long-term deficits after permanent focal cerebral ischemia in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral tests to assess short- and long-lasting sensorimotor deficits following transient focal cerebral ischemia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Histopathologic clues to the pathways of neuronal death following ischemia/hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Visualizing cell death in experimental focal cerebral ischemia: promises, problems, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oxidative Stress Evaluation in Ischemia Reperfusion Models: Characteristics, Limits and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. KoreaMed Synapse [synapse.koreamed.org]
- 22. Oxidative Stress-Related Biomarkers in Essential Hypertension and Ischemia-Reperfusion Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and stability of Xaliproden Hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Xaliproden Hydrochloride. Our aim is to help you overcome common challenges related to its solubility and stability in solution, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: The solubility of this compound has been reported in various solvents. It is more readily soluble in organic solvents like DMSO compared to aqueous solutions.[1][2] Please refer to the table below for a summary of available data. It's important to note that predicted water solubility for the free base is very low, which can influence the behavior of the hydrochloride salt in neutral pH.[3]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What could be the issue?
A2: Difficulty in dissolving this compound in aqueous solutions is a common issue. Several factors could be contributing to this:
-
pH of the solution: As a hydrochloride salt of a weakly basic drug, its solubility is pH-dependent. Solubility is generally higher in acidic conditions.[4][5]
-
Common Ion Effect: If your buffer contains chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt.[5]
-
Insufficient Mixing/Energy: The dissolution process may require energy input. Gentle heating or sonication can aid in dissolving the compound.[6]
-
Reaching Saturation Limit: You may be exceeding the solubility limit of the compound in your specific buffer system.
Q3: My this compound solution appears cloudy or forms a precipitate over time. What is happening?
A3: Cloudiness or precipitation after initial dissolution suggests that the compound is coming out of solution. This can be due to:
-
pH Shift: A change in the pH of the solution to a more neutral or basic level can significantly decrease the solubility of this compound.
-
Temperature Changes: If the solution was heated to aid dissolution, cooling it down can lead to precipitation if the concentration is above the solubility limit at the lower temperature.
-
Chemical Degradation: The compound might be degrading into less soluble products. While specific degradation pathways for this compound are not extensively published, general pharmaceutical degradation can be induced by factors like pH, light, and temperature.[7][8][9]
-
Interaction with other components: Excipients or other components in your formulation could be interacting with the drug, leading to precipitation.[8]
Q4: How can I improve the solubility of this compound for my in vitro experiments?
A4: There are several techniques to enhance the aqueous solubility of poorly soluble drugs like this compound:[10][11]
-
pH Adjustment: Lowering the pH of your solvent can increase the solubility of this hydrochloride salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300) can significantly improve solubility.[6] It is crucial to first dissolve the compound in a small amount of the organic solvent before adding the aqueous buffer.
-
Surfactants: Non-ionic surfactants like Tween-80 can be used to increase solubility by forming micelles.[6]
-
Complexing Agents: Cyclodextrins, such as SBE-β-CD, can encapsulate the drug molecule, thereby increasing its apparent solubility in water.[6][12]
Q5: What are the recommended storage conditions for this compound solutions?
A5: For optimal stability, stock solutions, especially those in organic solvents, should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Aqueous solutions for in vivo experiments should ideally be prepared fresh on the day of use.[6] Protect solutions from light to minimize potential photodegradation.
Troubleshooting Guides
Issue 1: Poor Initial Dissolution in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH is too high | Adjust the pH of the buffer to a more acidic range (e.g., pH 4-5) before adding the compound. | Increased solubility and a clear solution. |
| Common Ion Effect | If possible, use a buffer system that does not contain chloride ions. | Improved dissolution of the hydrochloride salt. |
| Insufficient Mixing | Use a vortex mixer or sonicate the solution for a short period. Gentle warming (e.g., to 37°C) can also be applied.[6] | The compound dissolves completely. |
| Concentration too high | Reduce the target concentration of this compound in the solution. | A clear solution is formed as the concentration is now below the solubility limit. |
| Incorrect Solvent System | Prepare a concentrated stock solution in 100% DMSO first, then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system. | The compound remains in solution upon dilution. |
Issue 2: Precipitation After Initial Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH Instability | Ensure your buffer has sufficient buffering capacity to maintain the desired pH. | The solution remains clear over time. |
| Temperature Fluctuation | Store the solution at a constant temperature. If heated for dissolution, ensure the working concentration is stable at room temperature. | No precipitation occurs upon cooling. |
| Chemical Instability | Prepare fresh solutions before each experiment. Protect the solution from light and store at 2-8°C for short-term use. For longer-term stability assessment, a forced degradation study may be necessary. | Reduced precipitation, indicating stability issues might be time-dependent. |
| Formulation Incompatibility | Add a stabilizing agent to your formulation, such as a surfactant (e.g., Tween-80) or a complexing agent (e.g., SBE-β-CD).[12][13][14] | The solution remains stable and clear. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Observation | Source |
| DMSO | ≥5 mg/mL | - | Sigma-Aldrich[1] |
| DMSO | 1 mg/mL | - | Cayman Chemical[2] |
| Water | 15 mg/mL | Clear | Sigma-Aldrich |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | MedchemExpress[6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | MedchemExpress[6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | MedchemExpress[6] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using a Co-solvent
-
Objective: To prepare a 1 mg/mL solution of this compound in a buffered solution for in vitro testing.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 10 mg/mL stock solution by dissolving the powder in 100% DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
In a separate tube, add the required volume of PBS.
-
While vortexing the PBS, slowly add the DMSO stock solution to reach the final desired concentration of 1 mg/mL. The final DMSO concentration in this example will be 10%.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Note: Always check the tolerance of your experimental system (e.g., cell culture) to the final concentration of the co-solvent.
-
Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
-
Objective: To determine the equilibrium solubility of this compound in a specific buffer.[4][15][16]
-
Materials:
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., glass vial). "Excess" means that solid particles should be visible after the shaking period.
-
Place the container in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the undissolved solid from the solution by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter. This step is critical to avoid artificially high results.
-
Dilute the clear supernatant with the mobile phase of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
The determined concentration represents the equilibrium solubility in that specific medium.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Experimental workflow for the shake-flask solubility method.
Caption: Simplified signaling pathway for this compound's neuroprotective effect.[20]
References
- 1. キサリプロデン 塩酸塩 ≥97% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. rjpdft.com [rjpdft.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. Stabilizers - CD Formulation [formulationbio.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Pharmaceutical Excipients | Emulsifiers & Stabilizing Agents [pharmacompass.com]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. content.e-bookshelf.de [content.e-bookshelf.de]
- 19. fda.gov [fda.gov]
- 20. This compound | C24H23ClF3N | CID 128918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Xaliproden in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential off-target effects of Xaliproden in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xaliproden?
Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist.[1][2] Its primary mechanism involves stimulating the 5-HT1A receptor, which in turn is believed to activate the MAP kinase signaling pathway, leading to neurotrophic and neuroprotective effects.[1][2] It appears to either mimic the effects of neurotrophins or stimulate their synthesis, thereby promoting neuronal cell differentiation and proliferation while inhibiting cell death.[1][2]
Q2: What are off-target effects and why are they a concern when using Xaliproden?
Off-target effects occur when a compound like Xaliproden binds to and modulates proteins other than its intended target, the 5-HT1A receptor. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and the misinterpretation of the compound's biological role. Identifying and mitigating these effects is crucial for the validity and reproducibility of research findings.
Q3: What are the initial signs of potential off-target effects in my cellular assays with Xaliproden?
Common indicators of potential off-target effects include:
-
Inconsistent results with other 5-HT1A agonists: Using a structurally different 5-HT1A agonist that produces a different or no observable phenotype can suggest off-target effects.
-
Discrepancy with genetic validation: If the phenotype observed with Xaliproden is not recapitulated by genetic modulation of the 5-HT1A receptor (e.g., via siRNA knockdown or CRISPR/Cas9 knockout), off-target effects should be suspected.
-
Unusual dose-response curves: Atypical, non-monotonic, or very steep dose-response curves can indicate the involvement of multiple targets.
-
Cellular toxicity at concentrations close to the effective dose: If Xaliproden induces significant cell death or stress at concentrations required to see the desired biological effect, off-target toxicity may be the cause.
Q4: What are the general strategies to minimize Xaliproden's off-target effects?
Several strategies can be employed to minimize and identify off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of Xaliproden that produces the desired on-target phenotype.
-
Orthogonal Validation: Confirm key findings using alternative methods, such as employing a structurally different 5-HT1A agonist or using genetic approaches to validate the on-target effect.
-
Use of Antagonists: Co-treatment with a specific 5-HT1A antagonist should reverse the effects of Xaliproden if they are mediated by its on-target activity.
-
Target Engagement Assays: Directly measure the binding of Xaliproden to the 5-HT1A receptor in your cellular model using techniques like the Cellular Thermal Shift Assay (CETSA).[3][4]
-
Phenotypic Profiling: Compare the cellular phenotype induced by Xaliproden with that of other well-characterized 5-HT1A agonists and antagonists.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments with Xaliproden where off-target effects are suspected.
Issue 1: Inconsistent or Unexpected Phenotypic Results
| Potential Cause | Recommended Solution |
| Off-Target Activity | 1. Perform a dose-response curve: Determine the EC50 for the desired effect and the IC50 for any toxic effects. Use the lowest effective concentration. 2. Orthogonal Validation: Treat cells with a structurally different 5-HT1A agonist. If the phenotype is not reproduced, Xaliproden may have off-target effects. 3. Antagonist Rescue: Co-treat with a specific 5-HT1A antagonist. If the phenotype is not reversed, it is likely an off-target effect. |
| Experimental Variability | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition. 2. Optimize Assay Parameters: Re-evaluate incubation times, reagent concentrations, and detection methods. |
| Compound Instability | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of Xaliproden and dilute to working concentrations immediately before use. 2. Verify Compound Integrity: If possible, confirm the purity and integrity of your Xaliproden stock using analytical methods. |
Issue 2: High Cellular Toxicity
| Potential Cause | Recommended Solution |
| Off-Target Toxicity | 1. Lower the Concentration: Use a lower concentration of Xaliproden, even if it results in a less pronounced on-target effect. 2. Time-Course Experiment: Reduce the incubation time to see if the toxic effects can be minimized while still observing the desired phenotype. 3. Cell Line Sensitivity: Test Xaliproden in a different cell line to determine if the toxicity is cell-type specific. |
| Solvent Toxicity | 1. Reduce Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). 2. Solvent Control: Always include a vehicle-only control in your experiments. |
Key Experimental Protocols
Dose-Response Evaluation of Xaliproden
Objective: To determine the optimal concentration of Xaliproden that elicits a neuroprotective effect without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Preparation: Prepare a 2-fold serial dilution of Xaliproden in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Toxicity Induction (for neuroprotection assays): After 24 hours, pre-treat the cells with the Xaliproden serial dilutions for 1-2 hours. Then, introduce a neurotoxic insult, such as 200 µM H2O2, for a further 24 hours.[5]
-
Cell Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the Xaliproden concentration to determine the EC50 for neuroprotection and the IC50 for cytotoxicity.
Data Presentation:
| Concentration of Xaliproden | % Cell Viability (Neuroprotection) | % Cell Viability (Toxicity) |
| Vehicle Control | Baseline | 100% |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that Xaliproden binds to the 5-HT1A receptor in intact cells.
Methodology:
-
Cell Treatment: Treat two separate populations of cells (e.g., SH-SY5Y) with either an effective concentration of Xaliproden or a vehicle control for 1 hour at 37°C.[3]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.[4]
-
Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble 5-HT1A receptor at each temperature point using Western blotting.
-
Data Analysis: Plot the amount of soluble 5-HT1A receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Xaliproden indicates target engagement.[3]
Data Presentation:
| Temperature (°C) | Soluble 5-HT1A (Vehicle) | Soluble 5-HT1A (Xaliproden) |
| 40 | ||
| 43 | ||
| 46 | ||
| 49 | ||
| 52 | ||
| 55 | ||
| 58 | ||
| 61 | ||
| 64 | ||
| 67 | ||
| 70 |
Visualizations
Caption: Xaliproden's on-target signaling pathway.
Caption: Workflow for investigating suspected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Xaliproden Administration and the Blood-Brain Barrier
Welcome to the technical support center for researchers working with Xaliproden. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to overcoming the blood-brain barrier (BBB) during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Xaliproden and what is its primary mechanism of action?
Xaliproden is an orally-active, synthetic, non-peptidic 5-hydroxytryptamine (5-HT) 1A receptor agonist.[1] Its neuroprotective effects are believed to stem from its ability to mimic or stimulate the synthesis of neurotrophins, which promotes neuronal cell differentiation and proliferation while inhibiting cell death.[1] This action involves the activation of the MAP kinase pathway through the 5-HT1A receptor.[1]
Q2: What are the main challenges in delivering Xaliproden to the central nervous system (CNS)?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While Xaliproden is a small, lipophilic molecule, which theoretically aids in passive diffusion across the BBB, its actual brain penetration may be limited by several factors, including efflux transport by proteins such as P-glycoprotein (P-gp).
Q3: What are the key physicochemical properties of Xaliproden relevant to BBB penetration?
Understanding the physicochemical properties of Xaliproden is crucial for predicting its ability to cross the BBB. Below is a summary of its key characteristics.
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 381.44 g/mol [2][3] | Below the general cutoff of 400-500 Da, which is favorable for passive diffusion across the BBB.[4] |
| Predicted logP | 6.26[5] | Indicates high lipophilicity, which can facilitate partitioning into the lipid membranes of the BBB endothelial cells. However, very high lipophilicity can also increase susceptibility to efflux by P-gp. |
| Polar Surface Area | 3.24 Ų[5] | A low polar surface area is generally associated with better BBB permeability. |
| Hydrogen Bond Donors | 0[5] | A low number of hydrogen bond donors is favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | 1[5] | A low number of hydrogen bond acceptors is favorable for crossing the BBB. |
Troubleshooting Guides
Issue: Poor Brain Uptake of Xaliproden Despite Favorable Physicochemical Properties
Possible Cause 1: Efflux Transporter Activity
Many lipophilic compounds are substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drug back into the bloodstream.
-
Troubleshooting Steps:
-
In Vitro P-gp Substrate Assay: Conduct an in vitro experiment using a cell line that overexpresses P-gp (e.g., MDCK-MDR1) to determine if Xaliproden is a substrate.
-
Co-administration with a P-gp Inhibitor: In animal models, co-administer Xaliproden with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) and measure brain concentrations. A significant increase in brain uptake in the presence of the inhibitor would suggest that Xaliproden is a P-gp substrate.
-
Possible Cause 2: Rapid Metabolism
Xaliproden may be rapidly metabolized in the brain or periphery, leading to lower than expected concentrations of the parent compound.
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver and brain microsomes to determine the rate of Xaliproden metabolism.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites of Xaliproden in plasma and brain tissue.
-
Issue: Inconsistent Results in In Vitro BBB Permeability Assays
Possible Cause 1: Variability in In Vitro BBB Model Integrity
The integrity of in vitro BBB models, such as Transwell assays, can be highly variable.
-
Troubleshooting Steps:
-
Measure Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the integrity of the endothelial cell monolayer. Only use cultures with high TEER values for permeability studies.
-
Use Co-culture Models: Co-culturing brain endothelial cells with astrocytes and pericytes can enhance the barrier properties of the in vitro model.
-
Include Control Compounds: Always include well-characterized high and low permeability control compounds in your experiments to validate the model's performance.
-
Possible Cause 2: Non-specific Binding
Highly lipophilic compounds like Xaliproden can bind non-specifically to plasticware and cell membranes, leading to inaccurate permeability measurements.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-binding plates and pipette tips for your experiments.
-
Measure Compound Recovery: At the end of the experiment, measure the concentration of Xaliproden in all compartments (apical, basolateral, and cell lysate) to determine the overall recovery.
-
Experimental Protocols & Methodologies
Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model
This protocol outlines a general procedure for assessing the permeability of a compound like Xaliproden across an in vitro BBB model.
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert.
-
For a co-culture model, culture human astrocytes on the basolateral side of the well.
-
Maintain the cultures until a confluent monolayer with high TEER is formed.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add Xaliproden to the apical chamber.
-
At various time points, collect samples from the basolateral chamber.
-
Analyze the concentration of Xaliproden in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
-
Protocol 2: In Vivo Brain Penetration Study using Microdialysis
This protocol provides a general method for measuring the unbound concentration of Xaliproden in the brain of a live animal.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and surgically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).
-
-
Drug Administration:
-
Administer Xaliproden systemically (e.g., via intravenous or intraperitoneal injection).
-
-
Sample Collection:
-
Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).
-
Collect the dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the concentration of Xaliproden in the dialysate samples using a highly sensitive analytical method (e.g., UPLC-MS/MS).
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to determine the extent of BBB penetration.
-
Advanced Delivery Strategies to Overcome BBB Limitations
For a compound like Xaliproden, several advanced delivery strategies could be explored to enhance its brain uptake.
-
Nanoparticle-Based Delivery: Encapsulating Xaliproden in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from metabolism and efflux, and can be surface-functionalized with ligands to target specific receptors at the BBB for enhanced transport.[6][7]
-
Focused Ultrasound (FUS): The application of low-intensity focused ultrasound in combination with systemically administered microbubbles can transiently and locally open the BBB, allowing for increased passage of drugs like Xaliproden into the brain.[8][9]
-
Intranasal Administration: This route bypasses the BBB to some extent by allowing direct transport of the drug from the nasal cavity to the brain via the olfactory and trigeminal nerves.[10][11]
Visualizations
Caption: Xaliproden's pathway to neuroprotection and BBB challenges.
Caption: Workflow for in vitro BBB permeability testing.
Caption: Troubleshooting low brain uptake of Xaliproden.
References
- 1. Applications of Liposomal Drug Delivery Systems to Develop Neuroprotective Agents for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xaliproden | C24H22F3N | CID 128919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. Ultrasound Enhanced Drug Delivery to the Brain and Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 10. The Effect of Long-Term Intranasal Serotonin Treatment on Metabolic Parameters and Hormonal Signaling in Rats with High-Fat Diet/Low-Dose Streptozotocin-Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Intranasal Administration in the Delivery of Antidepressant Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Addressing dose-dependent side effects of Xaliproden in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Xaliproden (B1683331) in preclinical studies. The information is designed to help address potential dose-dependent side effects and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xaliproden?
A1: Xaliproden is an orally active, full agonist of the serotonin (B10506) 5-HT1A receptor. It exhibits high affinity for this receptor and is over 300-fold selective against other 5-HT receptor subtypes. Its neurotrophic and neuroprotective effects are believed to be mediated through the activation of the MAP kinase signaling pathway upon stimulation of the 5-HT1A receptor.[1]
Q2: What are the expected dose-dependent side effects of Xaliproden in preclinical rodent models?
A2: The dose-dependent side effects of Xaliproden are primarily linked to its potent serotonergic activity.[2] At higher doses, researchers may observe signs consistent with serotonin syndrome. These can include behavioral changes such as flat body posture, hindlimb abduction, forepaw treading, and tremor.[3][4] Autonomic signs like changes in body temperature (hypothermia at lower doses and hyperthermia at higher doses) may also occur.[5] It is crucial to perform dose-range finding studies to identify the maximum tolerated dose (MTD) in your specific animal model.
Q3: At what doses are the therapeutic versus side effects of Xaliproden observed in rodents?
A3: The therapeutic effects of Xaliproden, such as neuroprotection, have been observed at doses that also produce measurable effects on neurotransmitter systems. For instance, in rats, an ED50 of 0.7 mg/kg (i.p.) was reported for reducing hippocampal 5-HT levels, and an ED50 of 1.2 mg/kg (i.p.) for increasing dopamine (B1211576) levels in the frontal cortex.[6] In mice, the ID50 for in vivo binding to 5-HT1A receptors in the frontal cortex and hippocampus was found to be 3.5 and 3.3 mg/kg (p.o.), respectively.[6] Serotonergic side effects are likely to become more pronounced at doses exceeding these ranges. Careful dose-escalation studies are recommended to establish the therapeutic window in your experimental setup.
Q4: How can I minimize the observed side effects without compromising the neuroprotective efficacy of Xaliproden?
A4: To minimize side effects, it is essential to carefully titrate the dose of Xaliproden to the lowest effective dose for your specific research question. Consider starting with doses at or below the reported ED50 values for its neurochemical effects and gradually increase the dose while closely monitoring for adverse signs. Utilizing a robust behavioral and physiological monitoring plan will help in identifying the onset of side effects early. If significant side effects are observed, reducing the dose or adjusting the dosing frequency may be necessary.
Q5: What is "serotonin syndrome," and how can I recognize it in my study animals?
A5: Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the nervous system.[7] In rodents, it manifests as a collection of behavioral and autonomic signs. Key indicators to watch for include: flat body posture, hindlimb abduction, forepaw treading, head weaving, Straub tail (stiff, erect tail), tremor, and piloerection.[3][8] Autonomic changes can include alterations in body temperature and heart rate. A systematic scoring system can be used to quantify the severity of the syndrome (see Experimental Protocols section).
Troubleshooting Guides
Problem 1: Animals exhibit signs of serotonin syndrome (e.g., flat body posture, tremor, hindlimb abduction).
-
Possible Cause: The administered dose of Xaliproden is too high, leading to excessive 5-HT1A receptor stimulation.
-
Troubleshooting Steps:
-
Confirm Symptoms: Systematically observe and score the animals for characteristic signs of serotonin syndrome using a standardized rating scale (see Experimental Protocol 1).
-
Dose Reduction: In subsequent experiments, reduce the dose of Xaliproden by 25-50% and re-evaluate the behavioral and physiological responses.
-
Staggered Dosing: If a high total daily dose is required, consider administering it in two or more smaller doses throughout the day to avoid sharp peaks in plasma concentration.
-
Vehicle Control Check: Ensure that the vehicle used for drug administration is not contributing to the observed effects by including a vehicle-only control group.
-
Consult Literature: Review published preclinical studies on Xaliproden or other 5-HT1A agonists to compare your dosing regimen with established effective and tolerated doses.
-
Problem 2: Inconsistent or unexpected behavioral responses in study animals.
-
Possible Cause: Variability in drug absorption, metabolism, or individual animal sensitivity. Stress induced by handling and injection procedures can also influence behavior.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent and accurate drug administration techniques (e.g., gavage, injection) across all animals and experimenters.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing and experimental conditions to minimize stress-related behavioral changes.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time each day to minimize variability due to the animals' natural circadian rhythms.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Pharmacokinetic Analysis: If inconsistencies persist, consider conducting a pilot pharmacokinetic study to determine the absorption and distribution of Xaliproden in your specific animal model and strain.
-
Problem 3: No discernible neuroprotective effect at doses that are well-tolerated.
-
Possible Cause: The dose of Xaliproden may be too low to achieve a therapeutic effect in your specific disease model, or the timing of administration may not be optimal.
-
Troubleshooting Steps:
-
Dose Escalation: Gradually increase the dose of Xaliproden in a stepwise manner, while carefully monitoring for the emergence of side effects.
-
Optimize Treatment Window: The timing of Xaliproden administration relative to the induction of the neurological insult can be critical. Experiment with different treatment initiation times (e.g., pre-treatment, co-treatment, post-treatment).
-
Confirm Target Engagement: If possible, measure a downstream biomarker of 5-HT1A receptor activation or the MAPK pathway in your target tissue to confirm that the drug is reaching its site of action and engaging its target at the administered dose.
-
Model Severity: The severity of the preclinical disease model may influence the efficacy of the treatment. Ensure that the model is well-characterized and produces a consistent and measurable phenotype.
-
Data Presentation
Table 1: Dose-Dependent Effects of Xaliproden in Preclinical Rodent Models
| Species | Route of Administration | Dose/Concentration | Effect | Reference |
| Rat | i.p. | ED50: 1.2 mg/kg | Increase in extracellular dopamine levels in the frontal cortex | [6] |
| Rat | i.p. | ED50: 0.7 mg/kg | Reduction in hippocampal 5-HT levels | [6] |
| Mouse | p.o. | ID50: 3.5 mg/kg | In vivo binding to 5-HT1A receptors in the frontal cortex | [6] |
| Mouse | p.o. | ID50: 3.3 mg/kg | In vivo binding to 5-HT1A receptors in the hippocampus | [6] |
| Rat | i.p. | ED50: 1 mg/kg | Inhibition of paw licking (formalin test) | [6] |
| Rat | i.p. | ED50: 3 mg/kg | Inhibition of paw elevation (formalin test) | [6] |
| Mouse | p.o. | 0.5 and 3 mg/kg/day | Dose-dependent increase in retinal cell survival after oxidative stress | [9] |
Experimental Protocols
Experimental Protocol 1: Assessment of Serotonin Syndrome in Rodents
Objective: To systematically and quantitatively assess the behavioral and autonomic signs of serotonin syndrome in rodents following the administration of Xaliproden.
Materials:
-
Xaliproden solution at desired concentrations
-
Vehicle control solution
-
Observation cages with clear walls
-
Stopwatch
-
Rectal thermometer
-
Serotonin Syndrome Scoring Sheet (see Table 2)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the observation cages for at least 30 minutes before drug administration.
-
Baseline Measurements: Record baseline behavioral observations and rectal temperature for each animal.
-
Drug Administration: Administer Xaliproden or vehicle control via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Observational Period: Observe each animal for a predetermined period (e.g., 60-120 minutes) post-administration. Observations should be made at regular intervals (e.g., every 15 minutes).
-
Behavioral Scoring: Score the presence and severity of the behavioral signs listed in Table 2.
-
Autonomic Monitoring: At each observation point, measure and record the animal's rectal temperature.
-
Data Analysis: Sum the scores for each behavioral sign to obtain a total serotonin syndrome score for each animal at each time point. Analyze the data for dose-dependent and time-dependent effects.
Table 2: Serotonin Syndrome Scoring Sheet for Rodents (Adapted from literature on serotonin syndrome assessment)[5][8]
| Sign | Score 0 | Score 1 | Score 2 | Score 3 |
| Tremor | Absent | Mild, intermittent | Moderate, continuous | Severe, whole body |
| Flat Body Posture | Absent | Intermittent | Present | Flattened with limbs splayed |
| Hindlimb Abduction | Absent | Mild | Moderate | Severe |
| Forepaw Treading | Absent | Intermittent | Continuous | With lateral head weaving |
| Straub Tail | Absent | Tail partially elevated | Tail fully erect | - |
| Piloerection | Absent | Mild | Moderate | Severe |
| Salivation | Absent | Mild | Moderate | Profuse |
Mandatory Visualizations
Caption: Xaliproden's mechanism of action.
Caption: Troubleshooting workflow for side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Xaliproden Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for more accurate efficacy testing of Xaliproden, a 5-HT1A receptor agonist with neurotrophic properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during preclinical studies of Xaliproden in animal models of amyotrophic lateral sclerosis (ALS), particularly the widely used SOD1-G93A mouse model.
Animal Model Selection and Husbandry
Q1: We are observing high variability in disease onset and progression in our SOD1-G93A mouse colony. What could be the cause and how can we mitigate this?
A1: High variability in the SOD1-G93A phenotype is a well-documented issue. Key factors to consider are:
-
Genetic Background: The genetic background of the mouse strain significantly impacts disease progression. For instance, SOD1-G93A mice on a C57BL/6J background tend to have a milder and more prolonged disease course compared to those on a B6SJL background.[1][2][3][4] It is crucial to use a consistent genetic background for all experimental and control animals.
-
Transgene Copy Number: The number of copies of the human SOD1 transgene can vary between individual mice and can change over generations. This directly affects the level of mutant protein expression and, consequently, the disease phenotype.[5] Regular genotyping to confirm copy number is recommended.
-
Sex Differences: Female SOD1-G93A mice, particularly on the B6SJL background, often exhibit a delayed disease onset and longer lifespan compared to males.[1][4] Experiments should be balanced with equal numbers of male and female mice in each group, and data should be analyzed for sex-specific effects.
-
Environmental Factors: Housing conditions, diet, and handling can all contribute to variability. Standardize these conditions as much as possible for all animals in a study.
Troubleshooting Tip: If you are still observing high variability, consider implementing a standardized phenotyping protocol to establish a baseline for your colony. This could involve weekly monitoring of body weight and motor function to determine the average age of onset and progression rate in your specific colony.
Q2: What are the best practices for experimental design when testing Xaliproden in SOD1-G93A mice?
A2: Adhering to established guidelines for preclinical animal research in ALS is critical for obtaining robust and reproducible data.[6][7] Key recommendations include:
-
Blinding: The investigator assessing the phenotype and analyzing the data should be blinded to the treatment groups to minimize bias.
-
Randomization: Animals should be randomly assigned to treatment and control groups.
-
Sample Size: The number of animals per group should be sufficient to detect a statistically significant effect. Power calculations should be performed based on the expected effect size and the known variability of the chosen endpoints. A minimum of 12 mice per group (6 male, 6 female) is often recommended.[7]
-
Controls: Always include littermate wild-type controls and vehicle-treated SOD1-G93A controls.
-
Replication: Positive findings should be replicated in a second independent study, preferably in a different laboratory.[7]
Behavioral Testing
Q3: Our rotarod data shows a lot of scatter, and some mice seem to "learn" the task differently. How can we improve the consistency of our rotarod testing?
A3: The rotarod test is sensitive to various factors that can increase data variability.[8][9] Here are some troubleshooting tips:
-
Acclimation and Training: Ensure all mice are properly acclimated to the testing room and handled by the experimenter before the first trial. A consistent training protocol is crucial for mice to learn the task.[10]
-
Apparatus Parameters: The diameter of the rod and the acceleration speed can influence performance. A rod diameter of at least 6.3 cm can help prevent mice from passively "cartwheeling."[9] The acceleration profile should be challenging but not so rapid that it primarily measures endurance rather than motor coordination.[11]
-
Consistent Protocol: Use a standardized protocol for all testing sessions, including the time of day, the duration of the trials, and the inter-trial interval.[10]
-
Motivation: A mouse's motivation can affect its performance. Ensure the testing environment is free from excessive noise or other stressors.
Troubleshooting Tip: If a mouse falls off within the first few seconds, it may be due to poor placement on the rod. In such cases, the trial should be restarted.[11] If mice are passively rotating, consider using a larger diameter rod.[8][9]
Q4: We are not seeing a clear decline in grip strength in our SOD1-G93A mice until late in the disease. Is there a way to increase the sensitivity of this test?
A4: The grip strength test can be influenced by several factors, and its sensitivity can vary.[12][13][14]
-
Apparatus and Protocol: The type of grip strength meter (e.g., grid vs. bar) and the pulling technique can affect the results. A smooth, consistent pull is essential.[15]
-
Body Weight: Grip strength is correlated with body weight. Normalizing grip strength to body weight can be helpful, but be aware that age-related weight loss in geriatric mice can introduce bias.[15]
-
Forelimb vs. Hindlimb: In SOD1-G93A mice, hindlimb weakness often precedes forelimb weakness. Ensure you are measuring both and consider analyzing them separately.
-
Animal Motivation: A mouse's willingness to grip can vary. Ensure the animal is calm and properly positioned before each measurement.
Troubleshooting Tip: If you are not detecting early deficits, consider combining the grip strength test with other motor function tests, such as the hanging wire test, which may be more sensitive to early motor impairments.[16]
Histological Analysis
Q5: We are having trouble getting consistent Nissl staining in our spinal cord sections. Some sections are too dark, while others are too light. What could be the problem?
A5: Inconsistent Nissl staining is often due to issues with fixation, tissue processing, or the staining protocol itself.
-
Fixation: Inadequate or inconsistent fixation is a common cause of staining artifacts.[17] Perfusion with 4% paraformaldehyde is recommended for nervous system tissue.
-
Deparaffinization: Incomplete removal of paraffin (B1166041) from tissue sections can lead to uneven staining. Ensure fresh xylene and adequate incubation times are used.[18]
-
Differentiation: The differentiation step with alcohol is critical for achieving the right balance of staining. Over-differentiation will result in pale staining, while under-differentiation will leave the background too dark. This step often requires microscopic monitoring to achieve optimal results.
-
Staining Solution: The pH and freshness of the cresyl violet solution can affect staining intensity.
Troubleshooting Tip: "Dark neurons" can be a common artifact in poorly fixed tissue and should not be misinterpreted as degenerating neurons.[19] Ensure all glassware is clean and that the staining solutions are filtered to prevent precipitates on the tissue sections.
Q6: Our immunohistochemistry (IHC) for motor neuron markers shows high background or no signal. What are the common causes and solutions?
A6: IHC troubleshooting often involves optimizing several steps in the protocol.[18][20][21][22][23]
-
No Signal/Weak Signal:
-
Primary Antibody: The primary antibody may not be suitable for IHC, or the concentration may be too low. Always use an antibody that has been validated for IHC in the species you are using.
-
Antigen Retrieval: The method of antigen retrieval (heat-induced or enzymatic) may not be optimal for the target antigen.
-
Tissue Fixation: Over-fixation can mask the epitope.
-
-
High Background:
-
Blocking Step: Inadequate blocking can lead to non-specific antibody binding. Use a blocking serum from the same species as the secondary antibody.
-
Secondary Antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.
-
Endogenous Enzymes: If using a peroxidase-based detection system, ensure endogenous peroxidases are quenched.[18]
-
Troubleshooting Tip: Always include positive and negative controls in your IHC experiments. A positive control tissue known to express the target protein will help validate your protocol and reagents. A negative control where the primary antibody is omitted will help identify non-specific staining from the secondary antibody.[23]
Data Presentation
Table 1: Influence of Genetic Background and Sex on Disease Progression in SOD1-G93A Mice
| Genetic Background | Sex | Onset (days) | Lifespan (days) | Disease Duration (days) | Reference |
| B6SJL | Male | ~90-100 | ~130 | ~30-40 | [1][4] |
| B6SJL | Female | ~100-110 | ~135-140 | ~35-40 | [1][4] |
| C57BL/6J | Male | ~110-120 | ~150-160 | ~40-50 | [1][2][4] |
| C57BL/6J | Female | ~115-125 | ~155-165 | ~40-50 | [1][4] |
Table 2: Key Preclinical Efficacy Endpoints for Xaliproden in Animal Models of ALS
| Endpoint Category | Specific Measure | Expected Effect of Xaliproden | Rationale |
| Survival | Lifespan | Increased | Ultimate measure of therapeutic efficacy. |
| Motor Function | Rotarod performance | Improved (increased latency to fall) | Assesses motor coordination and balance. |
| Grip strength | Increased | Measures muscle strength. | |
| Clinical score | Delayed progression | Subjective assessment of overall motor deficits. | |
| Histopathology | Motor neuron count | Increased survival of motor neurons | Directly assesses the neuroprotective effect on the target cell population. |
| Muscle fiber size | Attenuation of muscle atrophy | Secondary measure of neuromuscular integrity. | |
| Biomarkers | Neurofilament levels (in CSF or blood) | Reduced | Neurofilaments are released from damaged neurons and serve as a biomarker of neurodegeneration.[24][25] |
| Inflammatory markers (e.g., GFAP, Iba1) | Reduced | Neuroinflammation is a key component of ALS pathology. |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial. Handle the mice for several days leading up to the test to reduce stress.
-
Training:
-
Place the mouse on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Repeat this for 2-3 consecutive days before the actual test.
-
-
Testing:
-
Place the mouse on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[10]
-
Record the latency to fall for each mouse.
-
If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.[10]
-
Perform three trials per mouse with a 10-15 minute inter-trial interval.
-
-
Data Analysis: The average latency to fall across the three trials is typically used for analysis.
Protocol 2: Grip Strength Test
-
Apparatus: Use a grip strength meter with a grid or bar attachment.
-
Procedure:
-
Hold the mouse by the base of the tail and gently lower it towards the grid/bar.
-
Allow the mouse to grasp the grid/bar with its forelimbs (or all four limbs).
-
Pull the mouse back in a smooth, steady motion parallel to the grid/bar until its grip is released.
-
The meter will record the peak force exerted.
-
Perform 3-5 measurements per mouse and calculate the average.
-
-
Data Analysis: Grip strength can be reported as the absolute force (in grams) or normalized to body weight.
Protocol 3: Nissl Staining for Motor Neuron Counting in Spinal Cord
-
Tissue Preparation:
-
Perfuse the mouse with 4% paraformaldehyde (PFA).
-
Post-fix the spinal cord in 4% PFA and then cryoprotect in 30% sucrose.
-
Cut 30-40 µm thick sections on a cryostat or vibratome.
-
-
Staining:
-
Mount sections on gelatin-coated slides and air dry.
-
Rehydrate sections through a series of ethanol (B145695) dilutions (100%, 95%, 70%) to distilled water.
-
Stain in 0.1% cresyl violet solution for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 95% ethanol, monitoring under a microscope until the Nissl bodies are clearly defined against a paler cytoplasm.
-
Dehydrate through 100% ethanol and clear in xylene.
-
-
Mounting: Coverslip with a permanent mounting medium.
-
Analysis: Count the number of large, polygonal neurons with prominent Nissl substance in the ventral horn of the spinal cord.
Protocol 4: Immunohistochemistry for ChAT-Positive Motor Neurons
-
Tissue Preparation: Prepare spinal cord sections as described for Nissl staining.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific binding with a solution containing normal serum from the species of the secondary antibody (e.g., normal goat serum) and a detergent like Triton X-100.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against Choline Acetyltransferase (ChAT).
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Mounting: Wash sections and mount with a mounting medium containing DAPI to counterstain nuclei.
-
Analysis: Count the number of ChAT-positive cells in the ventral horn using a fluorescence microscope.
Mandatory Visualizations
Caption: Xaliproden's signaling pathway via 5-HT1A receptor activation.
Caption: General experimental workflow for Xaliproden efficacy testing.
References
- 1. Characterization of the Contribution of Genetic Background and Gender to Disease Progression in the SOD1 G93A Mouse Model of Amyotrophic Lateral Sclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of genetic background on onset and disease progression in the SOD1-G93A model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of genetic background on phenotype variability in transgenic mouse models of amyotrophic lateral sclerosis: a window of opportunity in the search for genetic modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Background and gender effects on survival in the TgN(SOD1-G93A)1Gur mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive assessment of the SOD1G93A low-copy transgenic mouse, which models human amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: report on the 142nd ENMC international workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Rotarod-Test for Mice [protocols.io]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Factors affecting grip strength testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. A Comparative Analysis of Grip Strength Evaluation Methods in a Large Cohort of Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Artifacts in routinely immersion fixed nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.cap.org [documents.cap.org]
- 21. origene.com [origene.com]
- 22. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. 2bscientific.com [2bscientific.com]
- 24. biospective.com [biospective.com]
- 25. Use of biomarkers in ALS drug development and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols to account for Xaliproden's serotonergic properties
Technical Support Center: Xaliproden (B1683331) & Serotonergic Properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xaliproden in experimental settings. The focus is on addressing potential complications arising from its potent serotonergic properties, particularly its agonist activity at the 5-HT1A receptor.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Xaliproden.
Question: My experimental results are inconsistent with Xaliproden's reported neurotrophic effects. What could be the underlying cause?
Answer:
Unexpected results with Xaliproden can often be traced back to its primary mechanism of action as a potent 5-HT1A receptor agonist.[1][2] While it exhibits neurotrophic and neuroprotective effects, these are mediated through the activation of the 5-HT1A receptor and its downstream signaling pathways.[3] If your assay is sensitive to serotonergic signaling, you may observe effects that are not directly related to canonical neurotrophic factor pathways.
Potential Issues & Solutions:
-
Unanticipated G-protein coupled receptor (GPCR) signaling: Xaliproden's activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] If your experimental system or cell line endogenously expresses 5-HT1A receptors, you might observe a decrease in cAMP, which could confound your results if you are studying pathways that are positively regulated by cAMP.
-
Solution: We recommend performing a cAMP assay to determine if Xaliproden is modulating cAMP levels in your specific experimental setup. If a decrease is observed, consider using a 5-HT1A antagonist, such as WAY-100635, to block this effect and isolate the neurotrophic signaling pathways you intend to study.[6]
-
-
Modulation of the MAP Kinase Pathway: Xaliproden has been shown to activate the MAP kinase (ERK1/2) pathway through 5-HT1A receptor stimulation.[3] This can lead to downstream effects on gene expression and cell proliferation, which might be misinterpreted as a direct neurotrophic factor-like effect.
-
Solution: To confirm the involvement of the 5-HT1A receptor in observed MAP kinase activation, pre-treat your cells with a 5-HT1A antagonist before adding Xaliproden. A reduction in MAP kinase activation in the presence of the antagonist would indicate that the effect is mediated by the serotonergic pathway.
-
-
Off-Target Effects: While Xaliproden is highly selective for the 5-HT1A receptor, it shows moderate affinity for dopamine (B1211576) D2 receptors and α1 adrenoceptors at higher concentrations.[1]
-
Solution: If you are using high concentrations of Xaliproden, consider the possibility of off-target effects. We advise performing a dose-response curve to identify the lowest effective concentration for your desired neurotrophic outcome, which will minimize the risk of engaging off-target receptors.
-
Question: I am observing a decrease in cell viability or proliferation in my assay when using Xaliproden, which is contrary to its expected neuroprotective role. Why might this be happening?
Answer:
A paradoxical decrease in cell viability or proliferation with Xaliproden treatment could be due to several factors related to its serotonergic activity.
Potential Issues & Solutions:
-
Cell Line Specific Effects: The cellular response to 5-HT1A receptor activation can be highly dependent on the cell line and its specific signaling machinery. In some cell types, sustained GPCR signaling can lead to cellular stress or apoptosis.
-
Solution: It is crucial to characterize the expression of 5-HT1A receptors in your chosen cell line. If the receptor is present, consider using a cell line that does not express 5-HT1A receptors as a negative control to differentiate between serotonergic and other potential effects of Xaliproden.
-
-
Nutrient Depletion or Media Acidification: Increased metabolic activity stimulated by Xaliproden could lead to faster depletion of essential nutrients or acidification of the culture medium, indirectly affecting cell viability.
-
Solution: Ensure that you are using a robust cell culture medium and consider more frequent media changes, especially for longer-term experiments. Monitoring the pH of your culture medium can also provide valuable insights.
-
-
Confounding Readouts in Viability Assays: Some common cell viability assays, such as those based on resazurin (B115843) reduction (e.g., AlamarBlue), can be affected by compounds that alter cellular metabolism.
-
Solution: We recommend using an orthogonal method to confirm cell viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Xaliproden?
A1: Xaliproden is a potent and selective agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[2][7] Its neurotrophic and neuroprotective properties are primarily mediated through the activation of this receptor and its downstream signaling cascades.[3]
Q2: How can I confirm that the effects I am observing are due to 5-HT1A receptor activation?
A2: The most straightforward method is to use a selective 5-HT1A receptor antagonist, such as WAY-100635.[6] If the effects of Xaliproden are blocked or significantly reduced in the presence of the antagonist, it provides strong evidence for the involvement of the 5-HT1A receptor.
Q3: What are the key downstream signaling pathways activated by Xaliproden?
A3: As a 5-HT1A receptor agonist, Xaliproden primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[4][5] It also activates the MAP kinase (ERK1/2) pathway.[3]
Q4: Does Xaliproden have any significant off-target activities?
A4: Xaliproden exhibits high selectivity for the 5-HT1A receptor. However, at higher concentrations, it can show moderate affinity for dopamine D2 receptors and α1 adrenoceptors.[1]
Q5: Are there specific cell lines that are recommended for studying Xaliproden's neurotrophic effects in isolation from its serotonergic properties?
A5: To study the non-serotonergic effects of Xaliproden, it is advisable to use cell lines that do not endogenously express the 5-HT1A receptor. Receptor expression can be confirmed using techniques such as RT-PCR, Western blotting, or radioligand binding assays.
Data Presentation
Table 1: Xaliproden Binding Affinity and Functional Potency
| Parameter | Species | Receptor | Value | Reference |
| pKi | Rat | 5-HT1A | 8.84 | [1] |
| Human | 5-HT1A | 9.00 | [1] | |
| Rat | Dopamine D2 | 6.78 | [1] | |
| Rat | α1 Adrenoceptor | 6.61 | [1] | |
| pEC50 | Rat | 5-HT1A | 7.58 | [1] |
| ([35S]GTPγS) | Human (C6) | 5-HT1A | 7.39 | [1] |
| Human (HeLa) | 5-HT1A | 7.24 | [1] | |
| Emax (%) | Rat | 5-HT1A | 61 | [1] |
| ([35S]GTPγS) | Human (C6) | 5-HT1A | 62 | [1] |
| Human (HeLa) | 5-HT1A | 93 | [1] |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted from standard methods to determine the binding affinity of Xaliproden for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist)
-
Non-specific binding control: 10 µM Serotonin or Buspirone
-
Xaliproden at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4
-
GF/B filters
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare dilutions of Xaliproden in assay buffer.
-
In a 96-well plate, add cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and either buffer, non-specific binding control, or a concentration of Xaliproden.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for Xaliproden using competitive binding analysis software.
-
2. cAMP Functional Assay
This protocol measures the effect of Xaliproden on intracellular cAMP levels, indicative of Gi/o-coupled GPCR activation.
-
Materials:
-
Cells expressing the 5-HT1A receptor (e.g., CHO-K1 or HEK293)
-
Xaliproden at various concentrations
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)
-
Cell culture medium and plates
-
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add Xaliproden at various concentrations and incubate for 15-30 minutes.
-
Add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen assay kit.
-
Plot the cAMP concentration against the log of the Xaliproden concentration to determine the EC50 value.
-
Visualizations
Caption: Xaliproden's 5-HT1A Receptor Signaling Pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of Xaliproden
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical to clinical translation of Xaliproden (B1683331). The information is designed to assist researchers in understanding the complexities and potential pitfalls encountered during the development of neuroprotective agents.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for Xaliproden based on preclinical data?
A: Preclinical studies identified Xaliproden as an orally active, non-peptidic agonist of the serotonin (B10506) 5-HT1A receptor.[1] Its neuroprotective and neurotrophic effects were thought to be mediated through the activation of the MAP kinase signaling pathway, mimicking the effects of neurotrophins or stimulating their synthesis.[1] This activity was believed to promote neuronal differentiation and survival, and to inhibit neuronal cell death, making it a promising candidate for neurodegenerative diseases.[2] In some preclinical models, Xaliproden was also shown to upregulate the mRNA of nerve growth factor (NGF) and neurotrophin-3 (NT-3).[3]
Q2: Why did the promising preclinical efficacy of Xaliproden not translate into successful clinical trials for Amyotrophic Lateral Sclerosis (ALS)?
A: The transition from promising preclinical results to clinical efficacy is a significant hurdle for many neuroprotective drugs, and Xaliproden was no exception. While it showed neuroprotective effects in various in vitro and in vivo models, the two large Phase III clinical trials in ALS patients failed to meet their primary endpoints for survival and respiratory function.[4][5] Several factors may have contributed to this translational failure:
-
Complexity of ALS Pathology: Preclinical models, such as the SOD1G93A mouse, represent a specific genetic form of ALS.[6][7][8] Human ALS is a heterogeneous disease with multiple underlying pathological mechanisms that may not be fully captured by a single animal model.
-
Differences in Pharmacokinetics and Pharmacodynamics: The optimal dose and exposure needed for efficacy in rodent models may not directly translate to humans due to differences in metabolism, distribution, and target engagement.
-
Clinical Trial Design: The choice of endpoints, patient population heterogeneity, and the long duration of neurodegenerative diseases can make it challenging to demonstrate a statistically significant therapeutic effect.[4][5][9] In one of the Phase III trials, Xaliproden was administered as an add-on to riluzole, which may have masked or altered its potential effects.[4]
Q3: What were the key findings from the Xaliproden clinical trials for Chemotherapy-Induced Peripheral Neuropathy (CIPN)?
A: Xaliproden was also investigated for its potential to prevent or treat CIPN, particularly that induced by oxaliplatin. Preclinical studies in rodent models of oxaliplatin-induced neuropathy suggested a potential benefit. However, a large randomized clinical trial in patients receiving FOLFOX-4 chemotherapy for colorectal cancer, while showing a reduction in grade 3 neuropathy, did not demonstrate a difference in the rate of complete recovery from neuropathy after treatment cessation.[10] Consequently, the development of Xaliproden for this indication was also discontinued (B1498344).
Troubleshooting Guides for Preclinical Experiments
Troubleshooting a Neurite Outgrowth Assay with a Novel 5-HT1A Agonist
Issue: Inconsistent or no significant increase in neurite outgrowth in PC12 cells treated with a Xaliproden analog in the presence of Nerve Growth Factor (NGF).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure PC12 cells are in a low passage number and exhibit a healthy, undifferentiated morphology before starting the experiment. Avoid letting cells become over-confluent. |
| NGF Concentration | Titrate the NGF concentration to find the optimal dose for inducing sub-maximal neurite outgrowth. This will create a window to observe the potentiating effects of your compound. A typical starting point is 50-100 ng/mL.[11] |
| Compound Concentration and Solubility | Perform a dose-response curve for your compound. Ensure the compound is fully solubilized in the culture medium. Consider using a vehicle control (e.g., DMSO) and test for vehicle-induced toxicity. |
| Inconsistent Plating Density | Plate cells at a consistent and optimal density. High density can inhibit neurite extension, while very low density may lead to poor cell survival. |
| Serum Concentration | The presence of serum can contain growth factors that may mask the effect of your compound. Reduce the serum concentration (e.g., to 1% horse serum) during the differentiation phase.[12] |
| Imaging and Analysis | Use a consistent method for imaging and quantifying neurite length. Automated high-content imaging systems can reduce variability. Define clear criteria for what constitutes a neurite (e.g., a process longer than the cell body diameter). |
Troubleshooting an in vivo Study in a SOD1G93A Mouse Model
Issue: High variability in disease onset and survival times in SOD1G93A mice, making it difficult to assess the efficacy of a neuroprotective compound.
| Potential Cause | Troubleshooting Steps |
| Genetic Background of Mice | The genetic background of SOD1G93A mice significantly impacts disease progression. Use a congenic strain (e.g., C57BL/6J) to reduce variability compared to mixed backgrounds.[7][8] |
| Gender Differences | Female SOD1G93A mice on some genetic backgrounds have a longer lifespan than males.[13] Ensure that treatment and control groups are balanced for gender. |
| Transgene Copy Number | The number of copies of the human SOD1G93A transgene can vary and directly correlates with survival.[14] If possible, use mice with a consistent and verified copy number. |
| Environmental Factors | House all mice under identical conditions (diet, light-dark cycle, cage density) to minimize environmental contributions to variability. |
| Subjective Endpoint Assessment | Use standardized and objective measures for disease onset and progression, such as grip strength tests, rotarod performance, and consistent neurological scoring.[15] Define a clear and humane endpoint for survival analysis. |
Quantitative Data Summary: Preclinical vs. Clinical
The following tables summarize the available data to highlight the translational gap for Xaliproden. Note: Specific quantitative preclinical efficacy data for Xaliproden is not extensively available in the public domain, a common challenge for discontinued drug candidates.
Table 1: Comparison of Dosing and Pharmacokinetics
| Parameter | Preclinical (Rodent Models) | Clinical (Human Trials) | Translational Gap |
| Route of Administration | Oral gavage[16] | Oral[4][5][9] | Consistent |
| Dose Range | 0.5 - 10 mg/kg/day[16] | 1 - 2 mg/day[4][5][9] | Significant differences in dose when accounting for body weight and species-specific metabolism. Direct dose extrapolation is not feasible. |
| Pharmacokinetics | Data not readily available in public literature. | Data not readily available in public literature. | Interspecies differences in absorption, distribution, metabolism, and excretion (ADME) are a major challenge in drug development.[17] |
Table 2: Comparison of Efficacy Endpoints and Outcomes
| Indication | Preclinical Model & Endpoints | Preclinical Outcome | Clinical Trial Endpoints | Clinical Outcome | Translational Failure |
| ALS | SOD1G93A transgenic mice: Lifespan, motor function, motor neuron survival.[6][7][8] | Delayed disease progression and increased lifespan (qualitative reports). | Time to death, tracheostomy, or permanent assisted ventilation; Rate of decline in Forced Vital Capacity (FVC).[4][5] | Failed to meet primary endpoints. [4][5] Some trends in slowing FVC decline were observed in a sub-analysis of one study.[5] | Efficacy in a specific genetic mouse model did not predict efficacy in a heterogeneous human ALS population. |
| CIPN | Oxaliplatin-induced neuropathy in rats: Mechanical and cold allodynia.[18][19] | Attenuation of neuropathic pain behaviors (qualitative reports). | Rate of complete resolution of peripheral sensory neuropathy; Patient-reported outcomes.[20] | Did not significantly improve the rate of complete recovery from neuropathy.[10] | The complex pathophysiology of human CIPN may not be fully recapitulated by animal models. |
Detailed Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay Using PC12 Cells
This protocol is a generalized procedure for assessing the potentiation of NGF-induced neurite outgrowth, a key preclinical assay for neurotrophic compounds like Xaliproden.
-
Cell Culture and Plating:
-
Culture PC12 cells (ATCC CRL-1721) in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
One day before the experiment, seed the cells onto plates pre-coated with Poly-L-Lysine at a low density to avoid cell clumping.
-
-
Differentiation and Compound Treatment:
-
On the day of the experiment, replace the culture medium with a low-serum differentiation medium (e.g., DMEM with 1% horse serum).
-
Add a sub-maximal concentration of NGF (e.g., 50 ng/mL) to all wells except the negative control.
-
Add the test compound (e.g., Xaliproden analog) at various concentrations to the designated wells. Include a vehicle control.
-
Incubate the cells for 48-72 hours to allow for neurite extension.
-
-
Imaging and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain for a neuronal marker such as Beta-III tubulin to visualize the neurites.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software. Key parameters include total neurite length per neuron, number of neurites per neuron, and number of branch points.[11]
-
Protocol 2: In Vivo Assessment in a SOD1G93A Mouse Model of ALS
This protocol outlines a general procedure for evaluating a test compound in the SOD1G93A transgenic mouse model of ALS.
-
Animal Model and Husbandry:
-
Use SOD1G93A transgenic mice on a congenic background (e.g., C57BL/6J) to minimize variability.[7][8]
-
House animals in a controlled environment with ad libitum access to food and water. Provide moistened food on the cage floor as the disease progresses.
-
Genotype all animals to confirm the presence of the transgene.
-
-
Dosing and Monitoring:
-
Begin dosing with the test compound or vehicle at a presymptomatic age (e.g., 60 days).
-
Administer the compound daily via the appropriate route (e.g., oral gavage for Xaliproden).
-
Monitor body weight and general health twice weekly.
-
-
Efficacy Endpoints:
-
Disease Onset: Assess for the first signs of motor deficit, such as hindlimb tremor or gait abnormality, using a standardized scoring system.
-
Motor Function: Perform weekly motor function tests such as the rotarod test for motor coordination and grip strength tests.[15]
-
Survival: Define a humane endpoint for the study, such as the inability of the mouse to right itself within 30 seconds of being placed on its side, or a significant loss of body weight. Record the age at which this endpoint is reached.
-
-
Histological Analysis (Optional):
-
At the study endpoint, perfuse the animals and collect spinal cord tissue.
-
Perform immunohistochemistry to quantify motor neuron survival in the lumbar spinal cord.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed preclinical mechanism of Xaliproden.
Caption: A simplified drug development workflow.
Caption: The translational failure of Xaliproden.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of neurotrophin mRNA expression in PMN mouse: modulation by xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.2. Mouse Strain, Handling, and Genotyping [bio-protocol.org]
- 7. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 9. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Background and gender effects on survival in the TgN(SOD1-G93A)1Gur mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of Xaliproden on Recovery Rate From Severe Neuropathy in Patients Who Have Completed Adjuvant Chemotherapy With Oxaliplatin Based Regimens | Clinical Research Trial Listing [centerwatch.com]
Validation & Comparative
A Comparative Analysis of Xaliproden and Other 5-HT1A Receptor Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of Xaliproden (B1683331) and other prominent 5-HT1A receptor agonists, including Buspirone, Flesinoxan (B1672771), Sarizotan, and Repinotan (B170810). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction to 5-HT1A Receptor Agonists
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a crucial target in the central nervous system for therapeutic intervention in a range of neurological and psychiatric disorders. Agonists of this receptor have shown therapeutic potential as anxiolytics, antidepressants, and neuroprotective agents. This guide focuses on Xaliproden, a 5-HT1A receptor agonist with neurotrophic properties, and compares its profile with other well-characterized agonists to aid in the selection of appropriate research tools and to provide a framework for the development of novel therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro pharmacological properties of Xaliproden and other selected 5-HT1A receptor agonists. The data has been compiled from various sources, and as such, direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinities (pKi/Ki/IC50 in nM)
| Compound | 5-HT1A Receptor | Dopamine (B1211576) D2 Receptor | Selectivity (5-HT1A vs D2) |
| Xaliproden | pKi: 9.00 (human)[1], 8.84 (rat)[1] | Moderate affinity (10⁻⁷–10⁻⁶ M) | Moderate |
| Buspirone | pKi: 7.50[2] | Low affinity (Antagonist)[3] | Moderate |
| Flesinoxan | pKi: 8.91[2] | Low affinity[4] | High |
| Sarizotan | IC50: 0.1 nM (human)[5], 6.5 nM (rat)[5] | IC50: 17 nM (human)[5], 15.1 nM (rat)[5] | Moderate |
| Repinotan | High affinity (selective agonist) | Low affinity | High[6][7] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Functional Activity at the 5-HT1A Receptor
| Compound | Assay Type | Potency (pEC50/EC50) | Efficacy (Emax % vs 5-HT) | Classification |
| Xaliproden | [³⁵S]GTPγS | pEC50: 7.39 (C6-h5-HT1A), 7.24 (HeLa-h5-HT1A)[1] | Emax: 62% (C6-h5-HT1A), 93% (HeLa-h5-HT1A)[1] | Agonist[1] |
| Buspirone | cAMP | - | Intrinsic activity: 0.49[2] | Partial Agonist[3] |
| Flesinoxan | cAMP | - | Intrinsic activity: 0.93[2] | Agonist[2] |
| Sarizotan | cAMP Inhibition | - | - | Full Agonist[8][9] |
| Repinotan | - | - | - | Full Agonist[7] |
Note: pEC50 is the negative logarithm of the EC50 value. Emax represents the maximum response of the drug compared to the endogenous ligand, serotonin (5-HT).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., hippocampus).
-
Radioligand: Typically [³H]8-OH-DPAT for agonist binding or a radiolabeled antagonist.
-
Test Compounds: Xaliproden and other 5-HT1A receptor agonists.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold lysis buffer and prepare a membrane suspension.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific control instead of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating G-protein activation via the 5-HT1A receptor.
Materials:
-
Receptor Source: Cell membranes expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: Xaliproden and other 5-HT1A receptor agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, varying concentrations of the test compound, and the cell membranes.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Counting: Measure the radioactivity of the filters.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the ability of a 5-HT1A receptor agonist to inhibit the production of cyclic AMP (cAMP), a downstream second messenger.
Objective: To determine the potency and efficacy of a test compound in inhibiting adenylyl cyclase activity through the Gi-coupled 5-HT1A receptor.
Materials:
-
Cell Line: A cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compounds: Xaliproden and other 5-HT1A receptor agonists.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Treat the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a short pre-incubation period.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the IC50 (which can be converted to EC50) and the maximal inhibition.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: 5-HT1A Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Relationship of Pharmacological Parameters.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of Xaliproden and other 5-HT1A receptor agonists. Xaliproden demonstrates high affinity and agonist activity at the 5-HT1A receptor, which is believed to mediate its neurotrophic and neuroprotective effects.[10] The other agonists discussed, such as the partial agonist Buspirone and the full agonists Flesinoxan and Sarizotan, exhibit varying degrees of affinity, efficacy, and selectivity, which in turn influences their therapeutic applications and side-effect profiles. The data and protocols presented herein serve as a valuable resource for the scientific community to guide further research and development in the field of 5-HT1A receptor pharmacology.
References
- 1. 5-HT1A receptors are involved in the effects of xaliproden on G-protein activation, neurotransmitter release and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F 11440, a potent, selective, high efficacy 5-HT1A receptor agonist with marked anxiolytic and antidepressant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. 5-HT1A-versus D2-receptor selectivity of flesinoxan and analogous N4-substituted N1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Xaliproden and Riluzole for Amyotrophic Lateral Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. For years, the therapeutic landscape for ALS has been limited, with Riluzole (B1680632) being the primary disease-modifying therapy. This guide provides a detailed comparison of Riluzole and Xaliproden (B1683331), an investigational drug that underwent extensive clinical testing for ALS. While Xaliproden's development for ALS was ultimately discontinued (B1498344) due to a lack of significant efficacy in Phase III trials, a retrospective analysis of its mechanism and clinical data alongside the established profile of Riluzole offers valuable insights for the future of ALS drug development.[1]
Executive Summary
Riluzole, the first drug approved for ALS, modestly slows disease progression, primarily by modulating glutamate (B1630785) excitotoxicity.[2][3][4][5] Its efficacy, though moderate in pivotal trials, has been supported by real-world evidence suggesting a more substantial survival benefit.[6][7][8] Xaliproden was developed as a neurotrophic agent, aiming to protect and enhance the function of motor neurons through a different mechanism, primarily as a 5-HT1A receptor agonist.[9][10] Despite promising preclinical and early clinical data, two large Phase III trials of Xaliproden, both as a monotherapy and as an add-on to Riluzole, failed to meet their primary endpoints for survival and functional decline.[11][12][13] This guide will delve into the mechanistic differences, comparative clinical trial data, and the experimental protocols that defined their evaluation.
Mechanisms of Action
The distinct therapeutic approaches of Riluzole and Xaliproden are rooted in their different molecular targets and signaling pathways.
Riluzole: The neuroprotective effects of Riluzole are primarily attributed to its modulation of glutamatergic neurotransmission.[2][5] Excessive glutamate can lead to excitotoxicity, a key pathological process in ALS. Riluzole is believed to work through several mechanisms:
-
Inhibition of glutamate release: It blocks voltage-gated sodium channels, which reduces neuronal excitability and presynaptic glutamate release.[5][14]
-
Blockade of postsynaptic glutamate receptors: It non-competitively blocks N-methyl-D-aspartate (NMDA) receptors.[14][15]
-
Potentiation of glutamate uptake: Some evidence suggests it may stimulate glutamate uptake from the synapse.[14]
Xaliproden: Xaliproden's proposed mechanism was centered on its neurotrophic and neuroprotective properties, acting as a non-peptidic compound that could mimic or stimulate the synthesis of neurotrophic factors.[1][9] Its primary molecular target is the 5-hydroxytryptamine (5-HT) 1A receptor, and its effects are thought to be mediated through:
-
5-HT1A Receptor Agonism: Activation of this receptor is linked to downstream signaling cascades that promote neuronal survival and differentiation.[9]
-
MAP Kinase Pathway Activation: The neuroprotective effects of Xaliproden have been associated with the activation of MAP kinase pathways.[9]
-
Enhancement of Neurotrophic Factor Synthesis: It was shown in preclinical models to increase the synthesis of certain neurotrophic agents in the nervous system.[16]
Clinical Efficacy: A Comparative Overview
The clinical development paths of Riluzole and Xaliproden diverged significantly at the Phase III stage, with Riluzole demonstrating a modest but statistically significant benefit, while Xaliproden did not.
Riluzole: Pivotal Trials and Real-World Evidence
Riluzole's approval was based on two pivotal randomized controlled trials that demonstrated a modest increase in survival or time to tracheostomy.[17] A meta-analysis of these trials showed that Riluzole (100 mg/day) could extend median survival by approximately two to three months.[3][18][19] However, numerous "real-world" observational studies have suggested a more substantial survival benefit, with some reporting an extension of median survival ranging from 6 to 19 months.[7][8]
| Riluzole Efficacy Data | |
| Pivotal Trial Survival Benefit | 2-3 months increase in median survival[3][17] |
| Real-World Survival Benefit | 6-19 months increase in median survival[7][8] |
| Effect on Function | Small beneficial effect on bulbar and limb function, but not on muscle strength[18][19] |
| FDA Approval | 1995[4][14] |
| Formulations | Tablet, liquid, and oral film[14][20][21] |
Xaliproden: Phase II and Phase III Trial Outcomes
Xaliproden showed some promise in a Phase II study, where a completer analysis indicated a significant 43% slower rate of deterioration in Forced Vital Capacity (FVC) in patients treated with 2 mg of Xaliproden.[22][23] However, this encouraging result was not replicated in two large Phase III trials.
Two major Phase III, randomized, double-blind, placebo-controlled studies were conducted:
-
Study 1 (Monotherapy): Xaliproden (1 mg or 2 mg daily) versus placebo in 867 patients.[11][12]
-
Study 2 (Add-on Therapy): Xaliproden (1 mg or 2 mg daily) versus placebo, with all patients also receiving Riluzole (50 mg twice daily) in 1210 patients.[11][12]
In both studies, Xaliproden failed to show a statistically significant effect on the primary endpoints: time to death, tracheostomy, or permanent assisted ventilation (DTP), and time to a vital capacity (VC) of less than 50% or DTP.[11][12]
| Xaliproden Clinical Trial Data | |
| Phase II (Completer Analysis) | 43% slower rate of FVC deterioration (p=0.046) with 2 mg dose[22][23] |
| Phase III (Study 1 - Monotherapy) | No significant effect on primary endpoints (survival or VC<50%)[11][12] |
| A significant 30% relative risk reduction for time to VC<50% alone in the 2 mg group (p=0.009)[11][12] | |
| Phase III (Study 2 - Add-on to Riluzole) | No significant results on primary endpoints[11][12] |
| A trend in favor of the 1 mg dose for time to VC<50%[11][12] | |
| Overall Outcome | Development for ALS discontinued[1] |
Experimental Protocols
The methodologies of the clinical trials for both drugs were rigorous, employing randomized, double-blind, placebo-controlled designs, which are the gold standard for assessing therapeutic efficacy.
Representative Clinical Trial Workflow
The design of the Xaliproden Phase III trials provides a representative example of a large-scale clinical study in ALS.
Key Methodological Details of the Xaliproden Phase III Trials: [11][12][16]
-
Patient Population: Patients aged 18-75 with clinically probable or definite ALS, disease duration of 6 months to less than 5 years, and a normalized vital capacity of ≥60%.
-
Randomization and Blinding: Patients were randomly assigned to receive placebo, 1 mg, or 2 mg of Xaliproden orally once daily. Both patients and investigators were blinded to the treatment allocation.
-
Primary Endpoints: The trials had two primary endpoints:
-
Time to death, tracheostomy, or permanent assisted ventilation (DTP).
-
Time to vital capacity (VC) <50% or DTP.
-
-
Statistical Analysis: The primary analysis was an intent-to-treat (ITT) analysis involving all randomized patients who received at least one dose of the study drug. A Cox proportional hazard model was used to analyze the time-to-event endpoints, adjusting for prespecified prognostic factors.
Safety and Tolerability
Riluzole: Generally considered safe and well-tolerated. The most common side effects include asthenia, nausea, and elevated liver enzymes.[18] A threefold increase in serum alanine (B10760859) transferase is more frequent in patients treated with Riluzole compared to placebo.[19]
Xaliproden: Tolerability was reported as good in the Phase III trials. Dose-dependent side effects were largely associated with the serotonergic properties of the drug.[11][12]
Conclusion
The comparison between Xaliproden and Riluzole highlights the challenges in developing effective therapies for ALS. Riluzole, with its modest but proven efficacy in slowing disease progression, remains a cornerstone of ALS treatment. Its mechanism, centered on mitigating glutamate excitotoxicity, addresses a key aspect of ALS pathophysiology.
Xaliproden, despite a rational scientific premise based on neuroprotection and a different mechanism of action, ultimately failed to demonstrate a significant clinical benefit in large-scale trials. The discrepancy between the promising Phase II results on FVC and the negative Phase III outcomes underscores the difficulty of translating specific functional improvements into broad, clinically meaningful benefits in a heterogeneous disease like ALS. The trend towards a benefit on vital capacity in the Xaliproden trials, although not meeting the primary endpoints, may suggest a subtle biological effect that warrants further investigation in the context of respiratory function in ALS.
For researchers and drug developers, the story of Xaliproden and Riluzole serves as a critical case study. It emphasizes the importance of targeting multiple pathogenic pathways in ALS and the need for robust, well-designed clinical trials with clinically meaningful endpoints. While the journey of Xaliproden did not lead to a new treatment for ALS, the data generated contributes to our understanding of the disease and informs the design of future therapeutic strategies.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptmasterguide.com [ptmasterguide.com]
- 3. Riluzole for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Real-world evidence of riluzole effectiveness in treating amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Xaliproden: SR 57746, SR 57746A, xaliproden hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Riluzole - Wikipedia [en.wikipedia.org]
- 15. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Riluzole for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND) | Cochrane [cochrane.org]
- 20. als.org [als.org]
- 21. neurologylive.com [neurologylive.com]
- 22. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
A Comparative Analysis of Xaliproden and Other Neuroprotective Agents in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xaliproden (B1683331) and other neuroprotective agents investigated for the treatment of Alzheimer's disease (AD). The following sections detail the mechanisms of action, clinical trial data, and experimental protocols for Xaliproden, the glutamatergic modulator Memantine (B1676192), the antioxidant Vitamin E, and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Xaliproden, a 5-HT1A receptor agonist with neurotrophic properties, ultimately failed to demonstrate efficacy in large-scale Phase III clinical trials for mild to moderate Alzheimer's disease, leading to the discontinuation of its development for this indication.[1] In contrast, Memantine, an NMDA receptor antagonist, has shown modest benefits in moderate to severe AD and is an approved treatment.[2][3] Antioxidant therapies, such as high-dose Vitamin E, have yielded mixed results, with some studies suggesting a delay in functional decline but no significant cognitive improvement.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) have been extensively studied based on epidemiological evidence, but clinical trials have largely failed to demonstrate a clear benefit in preventing or treating AD.[6][7] This guide provides a detailed comparison of these agents to inform future research and drug development efforts in the field of neuroprotection for Alzheimer's disease.
Comparative Data of Neuroprotective Agents
The following tables summarize the available quantitative data from clinical trials of Xaliproden and selected alternative neuroprotective agents.
Table 1: Efficacy Data from Clinical Trials
| Agent | Mechanism of Action | Key Efficacy Outcomes | Results |
| Xaliproden | 5-HT1A Receptor Agonist, Neurotrophic Effects | Primary endpoints: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), Clinician's Interview-Based Impression of Change (CIBIC-plus)[1] | Two large Phase III trials (monotherapy and adjunctive therapy) showed no significant difference between Xaliproden and placebo on primary outcome measures, leading to program termination for lack of efficacy.[1][4] |
| Memantine | NMDA Receptor Antagonist | Meta-analysis of 6 trials (n=1,826) in moderate to severe AD showed statistically significant effects vs. placebo on: - Global status (CIBIC-plus) - Cognition (SIB or ADAS-Cog) - Function (ADCS-ADL) - Behavior (NPI)[2] | In moderate-to-severe AD, Memantine shows a small beneficial effect on cognition, daily functioning, and behavior.[8] In mild AD, it is likely no better than placebo.[8] |
| Vitamin E (α-tocopherol) | Antioxidant | TEAM-AD trial (n=613) in mild to moderate AD: - Primary outcome: Alzheimer's Disease Cooperative Study/Activities of Daily Living (ADCS-ADL) Inventory[4] | Supplementation with 2000 IU/day of α-tocopherol showed a significant delay in clinical progression (functional decline) compared to placebo.[4][5] No significant effect on cognitive measures (MMSE, ADAS-Cog).[4] |
| NSAIDs (Naproxen, Celecoxib) | Anti-inflammatory (COX Inhibitors) | ADAPT trial (n=2,528) in individuals at risk for AD: - Primary outcome: Incidence of AD[9][10] | The trial was stopped early due to cardiovascular safety concerns.[7] No evidence that naproxen (B1676952) or celecoxib (B62257) prevented or delayed the onset of AD.[9][11] |
Table 2: Safety and Tolerability Data
| Agent | Key Adverse Events | Discontinuation Rate |
| Xaliproden | Dose-dependent side effects were noted, largely associated with its serotonergic properties.[12] | Not explicitly reported in Alzheimer's trials, but tolerability was generally considered good in ALS trials.[12] |
| Memantine | Overall incidence of adverse events comparable to placebo.[2] Most frequently reported included agitation, falls, dizziness, and headache.[13] | Similar to placebo (8.9% for memantine vs. 9.8% for placebo in a pooled analysis).[13] |
| Vitamin E (α-tocopherol) | Generally well-tolerated at doses up to 2000 IU/day.[4] | Not significantly different from placebo in major trials. |
| NSAIDs (Naproxen, Celecoxib) | Increased risk of gastrointestinal and cardiovascular events.[7] | The ADAPT trial was prematurely halted due to these safety concerns.[7] |
Experimental Protocols
Xaliproden (NCT00103649 - Monotherapy Trial)
-
Objective: To assess the efficacy of Xaliproden in slowing the deterioration of cognitive and global functions in patients with mild to moderate Alzheimer's disease.[14]
-
Study Design: A randomized, multicenter, double-blind, placebo-controlled, 18-month study.[14]
-
Participants: 1,306 patients with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score of 16 to 26.[1][14] Participants were required to have a reliable caregiver.[14]
-
Intervention: Oral administration of Xaliproden or a matching placebo once daily.[14]
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog)
-
Clinician's Interview-Based Impression of Change (CIBIC-plus)[1]
-
-
Exclusion Criteria: Presence of any other cause of dementia or serious health problems other than Alzheimer's disease.[14]
Memantine (Representative Phase III Trial Design)
-
Objective: To evaluate the efficacy and safety of Memantine in patients with moderate to severe Alzheimer's disease.[2]
-
Study Design: Randomized, double-blind, placebo-controlled trials with a duration of at least 24 weeks.[13]
-
Participants: Patients with a diagnosis of probable Alzheimer's disease and MMSE scores typically below 20.[2]
-
Intervention: Memantine administered orally, with a dose titration schedule starting at 5 mg once daily and increasing weekly to a target dose of 20 mg/day (10 mg twice daily).[15][16]
-
Primary Outcome Measures:
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus)
-
Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) inventory[2]
-
-
Secondary Outcome Measures:
-
Severe Impairment Battery (SIB) or ADAS-Cog
-
Neuropsychiatric Inventory (NPI)[2]
-
Vitamin E (TEAM-AD Trial)
-
Objective: To assess the effectiveness and safety of Vitamin E (alpha-tocopherol), Memantine, and their combination in treating functional decline in patients with mild-to-moderate AD.[4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 613 patients (primarily veterans) with mild-to-moderate AD who were already taking an acetylcholinesterase inhibitor.[4][5]
-
Intervention: Random assignment to one of four groups: 2000 IU/day of alpha-tocopherol, 20 mg/day of Memantine, a combination of both, or placebo.[4][17] Follow-up ranged from 6 months to 4 years.[4]
-
Primary Outcome Measure: Alzheimer's Disease Cooperative Study/Activities of Daily Living (ADCS-ADL) Inventory.[4]
-
Secondary Outcome Measures: MMSE, ADAS-Cog, Dependence Scale, Neuropsychiatric Inventory, and Caregiver Activity Survey.[4]
NSAIDs (ADAPT Trial)
-
Objective: To determine if non-steroidal anti-inflammatory drugs (NSAIDs) could prevent or delay the onset of Alzheimer's disease in individuals at risk.[9][10]
-
Study Design: A randomized, double-placebo-controlled, multicenter chemoprevention trial.[10]
-
Participants: 2,528 individuals aged 70 and older with a family history of Alzheimer's-like dementia who tested as cognitively normal at baseline.[10]
-
Intervention: Random assignment to receive 200 mg of celecoxib twice daily, 220 mg of naproxen sodium twice daily, or a placebo.[9][10]
-
Primary Outcome Measure: Incidence of Alzheimer's disease.[9]
-
Secondary Outcome Measures: Cognitive decline and long-term safety of the treatments.[10]
Signaling Pathways and Mechanisms of Action
References
- 1. Investigational drugs for the treatment of AD: what can we learn from negative trials? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. alzforum.org [alzforum.org]
- 8. Memantine as a treatment for dementia | Cochrane [cochrane.org]
- 9. Alzheimer’s Disease Anti-inflammatory Prevention Trial (ADAPT): Design, methods, and baseline results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Memantine for the treatment of Alzheimer's disease: tolerability and safety data from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. droracle.ai [droracle.ai]
- 17. Vitamin E and memantine in Alzheimer's disease: clinical trial methods and baseline data. | ADGC [adgenetics.org]
A Comparative Analysis of Xaliproden and Endogenous Neurotrophic Factors in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Xaliproden (B1683331), a synthetic 5-HT1A receptor agonist, with that of endogenous neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF). The comparison is based on available preclinical and clinical data, with a focus on neuroprotective and neurotrophic effects relevant to neurodegenerative diseases.
Executive Summary
Xaliproden is an orally active, non-peptidic compound that has demonstrated neurotrophic and neuroprotective properties in various experimental models.[1] Its primary mechanism of action is the activation of serotonin (B10506) 5-HT1A receptors, which in turn stimulates intracellular signaling pathways, including the MAP kinase cascade.[2][3][4] While it showed initial promise in preclinical studies and early phase clinical trials for amyotrophic lateral sclerosis (ALS), it ultimately failed to meet primary endpoints in larger phase III trials, leading to the discontinuation of its development for this indication.[1][5][6]
Endogenous neurotrophic factors, such as BDNF and GDNF, are naturally occurring proteins crucial for the survival, differentiation, and maintenance of neurons.[7] They exert their potent effects by binding to specific tyrosine kinase receptors (TrkB for BDNF and RET for GDNF), activating multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[7] Preclinical studies have consistently demonstrated their robust neuroprotective effects in various models of neuronal injury and degeneration.[7][8] However, their therapeutic application is hampered by challenges such as poor blood-brain barrier penetration and potential side effects.[1]
This guide synthesizes the available data to facilitate a comparative understanding of their mechanisms and efficacy.
Data Presentation: Efficacy Comparison
The following tables summarize quantitative data from representative preclinical and clinical studies for Xaliproden and endogenous neurotrophic factors. It is important to note that the data are not from head-to-head comparative studies, and thus, the comparison is indirect and should be interpreted with caution due to variations in experimental models and methodologies.
Table 1: Preclinical Efficacy of Xaliproden in a Neuroprotection Model
| Compound | Model | Endpoint | Treatment | Result | Citation |
| Xaliproden | Vincristine-induced brain lesion in rats | Reduction in MRI signal intensity increase (neuroprotection) | 10 mg/kg daily gavage | ~50% reduction in the magnitude of the increase in signal intensity | [9] |
Table 2: Preclinical Efficacy of Endogenous Neurotrophic Factors in Neuroprotection Models
| Factor | Model | Endpoint | Treatment | Result | Citation |
| BDNF | β-amyloid-induced toxicity in primary hippocampal cultures | Preservation of viable cells | Recombinant BDNF | Preserved the number of viable cells (Sham: 87.6%, Aβ: 72.5%, Aβ+BDNF: 77.1%) | [10] |
| GDNF | SOD1G93A rat model of ALS (in vivo) | Motor neuron survival | hNPCs engineered to secrete GDNF | Significant increase in motor neuron cell bodies in the spinal cord | [11] |
| BDNF | Postnatal phrenic motor neuron survival model in mice | Phrenic motor neuron numbers | Inhibition of BDNF/TrkB signaling | ~34% reduction in phrenic motor neuron numbers | [12] |
Table 3: Clinical Efficacy of Xaliproden in Amyotrophic Lateral Sclerosis (ALS)
| Study Phase | Treatment Group | Primary Endpoint | Result | p-value | Citation |
| Phase II | Xaliproden (2 mg/day) | Slower rate of deterioration in Forced Vital Capacity (FVC) | 43% slower rate of deterioration in completer analysis | 0.046 | [13] |
| Phase III (Study 1) | Xaliproden (2 mg/day) | Time to death, tracheostomy, or permanent assisted ventilation (DTP) | Not statistically significant | - | [5][14] |
| Phase III (Study 1) | Xaliproden (2 mg/day) | Time to Vital Capacity (VC) <50% or DTP | Not statistically significant | - | [5][14] |
| Phase III (Study 2, with Riluzole) | Xaliproden (1 mg or 2 mg/day) | Time to DTP or VC <50% | No significant results | - | [5][14] |
Table 4: Clinical Efficacy of Brain-Derived Neurotrophic Factor (BDNF) in Amyotrophic Lateral Sclerosis (ALS)
| Study Phase | Treatment Group | Primary Endpoint | Result | p-value | Citation |
| Phase III | BDNF (25 or 100 µg/kg) | Survival | No statistically significant difference | >0.05 | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a critical evaluation of the presented data.
Xaliproden Neuroprotective Effect in a Vincristine-Induced Brain Lesion Model in Rats[9]
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Lesion: A single intraseptal injection of vincristine (B1662923) was administered to induce a brain lesion.
-
Treatment: Rats received a daily gavage of either the vehicle (Tween-20 1%) or Xaliproden (10 mg/kg) starting from the day of the vincristine injection.
-
Efficacy Assessment: Sequential cerebral Magnetic Resonance Imaging (MRI) was performed at 4.7 T before surgery and at 3, 7, 10, and 14 days post-surgery. The neuroprotective effect was quantified by measuring the change in MR signal intensity in the septum on T2-weighted images.
BDNF Neuroprotective Effect Against β-Amyloid Induced Neurotoxicity In Vitro[10]
-
Cell Culture: Primary hippocampal cultures were prepared from embryonic day 18 rat brains.
-
Induction of Toxicity: Cultures were treated with β-amyloid oligomers to induce neurotoxicity.
-
Treatment: Recombinant BDNF was chronically applied to the cultures along with the β-amyloid treatment.
-
Efficacy Assessment: Cell viability was assessed on day in vitro (DIV) 21 using a cell viability assay. The number of viable cells was compared between control, β-amyloid-treated, and BDNF co-treated groups.
Neurite Outgrowth Assay for Neurotrophic Activity[16][17]
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates and extends neurites in response to Nerve Growth Factor (NGF), are commonly used.
-
Cell Plating: Cells are seeded in 24-well or 96-well plates.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Xaliproden) or a positive control (e.g., NGF at 50 ng/mL). A negative control group receives only the culture medium.
-
Incubation: The cells are incubated for a defined period, typically 48 to 72 hours.
-
Efficacy Assessment: The percentage of neurite-bearing cells and the average neurite length are quantified using an inverted light microscope and image analysis software. A neurite is often defined as a process that is at least twice the diameter of the cell body.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of Xaliproden and endogenous neurotrophic factors.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the neurotrophic efficacy of a compound.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Xaliproden (SR57746A) induces 5-HT1A receptor-mediated MAP kinase activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPK activation via 5-hydroxytryptamine 1A receptor is involved in the neuroprotective effects of xaliproden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neurotrophic factors in the physiology of motor neurons and their role in the pathobiology and therapeutic approach to amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Neurotrophic factors in the physiology of motor neurons and their role in the pathobiology and therapeutic approach to amyotrophic lateral sclerosis [frontiersin.org]
- 9. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Brain-Derived Neurotrophic Factor (BDNF) Preserves the Functional Integrity of Neural Networks in the β-Amyloidopathy Model in vitro [frontiersin.org]
- 11. Direct muscle delivery of GDNF with human mesenchymal stem cells improves motor neuron survival and function in a rat model of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Postnatal survival of phrenic motor neurons is promoted by BDNF/TrkB.FL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. neurology.org [neurology.org]
Xaliproden's Neuroprotective Mechanism: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Xaliproden (B1683331) across different species, with a comparative analysis against other relevant neuroprotective agents. The information is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.
Core Mechanism of Action: 5-HT1A Receptor Agonism
Xaliproden primarily exerts its neuroprotective and neurotrophic effects as a potent and selective agonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor. This mechanism is conserved across various species and triggers a cascade of downstream signaling events that ultimately promote neuronal survival and inhibit cell death. Activation of the 5-HT1A receptor by Xaliproden is known to stimulate the MAP kinase pathway, mimicking the effects of endogenous neurotrophins.
Cross-Species Validation of Neuroprotective Effects
Xaliproden has been evaluated in a range of in vitro and in vivo models across different species, demonstrating its potential as a neuroprotective agent. This section compares the key findings in rodents and zebrafish, with a comparative perspective on the established neuroprotectant, Riluzole.
Rodent Models: Evidence from Rat Studies
In a rat model of vincristine-induced neuropathy, a condition mimicking chemotherapy-induced peripheral neuropathy, Xaliproden has shown significant neuroprotective effects. Magnetic Resonance Imaging (MRI) studies in rats with vincristine-induced brain lesions, a model for Alzheimer's disease, revealed that daily treatment with Xaliproden (10 mg/kg) delayed the appearance of brain lesions and reduced their magnitude by approximately 50%.
Table 1: Xaliproden vs. Riluzole in Rodent Models of Neurodegeneration
| Parameter | Xaliproden (Vincristine-Induced Neuropathy Model - Rat) | Riluzole (ALS Model - Rat) | Riluzole (Traumatic Brain Injury Model - Rat) |
| Mechanism | 5-HT1A Receptor Agonist | Glutamate Antagonist, Sodium Channel Blocker | Sodium Channel Blocker |
| Dosage | 10 mg/kg/day (gavage) | 30 mg/kg/day (intragastric)[1][2] | 8 mg/kg (i.v. bolus) followed by s.c. injections |
| Primary Outcome | Reduction in MRI signal intensity in the septum by ~50% | No significant mitigation of behavioral deficits or neuropathologies[1][2] | Significant attenuation of post-traumatic cognitive dysfunction |
| Species | Rat | Rat | Rat |
Non-Rodent Models: Insights from Zebrafish Studies
Recent studies have utilized the zebrafish model to investigate the neuroprotective properties of Xaliproden, particularly in the context of retinal photoreceptor damage. In a light-induced retinal degeneration model, a nanoparticle formulation of Xaliproden demonstrated enhanced anti-inflammatory and neuroprotective effects, promoting photoreceptor regeneration and functional recovery. While direct quantitative comparisons with other neuroprotectants in this specific model are limited, the zebrafish model offers a valuable platform for high-throughput screening of neuroprotective compounds.
Table 2: Neuroprotective Effects in Zebrafish Model of Retinal Degeneration
| Compound | Model | Primary Outcome |
| Xaliproden (Nanoparticle formulation) | Light-induced photoreceptor damage | Promoted photoreceptor regeneration and recovery of visual function. |
| Other Neuroprotectants (General Screen) | Various neurotoxin-induced models | Identification of compounds that reduce brain cell death.[2] |
Comparative Analysis with Riluzole
Riluzole, an approved treatment for amyotrophic lateral sclerosis (ALS), serves as a critical benchmark for neuroprotective drug development. While Xaliproden and Riluzole have been investigated for similar neurodegenerative conditions, their primary mechanisms of action differ significantly. Clinical trials in ALS have evaluated Xaliproden both as a monotherapy and as an add-on to Riluzole, providing indirect comparative data. In these trials, Xaliproden showed a modest, though not always statistically significant, positive effect on some functional parameters.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway of Xaliproden's Neuroprotective Action
Caption: Xaliproden's neuroprotective signaling cascade.
Experimental Workflow for Vincristine-Induced Neuropathy in Rats
Caption: Workflow for rat vincristine neuropathy model.
Experimental Workflow for Light-Induced Retinal Damage in Zebrafish
References
- 1. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Riluzole Exhibits No Therapeutic Efficacy on a Transgenic Rat model of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of Xaliproden and Other Neurotrophic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Xaliproden (B1683331) and other emerging neurotrophic compounds. While a precise quantitative comparison of the therapeutic index is challenging due to the limited availability of public toxicity data (LD50 or TD50 values), this document summarizes key preclinical efficacy findings and available safety information to offer a qualitative assessment. Detailed experimental protocols for evaluating neurotrophic activity and cytotoxicity are also provided, alongside visualizations of the relevant signaling pathways.
Comparative Analysis of Neurotrophic Compounds
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective dose and the dose at which toxicity occurs. For neurotrophic compounds, which aim to support neuronal survival and regeneration, a wide therapeutic window is highly desirable to minimize adverse effects while maximizing therapeutic benefit.
This guide focuses on Xaliproden, a 5-HT1A receptor agonist with neurotrophic properties, and compares it with several promising neurotrophic factor mimetics, including Brain-Derived Neurotrophic Factor (BDNF) mimetics (7,8-dihydroxyflavone, LM22A-4, GSB-106) and a Ciliary Neurotrophic Factor (CNTF) mimetic (P021).
Quantitative Data Summary
The following table summarizes the available preclinical data on the effective doses of these compounds in various neuroprotection and neurogenesis models. It is important to note that a direct comparison is challenging due to the different animal models and experimental conditions used. The therapeutic index (TI) could not be calculated as LD50 or TD50 values were not consistently available in the reviewed literature.
| Compound | Class | Target | Effective Dose (Preclinical) | Species | Model | Available Safety/Toxicity Information |
| Xaliproden | 5-HT1A Receptor Agonist | 5-HT1A Receptor | 10 mg/kg (daily, gavage)[1] | Rat | Vincristine-induced brain lesion | Clinical trials in humans at 1-2 mg/day showed good tolerability, with dose-dependent side effects related to its serotonergic properties.[2] |
| 7,8-Dihydroxyflavone (B1666355) (7,8-DHF) | BDNF Mimetic | TrkB Receptor | 5 mg/kg (i.p.)[2][3] | Rat | Traumatic Brain Injury | Chronic treatment in animal models has not shown detectable toxicity.[4] However, at high concentrations (>20µM) in vitro, it has been reported to be neurotoxic.[5] |
| LM22A-4 | BDNF Mimetic | TrkB Receptor | 10 mg/kg[6] | Mouse | Spinal Cord Injury | No significant toxicity reported in preclinical studies at effective doses.[6] |
| GSB-106 | BDNF Mimetic | TrkB Receptor | 0.1 mg/kg (i.p.)[7][8] | Rat | Ischemic Stroke | Showed neuroprotective effects in vitro at concentrations from 10⁻⁵ to 10⁻⁸ M.[9][10] No specific in vivo toxicity data found. |
| P021 | CNTF Mimetic | CNTF Receptor Complex (indirectly) | 60 nmol/g of feed[11] | Mouse | Alzheimer's Disease Model | Chronic treatment for up to 18 months in rodents did not result in weight loss, tumors, or signs of pain, which are side effects associated with full-length CNTF.[12] |
Signaling Pathways
The neurotrophic effects of these compounds are mediated through distinct signaling pathways. Understanding these pathways is crucial for target validation and drug development.
Xaliproden Signaling Pathway
Xaliproden exerts its neurotrophic effects by acting as an agonist for the 5-hydroxytryptamine (5-HT) 1A receptor, which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway.[13]
References
- 1. Magnetic resonance imaging of the neuroprotective effect of xaliproden in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "The Effects of 7,8-Dihydroxyflavone (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 4. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Protective effects of LM22A-4 on injured spinal cord nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mimetic of the brain neurotrophic factor GSB-106 has neuroprotective and neuroregenerative effects in experimental ischemic stroke | Povarnina | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 8. Сhronically Administered BDNF Dipeptide Mimetic GSB-106 Prevents the Depressive-like Behavior and Memory Impairments after Transient Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of dipeptide analogue of brain-derived neurotrophic factor GSB-106 in in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Dipeptide Analogue of Brain-Derived Neurotrophic Factor GSB-106 in In Vitro Experiments | springermedicine.com [springermedicine.com]
- 11. Neurotrophic factor small-molecule mimetics mediated neuroregeneration and synaptic repair: emerging therapeutic modality for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Xaliproden and Paliroden on Adult Brain Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xaliproden (B1683331) and Paliroden (B1678342), two compounds investigated for their neuroprotective and potential neurogenic properties. While direct, publicly available, quantitative head-to-head experimental data on adult brain neurogenesis is limited, this document synthesizes the existing literature to offer insights into their mechanisms of action, clinical development, and potential therapeutic applications.
Introduction to Xaliproden and Paliroden
Xaliproden (SR57746A) and Paliroden (SR57667B) are structurally related compounds that have been evaluated for the treatment of neurodegenerative diseases. Both have been of interest for their potential to modulate neuronal survival and plasticity. Adult neurogenesis, the process of generating new neurons in the adult brain, is a key area of interest for therapeutic intervention in neurodegenerative disorders, and both compounds have been investigated in this context[1][2].
Comparative Overview
| Feature | Xaliproden | Paliroden |
| Chemical Class | Naphthalene derivative[3] | Pyridine derivative[1] |
| Primary Mechanism of Action | 5-HT1A receptor agonist[3][4] | Information not publicly available |
| Reported Biological Effects | Neurotrophic, neuroprotective, stimulates neuronal cell differentiation and proliferation, inhibits neuronal cell death[3] | Investigated for effects on adult brain neurogenesis[1][2] |
| Clinical Development Status | Development discontinued (B1498344) following disappointing Phase III trial results for Amyotrophic Lateral Sclerosis (ALS)[4] | Information not publicly available |
Mechanism of Action and Signaling Pathways
Xaliproden
Xaliproden is a non-peptidic, orally active compound that functions as a 5-hydroxytryptamine (5-HT) 1A receptor agonist.[3] Its neuroprotective and neurotrophic effects are believed to be mediated through the stimulation of this receptor, which in turn activates downstream signaling cascades. One of the key pathways implicated is the MAP kinase pathway.[3] It is hypothesized that Xaliproden either mimics the action of neurotrophins or stimulates their synthesis, thereby promoting neuronal survival, differentiation, and proliferation.[3]
The proposed signaling pathway for Xaliproden's neuroprotective effects is illustrated below.
Paliroden
Experimental Data and Protocols
While a direct comparative study by Labie et al. (2006) titled "Effects of paliroden (SR57667B) and xaliproden on adult brain neurogenesis" exists, the quantitative data and detailed experimental protocols from this specific study are not publicly accessible.[1][2] However, we can infer the types of experiments that would be conducted in such a study based on standard methodologies in the field of neurogenesis research.
Hypothetical Experimental Workflow
Below is a diagram illustrating a typical experimental workflow for assessing the effects of compounds on adult brain neurogenesis in vivo.
Key Experimental Protocols
Animals: Adult male C57BL/6 mice, 8-10 weeks old.
Compound Administration:
-
Xaliproden and Paliroden would be dissolved in a suitable vehicle (e.g., 0.5% Tween 80 in saline).
-
Animals would be randomly assigned to treatment groups: Vehicle, Xaliproden (dose range), Paliroden (dose range).
-
Administration would typically be via oral gavage or intraperitoneal injection daily for a specified period (e.g., 14-28 days).
Cell Proliferation and Survival Assay:
-
BrdU Labeling: To label dividing cells, animals would receive daily injections of 5-bromo-2'-deoxyuridine (B1667946) (BrdU; e.g., 50 mg/kg, i.p.) for a period during the compound administration phase.
-
Tissue Processing:
-
For proliferation studies, animals would be sacrificed 24 hours after the final BrdU injection.
-
For survival studies, animals would be sacrificed 3-4 weeks after the final BrdU injection.
-
Animals would be deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains would be extracted and post-fixed in 4% PFA.
-
-
Immunohistochemistry:
-
Brains would be sectioned (e.g., 40 µm coronal sections) using a vibratome or cryostat.
-
Sections would be pre-treated for antigen retrieval and DNA denaturation (e.g., 2N HCl at 37°C).
-
Sections would be incubated with primary antibodies against BrdU (to identify new cells) and neuronal markers such as NeuN (mature neurons) or Doublecortin (DCX; immature neurons).
-
Fluorescently labeled secondary antibodies would be used for visualization.
-
-
Quantification:
-
The number of BrdU-positive cells in the subgranular zone (SGZ) of the dentate gyrus would be counted using a stereological microscope.
-
To determine the phenotype of the new cells, the percentage of BrdU-positive cells that are also positive for NeuN or DCX would be calculated.
-
Clinical Trial Insights
While specific clinical trials comparing Xaliproden and Paliroden on neurogenesis are not available, Xaliproden has undergone extensive clinical investigation for neurodegenerative diseases.
-
Amyotrophic Lateral Sclerosis (ALS): Xaliproden was evaluated in two Phase III clinical trials for ALS.[5][6] While it showed a small, non-statistically significant effect on some functional parameters, it did not meet its primary endpoints.[5] The development for this indication was subsequently halted.[4]
-
Alzheimer's Disease: Xaliproden has also been investigated for Alzheimer's disease, though with limited success.[7]
-
Chemotherapy-Induced Peripheral Neuropathy: Xaliproden showed some promise in preclinical models and early clinical trials for preventing this condition.
The clinical development history of Paliroden is not as extensively documented in publicly available sources.
Conclusion
Xaliproden and Paliroden represent an interest in modulating neurotrophic pathways for therapeutic benefit in neurodegenerative diseases. Xaliproden acts as a 5-HT1A receptor agonist, influencing downstream pathways like MAP kinase to exert neuroprotective effects. While a direct comparative study on adult brain neurogenesis involving both compounds has been conducted, the detailed results are not publicly accessible, precluding a direct quantitative comparison in this guide.
The discontinuation of Xaliproden's development for major neurodegenerative diseases highlights the challenges in translating preclinical neuroprotective and neurogenic potential into clinical efficacy. Future research and the potential publication of previously unavailable data would be necessary to fully elucidate the comparative effects of these two compounds on adult brain neurogenesis. Researchers interested in this area should focus on methodologies that allow for precise quantification of neuronal proliferation, survival, and functional integration to rigorously evaluate novel compounds.
References
- 1. Effects of paliroden (SR57667B) and xaliproden on adult brain neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An Independent Validation and Comparative Analysis of Xaliproden Research for Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xaliproden's published research findings against alternative therapies for Amyotrophic Lateral Sclerosis (ALS). Xaliproden (B1683331), a 5-HT1A receptor agonist with initially promising neurotrophic properties, ultimately failed to demonstrate significant efficacy in Phase III clinical trials, leading to the discontinuation of its development.[1] This analysis delves into the quantitative data from its clinical trials, details the experimental protocols, and contrasts its mechanism and performance with established and investigational ALS treatments.
Mechanism of Action: A Comparative Overview
The therapeutic strategies for ALS target various pathological pathways. Xaliproden's approach differed significantly from other key drugs. While Xaliproden aimed to provide neurotrophic support via serotonin (B10506) receptor agonism, other agents focus on mitigating excitotoxicity, oxidative stress, or neuroinflammation.
-
Xaliproden : An orally-active 5-HT1A receptor agonist. Its proposed neuroprotective effect involves the activation of MAP kinase pathways, mimicking or stimulating the synthesis of neurotrophins to support neuronal survival.[2] Preclinical studies also indicated antioxidant and anti-inflammatory properties.[3][4]
-
Riluzole (B1680632) : A glutamate (B1630785) antagonist, it is thought to slow disease progression by inhibiting glutamate release through the inactivation of voltage-dependent sodium channels and blocking some postsynaptic glutamate receptors.[5][6][7][8]
-
Edaravone (B1671096) : Functions as a potent free radical scavenger. It mitigates oxidative stress, a key factor in neuronal damage, by targeting peroxyl radicals and peroxynitrite, thereby inhibiting lipid peroxidation.[9][10][11]
-
Masitinib (B1684524) : A tyrosine kinase inhibitor that targets key cells in the neuroinflammatory process, primarily mast cells and microglia.[12][13][14] By modulating these immune cells, it aims to reduce inflammation in the central and peripheral nervous systems.[14][15]
Quantitative Data Presentation: Clinical Trial Efficacy
The clinical development of Xaliproden for ALS involved both Phase II and Phase III trials. While early results showed a potential signal of efficacy, the larger, more definitive Phase III studies failed to meet their primary endpoints.
Xaliproden Clinical Trial Data
A Phase II study with 54 ALS patients suggested that Xaliproden might slow the deterioration of respiratory function.[16][17] The completer analysis showed a significant 43% slower rate of decline in Forced Vital Capacity (FVC) for patients treated with 2 mg of Xaliproden compared to placebo.[16][18] However, these findings were not replicated in the subsequent, larger Phase III trials.
Two large, randomized, double-blind, placebo-controlled Phase III studies were conducted.[19][20] Study 1 assessed Xaliproden as a monotherapy, while Study 2 evaluated it as an add-on to a stable dose of riluzole.[19]
| Endpoint | Study 1 (Monotherapy, n=867) [19] | Study 2 (Add-on to Riluzole, n=1210) [19] |
| Primary Endpoint 1: Time to Death, Tracheostomy, or Permanent Assisted Ventilation (DTP) | No significant difference | No significant difference |
| Primary Endpoint 2: Time to Vital Capacity (VC) <50% or DTP | No significant difference overall | No significant difference |
| Secondary/Other Findings | - For the 2mg dose, a significant 30% relative risk reduction was observed for the "Time to VC <50%" analysis (p=0.009). | - A non-significant trend favored the 1mg Xaliproden dose for "Time to VC <50%" (15% RRR) and "Time to VC <50% or DTP" (12% RRR). |
| Overall Outcome | Failed to meet primary endpoints | Failed to meet primary endpoints |
Comparative Efficacy of Alternative ALS Therapies
In contrast to Xaliproden, several other drugs have demonstrated sufficient efficacy to gain regulatory approval or show promise in late-stage trials.
| Drug | Mechanism Class | Key Efficacy Findings | Development Status |
| Riluzole | Glutamate Antagonist | - Extends survival by approximately 2-3 months.[18][21] - A pivotal trial showed 74% survival at 12 months vs. 58% for placebo.[22] - Significantly slowed the rate of muscle strength deterioration.[22] | Approved |
| Edaravone | Antioxidant | - Slows the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score by ~33% in a specific subset of patients.[22][23] - A meta-analysis suggested superior efficacy in maintaining ALSFRS-R score compared to Riluzole combinations.[24][25] | Approved |
| Masitinib | Tyrosine Kinase Inhibitor | - In combination with Riluzole, demonstrated a 27% slowing in ALSFRS-R deterioration over 48 weeks vs. Riluzole alone (p=0.016).[23] - Delayed disease progression by 25% in a time-to-event analysis.[23] | Investigational |
| Tirasemtiv | Muscle Troponin Activator | - Early trials showed a slowing in the decline of slow vital capacity.[26][27] - Failed to show a benefit in slowing overall disease progression in a late-stage trial.[26] | Development Discontinued |
Experimental Protocols and Methodologies
The validation of any drug hinges on the rigor of its clinical trial design. The Xaliproden Phase III program followed a standard methodology for ALS research.
Xaliproden Phase III Trial Protocol (General Summary)
-
Study Design : Two randomized, double-blind, placebo-controlled, multi-center, multi-national studies were conducted.[19]
-
Patient Population : Patients diagnosed with clinically probable or definite ALS, with a disease duration of 6 months to 5 years, were included.[19]
-
Intervention :
-
Primary Endpoints : The studies shared two primary endpoints:
-
Secondary Endpoints : Included the rates of change in various functional measures, such as the ALSFRS-R score and muscle strength.[19]
Safety and Tolerability Summary
While efficacy was the primary reason for failure, understanding the safety profile is crucial. Xaliproden was generally well-tolerated, with side effects linked to its serotonergic properties.
| Drug | Common Adverse Events |
| Xaliproden | Generally good tolerability. Dose-dependent side effects were noted, including nausea and other gastrointestinal symptoms, consistent with its serotonergic mechanism.[18][19][20] In Alzheimer's trials, psychiatric and cardiac disorders were observed more frequently than with placebo.[28][29] |
| Riluzole | Nausea, diarrhea, and potential for liver disease.[30] |
| Edaravone | Bruising (contusions), gait disturbances, and headaches.[31] |
| Masitinib | Higher rates of adverse events compared to placebo, particularly at higher doses (4.5 mg/kg/day), leading to a notable number of discontinuations.[23] |
Conclusion and Logical Outcomes
The independent validation of Xaliproden's research reveals a common narrative in drug development: promising preclinical and early clinical signals that do not translate into statistically significant efficacy in large-scale Phase III trials. Despite a sound scientific rationale for its neurotrophic mechanism, Xaliproden failed to alter the course of ALS in a clinically meaningful way when subjected to rigorous testing.
In contrast, drugs like Riluzole and Edaravone, which target different pathways (excitotoxicity and oxidative stress, respectively), have shown modest but significant benefits, leading to their approval. Newer agents like Masitinib, targeting neuroinflammation, also show promise in late-stage trials. The divergent outcomes underscore the complexity of ALS pathology and the necessity of robust, well-designed Phase III trials to validate therapeutic hypotheses.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Xaliproden Nanoscale Zirconium-Porphyrin Metal-Organic Framework (XAL-NPMOF) Promotes Photoreceptor Regeneration Following Oxidative and Inflammatory Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 11. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 12. Post-paralysis tyrosine kinase inhibition with masitinib abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Masitinib: The promising actor in the next season of the Amyotrophic Lateral Sclerosis treatment series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Masitinib in Neurology – AB Science [ab-science.com]
- 15. researchgate.net [researchgate.net]
- 16. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Current and emerging treatments for amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Riluzole - Wikipedia [en.wikipedia.org]
- 22. Assessing the efficacy of amyotrophic lateral sclerosis drugs in slowing disease progression: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ajmc.com [ajmc.com]
- 24. mnj.ub.ac.id [mnj.ub.ac.id]
- 25. researchgate.net [researchgate.net]
- 26. alsnewstoday.com [alsnewstoday.com]
- 27. Blog: Tirasemtiv: a question of tolerance? | ALS TDI [als.net]
- 28. sanofi.com [sanofi.com]
- 29. sanofi.com [sanofi.com]
- 30. mdpi.com [mdpi.com]
- 31. Edaravone - Wikipedia [en.wikipedia.org]
Xaliproden in Neurodegenerative Disorders: A Comparative Meta-Analysis of Clinical Trials
An objective guide for researchers and drug development professionals on the clinical trial performance of Xaliproden (B1683331) for neurodegenerative disorders, with a primary focus on Amyotrophic Lateral Sclerosis (ALS), compared to other therapeutic alternatives.
Xaliproden (SR57746) is a non-peptidic, orally active compound that has been investigated for its neuroprotective and neurotrophic properties in the context of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS).[1][2] Its proposed mechanism of action involves agonistic activity at the 5-hydroxytryptamine (5-HT)1A receptor, which is believed to mimic or stimulate the synthesis of neurotrophins, thereby promoting neuronal survival and differentiation.[1][3] Despite showing promise in preclinical models, the clinical development of Xaliproden for ALS and Alzheimer's disease was ultimately discontinued (B1498344) due to insufficient evidence of efficacy in Phase III trials.[1][4]
This guide provides a meta-analysis of the available clinical trial data for Xaliproden in ALS and compares its performance with two approved treatments for the disease: Riluzole (B1680632) and Edaravone.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key quantitative data from major clinical trials of Xaliproden, Riluzole, and Edaravone in ALS.
Table 1: Summary of Xaliproden Clinical Trials in ALS
| Trial Phase | Number of Patients | Treatment Arms | Key Outcomes | Reference |
| Phase II | 54 | Xaliproden (0.5, 1, 2 mg/day) vs. Placebo | At 32 weeks, the 2 mg/day group showed a 43% slower rate of deterioration in Forced Vital Capacity (FVC) (p=0.046) in the completer analysis. Trends toward slower deterioration were observed in the Limbs Functional Score (LFS) and Manual Muscle Testing (MMT) score. | [5][6] |
| Phase III (Study 1 - Monotherapy) | 867 | Xaliproden (1 or 2 mg/day) vs. Placebo | Primary endpoints (time to death, tracheostomy, or permanent assisted ventilation (DTP); and time to VC<50% or DTP) were not met. A significant 30% relative risk reduction (RRR) for time to VC<50% was observed in the 2 mg group (p=0.009). | [7][8] |
| Phase III (Study 2 - Add-on to Riluzole) | 1210 | Xaliproden (1 or 2 mg/day) + Riluzole vs. Placebo + Riluzole | Primary endpoints were not met. A trend in favor of the 1 mg Xaliproden add-on group was observed for time to VC<50% (RRR 15%) and time to VC<50% or DTP (RRR 12%). | [7][8] |
Table 2: Comparison with Riluzole and Edaravone Clinical Trials in ALS
| Drug | Key Trial(s) | Number of Patients | Primary Outcome | Key Findings | Reference |
| Riluzole | Two Phase III trials | >1100 | Survival | Modest but statistically significant increase in survival. One trial showed a median survival extension of nearly three months. | [9][10][11] |
| Edaravone | Phase III trial (IV) | 137 (in the pivotal study) | Change in ALSFRS-R score | Slowed the decline of physical function by 33% compared to placebo over a 6-month period. | [12][13] |
| Xaliproden | Two Phase III trials | 2077 | Survival and respiratory function | Did not meet primary endpoints for survival or a composite of survival and respiratory function. Showed a modest effect on some functional parameters, particularly vital capacity, but this was not consistent across trials. | [4][7][8] |
Detailed Experimental Protocols
A comprehensive understanding of the clinical trial outcomes requires an examination of their methodologies.
Xaliproden Phase III Trials (Study 1 & 2)
-
Study Design: The two pivotal Phase III trials were randomized, double-blind, placebo-controlled, multi-center, and multi-national studies.[7][8]
-
Patient Population: Patients diagnosed with clinically probable or definite ALS, with a disease duration of more than 6 months and less than 5 years.[7][8]
-
Intervention:
-
Primary Endpoints:
-
Secondary Endpoints: Rates of change in various functional measures.[7][8]
-
Statistical Analysis: The primary endpoints were analyzed using a log-rank test and a Cox proportional hazard model to adjust for prespecified prognostic factors.[7][8]
Riluzole Pivotal Trials
-
Study Design: Two key double-blind, placebo-controlled clinical trials were conducted.[9][10]
-
Patient Population: Patients with either sporadic or familial ALS with symptoms present for less than five years.[11]
-
Intervention: In the second, larger trial, patients were randomized to receive 50 mg, 100 mg, or 200 mg of Riluzole, or a placebo daily for 18 months.[11]
-
Primary Outcome: The main goal was to assess the effect on survival or the time to tracheostomy.[11]
Edaravone Pivotal Trial (Intravenous)
-
Study Design: A pivotal Phase 3, randomized, double-blind, placebo-controlled study was conducted over a 24-week period.[12][13]
-
Patient Population: Patients in the early stages of ALS.[13]
-
Intervention: Intravenous administration of Edaravone.[12]
-
Primary Outcome: The primary efficacy endpoint was the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score from baseline.[12]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Xaliproden
Xaliproden's neurotrophic and neuroprotective effects are thought to be mediated through its agonistic activity on the 5-HT1A receptor, which in turn is believed to activate the MAP kinase signaling pathway.[3]
General Workflow of a Phase III Clinical Trial for ALS
The following diagram illustrates a typical workflow for a Phase III clinical trial in ALS, applicable to the studies of Xaliproden, Riluzole, and Edaravone.
Conclusion
The clinical development of Xaliproden for neurodegenerative disorders, specifically ALS, did not demonstrate a statistically significant benefit in large-scale Phase III trials, leading to its discontinuation for this indication.[1][4] While some trends and a modest effect on respiratory function were observed, these were not sufficient to meet the primary endpoints.[7][8] In comparison, Riluzole and Edaravone have both shown statistically significant, albeit modest, efficacy in slowing disease progression in certain patient populations, leading to their approval for the treatment of ALS.[9][11][12]
The journey of Xaliproden from promising preclinical data to disappointing Phase III results underscores the challenges in translating neuroprotective strategies into clinically meaningful outcomes for patients with neurodegenerative diseases. Future research in this area may benefit from more targeted patient selection and the development of more sensitive biomarkers to track disease progression and therapeutic response.
References
- 1. SR 57746A/xaliproden, a non-peptide neurotrophic compound: prospects and constraints for the treatment of nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xaliproden: SR 57746, SR 57746A, xaliproden hydrochloride, xaliprodene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Xaliproden - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Xaliproden in amyotrophic lateral sclerosis: early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efficacy and safety of xaliproden in amyotrophic lateral sclerosis: results of two phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trials of riluzole in patients with ALS. ALS/Riluzole Study Group-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. alsnewstoday.com [alsnewstoday.com]
- 12. Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - - Practical Neurology [practicalneurology.com]
- 13. neurology.org [neurology.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Xaliproden Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of Xaliproden Hydrochloride, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Understanding the Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its hazard classification. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[1] |
Signal Word: Warning[1]
This classification underscores the importance of preventing ingestion and minimizing exposure during handling and disposal.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment.[2][3] Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.
While this compound is not currently listed as a controlled substance, its disposal must adhere to EPA guidelines for chemical waste.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure appropriate PPE is worn to minimize the risk of exposure.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: A dust mask (e.g., N95) should be used when handling the solid form to prevent inhalation.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe handling and disposal.
-
Solid Waste:
-
Collect un- or minimally-contaminated solid waste, such as empty vials (triple-rinsed), weighing papers, and contaminated gloves or paper towels, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Acute Toxicity - Oral").
-
Step 3: On-site Neutralization (Not Recommended without Specific Protocols)
While neutralization can be a method for treating some chemical waste, it is not recommended for this compound without a validated and specific protocol. The chemical structure of this compound does not lend itself to simple acid-base neutralization. Attempting to neutralize it without a proper procedure could lead to unknown reactions and potentially more hazardous byproducts.
Step 4: Storage Pending Disposal
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
Step 5: Professional Disposal
The final and most critical step is the disposal of the collected waste through a licensed hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department. They will have established procedures and approved vendors for chemical waste disposal.
-
Do not dispose of this compound down the drain or in regular trash. [3] Improper disposal can lead to environmental contamination and regulatory violations.[2]
-
The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.[3]
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you can safely manage it with the available spill kit.
-
Wear Appropriate PPE.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For liquid spills: Use an inert absorbent material (e.g., sand, vermiculite) to absorb the liquid.
-
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate cleaning agent.
-
Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Xaliproden Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Xaliproden Hydrochloride is paramount. This document provides immediate, essential safety and logistical information, including operational procedures and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as Acutely Toxic (Oral, Category 4), with the hazard statement H302: Harmful if swallowed.[1] Standard laboratory procedures should be followed, with the mandatory use of appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Prevents inhalation of the solid compound.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining the integrity of the compound and ensuring personnel safety.
Operational Plan for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by covering the bench with absorbent, disposable material.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work area to remove any residual contamination.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal of Unused Compound:
-
Unused this compound should be disposed of as hazardous chemical waste.
-
It must not be disposed of with household garbage or allowed to enter the sewage system.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Disposal of Contaminated Materials:
-
All disposable materials that have come into contact with this compound, such as gloves, absorbent paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration.
-
In a chemical fume hood, accurately weigh the calculated mass of the compound.
-
Transfer the weighed compound to an appropriate volumetric flask.
-
Add a portion of the DMSO to the flask, ensuring not to fill to the final volume.
-
Mix the contents by vortexing or sonicating until the solid is completely dissolved.
-
Once dissolved, add DMSO to the flask to reach the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, protected from light.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
